Product packaging for Opaganib(Cat. No.:CAS No. 915385-81-8)

Opaganib

Cat. No.: B605085
CAS No.: 915385-81-8
M. Wt: 380.9 g/mol
InChI Key: CAOTVXGYTWCKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ABC294640, also known as Opaganib, is a potent, selective, and orally bioavailable small-molecule inhibitor of Sphingosine Kinase-2 (SphK2), a key enzyme in the sphingolipid metabolism pathway . By competitively inhibiting SphK2 with a K i of 9.8 µM, ABC294640 blocks the conversion of sphingosine to sphingosine-1-phosphate (S1P), thereby shifting the ceramide-S1P rheostat towards a pro-apoptotic state . This mechanism underpins its diverse research applications in oncology, where it has been shown to suppress proliferation and induce cell death in a broad panel of cancer cell lines, including non-small cell lung cancer (NSCLC), breast cancer, and pancreatic ductal adenocarcinoma (PDAC) . Furthermore, its ability to sensitize resistant cancer cells to established chemotherapeutic agents like TRAIL and oxaliplatin highlights its value in exploring combination therapies to overcome drug resistance . Beyond oncology, ABC294640 has demonstrated significant anti-inflammatory and immunomodulatory properties, impacting immune cell trafficking and cytokine production . It has also been investigated for its antiviral activity, particularly against SARS-CoV-2, due to its host-targeted mechanism of action . As a research tool, ABC294640 is critical for elucidating the role of SphK2 and sphingolipid signaling in various diseases. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25ClN2O B605085 Opaganib CAS No. 915385-81-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16/h1-8,17-18H,9-15H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOTVXGYTWCKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318727
Record name Opaganib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915385-81-8
Record name Opaganib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915385-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Opaganib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Opaganib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OPAGANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRG21OQ517
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Opaganib's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Opaganib (formerly ABC294640) is a first-in-class, orally administered, small molecule inhibitor that uniquely targets multiple key enzymes within the sphingolipid metabolic pathway.[1][2] Its primary mechanism of action revolves around the selective inhibition of Sphingosine Kinase 2 (SK2), Dihydroceramide Desaturase (DES1), and Glucosylceramide Synthase (GCS).[3][4][5] This multi-targeted approach fundamentally alters the cellular balance of critical sphingolipid messengers, shifting it away from pro-proliferative and pro-survival signals towards pathways that induce cell death. In cancer cells, this manifests as the depletion of the oncogenic lipid sphingosine 1-phosphate (S1P) and the concurrent accumulation of pro-apoptotic lipids such as ceramides and dihydroceramides.[4][6][7] The downstream consequences include the suppression of critical cancer-driving signaling pathways like pERK and pAKT, the downregulation of oncoproteins such as c-Myc and Mcl-1, and the ultimate induction of apoptosis and/or autophagy, leading to broad antitumor activity.[6][8][9]

Introduction to Sphingolipid Metabolism in Oncology

Sphingolipid metabolism is a critical biological pathway where the balance between key lipid metabolites dictates cell fate. In the context of cancer, this balance is often dysregulated. The "sphingolipid rheostat" theory posits that the relative intracellular levels of ceramide (pro-apoptotic) and sphingosine-1-phosphate (S1P) (pro-survival) determine whether a cell undergoes apoptosis or proliferation.[10][11] Many cancers exhibit elevated levels of S1P, which promotes proliferation, inflammation, angiogenesis, and drug resistance.[2][12] Sphingosine kinases (SK1 and SK2) are the enzymes responsible for phosphorylating sphingosine to produce S1P, making them attractive therapeutic targets.[11][13] this compound was developed as a selective inhibitor of SK2 to therapeutically manipulate this rheostat, reducing pro-survival S1P and promoting the accumulation of cell-death-inducing ceramides.[5][12][14]

Core Mechanism: Multi-Enzyme Inhibition

This compound's distinctive anticancer activity stems from its ability to simultaneously inhibit three key enzymes in the sphingolipid pathway.[2][4][5] This tripartite mechanism ensures a robust and multifaceted disruption of cancer cell metabolism and survival signaling.

  • 2.1 Sphingosine Kinase 2 (SK2) Inhibition: As a competitive inhibitor with respect to sphingosine, this compound is a selective and potent inhibitor of SK2.[4][9][13] This is the primary and most well-characterized action of the drug. Inhibition of SK2 directly blocks the synthesis of S1P, a critical signaling molecule that promotes cell proliferation, migration, and survival.[12][15] This action depletes the intracellular and nuclear pools of S1P that are essential for driving oncogenic signaling.[6]

  • 2.2 Dihydroceramide Desaturase (DES1) Inhibition: this compound acts as a sphingosine mimetic and also inhibits DES1.[4][6][7] DES1 is responsible for converting dihydroceramide into ceramide. Its inhibition leads to the substantial accumulation of dihydroceramides within the cell.[4][8][16] Elevated dihydroceramides are known to induce cellular stress, particularly endoplasmic reticulum (ER) stress, and are potent inducers of autophagy.[6][9][17]

  • 2.3 Glucosylceramide Synthase (GCS) Inhibition: Evidence suggests this compound also inhibits GCS, leading to a reduction in cellular levels of hexosylceramides (e.g., glucosylceramide).[3][4][7] GCS is often overexpressed in multidrug-resistant cancer cells, and its inhibition can help restore sensitivity to other chemotherapeutic agents.

Opaganib_Multi_Target_Inhibition cluster_pathway Sphingolipid Metabolism Pathway Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival) Sphingosine->S1P SK2 Dihydroceramide Dihydroceramide (Pro-Autophagy) Ceramide Ceramide (Pro-Apoptosis) Dihydroceramide->Ceramide DES1 Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS This compound This compound Inhib1 Inhib1 This compound->Inhib1 Inhib2 Inhib2 This compound->Inhib2 Inhib3 Inhib3 This compound->Inhib3 Inhib1->S1P Blocks S1P Synthesis Inhib2->Ceramide Blocks Ceramide Synthesis Inhib3->Glucosylceramide Blocks Glucosylceramide Synthesis

Caption: this compound's simultaneous inhibition of SK2, DES1, and GCS.

Downstream Cellular Effects in Cancer

The multi-enzyme inhibition by this compound triggers a cascade of downstream events that collectively suppress tumor growth.

Alteration of the Sphingolipid Rheostat

By inhibiting SK2 and DES1, this compound fundamentally shifts the sphingolipid rheostat. It depletes the pro-survival S1P pool while simultaneously causing the accumulation of pro-death lipids, including ceramide and dihydroceramide.[4][6][9] This shift is a central tenet of its anticancer efficacy, tipping the cellular balance towards apoptosis and autophagy.

Inhibition of Pro-Survival Signaling Pathways

S1P is a critical activator of several oncogenic signaling cascades. By depleting S1P, this compound effectively suppresses downstream signaling through key pro-survival pathways, including:

  • pAKT: Inhibition of the PI3K/AKT pathway, which is crucial for cell survival, proliferation, and resistance to apoptosis.[4][6][9]

  • pERK: Suppression of the Ras/MAPK/ERK pathway, which regulates cell division and proliferation.[4][6][9]

  • NFκB: Attenuation of the NFκB pathway, a key regulator of inflammation, cell survival, and immune responses.[4][6][17]

Opaganib_Signaling_Inhibition cluster_main Mechanism of Signaling Suppression cluster_pathways Downstream Pathways cluster_outcome Cellular Outcomes This compound This compound SK2 SK2 This compound->SK2 Inhibits S1P S1P (Depleted) SK2->S1P Produces AKT AKT S1P->AKT Activates pAKT pAKT AKT->pAKT ERK ERK pERK pERK ERK->pERK NFkB NFκB NFkB_act Active NFκB NFkB->NFkB_act Survival Survival Inhibited pAKT->Survival Proliferation Proliferation Inhibited pERK->Proliferation Inflammation Inflammation Suppressed NFkB_act->Inflammation

Caption: Downstream inhibition of pAKT, pERK, and NFκB signaling pathways.
Downregulation of Key Oncoproteins

This compound treatment leads to a marked reduction in the expression of several key oncoproteins that are critical for cancer cell survival and proliferation.

  • c-Myc and N-Myc: this compound down-regulates the expression of c-Myc in a variety of cancer cell lines and N-Myc in neuroblastoma cells.[4][8][16][18] This is significant as Myc proteins are master regulators of cell growth and are frequently overexpressed in cancer.

  • Mcl-1 and Survivin: The drug promotes apoptosis by suppressing the expression of the anti-apoptotic proteins Mcl-1 and survivin.[4][17]

Induction of Apoptosis and Autophagy

The culmination of this compound's effects is the induction of programmed cell death.

  • Apoptosis: The elevation of ceramides, coupled with the suppression of pro-survival signals (pAKT) and anti-apoptotic proteins (Mcl-1), robustly promotes apoptosis in cancer cells.[4][17][19]

  • Autophagy: The accumulation of dihydroceramides from DES1 inhibition is a strong trigger for ER stress and subsequent cytotoxic autophagy.[6][9][17] This provides a parallel mechanism for inducing cell death.

Preclinical and Clinical Efficacy Data

This compound has demonstrated broad antitumor activity as a single agent and in combination with other therapies across a wide range of cancer models.[9][17]

Table 1: Summary of Preclinical Antitumor Activity
Cancer TypeModelKey FindingsCitations
NeuroblastomaCell Culture & XenograftEffective killing of NB cells regardless of MYCN amplification status; reduced N-Myc expression; additive activity with irinotecan/temozolomide.[8][16][18]
Prostate CancerCell Lines & XenograftReduces androgen receptor expression; inhibits growth of androgen-independent cells.[9][17][20]
CholangiocarcinomaPatient-Derived XenograftsSignificantly increased cellular apoptosis.[19]
Multiple MyelomaXenograftInhibited tumor growth in vivo.[21][22]
Breast, Kidney, Liver, Colon, Lung, Pancreas, etc.Various Mouse ModelsDemonstrated in vivo antitumor activity as a single agent and in combination with radiation or chemotherapy.[9]
Various CancersSyngeneic Mouse ModelsInduces immunogenic cell death (ICD), enhancing the efficacy of checkpoint inhibitors (anti-PD-1, anti-CTLA-4).[10][11][23]
Table 2: Summary of Phase 1/2 Clinical Trial Data
TrialCancer TypeDoseKey OutcomesCitations
Phase 1 (NCT01488513)Advanced Solid TumorsTwice-daily continuous scheduleWell-tolerated; 64% of patients completing 2 cycles had Stable Disease or better; one patient with refractory cholangiocarcinoma had a prolonged Partial Response.[4][7][9][17]
Phase 1Relapsed/Refractory Multiple Myeloma250, 500, 750 mg BIDWell-tolerated up to 750 mg BID; 58% of patients achieved stable disease or better.[9][21][22]
Phase 2a (NCT03377179)Advanced Unresectable CholangiocarcinomaN/ACompleted; Granted FDA Orphan Drug Designation.[1]
Phase 2 (NCT04207255)Metastatic Castration-Resistant Prostate Cancer (mCRPC)N/ACompleted; evaluated safety and efficacy in patients progressing on abiraterone or enzalutamide.[1][20]

Key Experimental Protocols

The following are generalized methodologies for experiments commonly used to elucidate this compound's mechanism of action.

In Vitro Cytotoxicity Assay
  • Objective: To determine the concentration-dependent effect of this compound on cancer cell viability.

  • Protocol:

    • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

    • Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

    • Viability Assessment: Cell viability is measured using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo®, which measures ATP content.

    • Data Analysis: Absorbance or luminescence values are normalized to the vehicle control, and dose-response curves are generated to calculate the IC50 (concentration inhibiting 50% of cell growth).

Sphingolipid Profiling by Mass Spectrometry
  • Objective: To quantify changes in intracellular sphingolipid levels (S1P, ceramide, dihydroceramide) following this compound treatment.

  • Protocol:

    • Cell Culture and Treatment: Cells are cultured in plates and treated with this compound or vehicle for a defined period (e.g., 24 hours).

    • Lipid Extraction: Cells are harvested, and lipids are extracted using a solvent system (e.g., methanol/chloroform). Internal standards for each lipid class are added for quantification.

    • LC-MS/MS Analysis: The lipid extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Lipids are separated by chromatography and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Quantification: The amount of each sphingolipid is quantified by comparing its peak area to that of the corresponding internal standard.

Western Blotting for Signaling Proteins
  • Objective: To assess the effect of this compound on the expression and phosphorylation status of key proteins.

  • Protocol:

    • Lysate Preparation: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined by a BCA assay.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., pAKT, total AKT, c-Myc, Mcl-1, β-actin).

    • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow_InVivo start Start: Syngeneic or Immunodeficient Mice implantation Subcutaneous Implantation of Cancer Cells (e.g., B16, LLC, SK-N-(BE)2) start->implantation tumor_growth Allow Tumors to Establish to a Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment Groups (Vehicle, this compound, Combo) tumor_growth->randomization treatment Administer Treatment (e.g., Oral Gavage of This compound at 50 mg/kg/day) randomization->treatment monitoring Monitor Tumor Volume (Calipers) and Body Weight Regularly treatment->monitoring endpoint Endpoint: Sacrifice at Predefined Tumor Size or Time Point monitoring->endpoint analysis Analyze Tumors: - Immunohistochemistry - Western Blot - Sphingolipid Profiling endpoint->analysis conclusion Conclusion: Assess Antitumor Efficacy and Target Engagement analysis->conclusion

Caption: Generalized experimental workflow for an in vivo xenograft study.

Conclusion

The mechanism of action of this compound in cancer cells is a comprehensive and multi-pronged assault on the sphingolipid metabolism that is fundamental to cancer cell survival and proliferation. By simultaneously inhibiting SK2, DES1, and GCS, this compound orchestrates a decisive shift in the sphingolipid rheostat, leading to the depletion of pro-survival S1P and the accumulation of pro-death ceramides and dihydroceramides.[2][4][5] This primary action results in the potent downstream inhibition of critical oncogenic signaling pathways (pAKT, pERK, NFκB), the downregulation of essential oncoproteins (Myc, Mcl-1), and the induction of both apoptosis and autophagy.[6][8][9][17] This well-defined mechanism, coupled with demonstrated preclinical and clinical activity, establishes this compound as a promising therapeutic agent for a variety of malignancies.[1][9]

References

Opaganib: A Technical Guide to its Mechanism as a Sphingosine Kinase-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Opaganib (also known as ABC294640 or Yeliva®) is a first-in-class, orally administered, small molecule that selectively inhibits sphingosine kinase-2 (SPHK2).[1][2][3][4] SPHK2 is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[5][6] The balance between the pro-apoptotic lipids, ceramide and sphingosine, and the pro-proliferative lipid, S1P, is a key regulator of cell fate. By competitively inhibiting SPHK2, this compound disrupts this balance, leading to a decrease in S1P and an accumulation of ceramides.[7][8] This modulation of the sphingolipid rheostat triggers a cascade of downstream effects, including the suppression of key oncogenic signaling pathways, induction of apoptosis and autophagy, and potent anti-inflammatory and antiviral activities.[2][9][10][11] This technical guide provides an in-depth review of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways.

Core Mechanism of Action: SPHK2 Inhibition

This compound is a selective, sphingosine-competitive inhibitor of SPHK2.[11][12] This targeted action is the primary driver of its therapeutic effects. Mammals have two isoforms of sphingosine kinase, SK1 and SK2, which have different subcellular locations and functions.[7] While SK1 is considered oncogenic, SK2's role is more complex; however, its inhibition has been shown to suppress cell proliferation and migration more effectively than the downregulation of SK1 in certain contexts.[7][8]

The inhibition of SPHK2 by this compound directly blocks the synthesis of S1P from sphingosine.[2][3][13] This leads to two critical and interconnected consequences:

  • Depletion of Sphingosine-1-Phosphate (S1P): S1P is a crucial signaling molecule that promotes cell proliferation, migration, inflammation, and angiogenesis while suppressing innate immune responses.[2][5] By reducing S1P levels, this compound effectively dampens these pathological processes.[7][9]

  • Accumulation of (Dihydro)ceramides: The reduction in S1P synthesis leads to a corresponding increase in the levels of its precursors, including ceramide.[7][8] Furthermore, because this compound acts as a sphingosine mimetic, it also exhibits inhibitory activity against dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).[1][9][10][14] Inhibition of DES1 causes a marked accumulation of dihydroceramides, which are known inducers of autophagy.[9][10][15] This multi-target effect on sphingolipid metabolism uniquely positions this compound to shift the cellular balance towards apoptosis and autophagy.[1][10]

This fundamental mechanism of altering the ceramide/S1P rheostat underlies this compound's broad therapeutic potential in oncology, virology, and inflammatory diseases.[1][2]

G cluster_0 Sphingolipid Metabolism & this compound Targets Dihydroceramide Dihydroceramide DES1 DES1 Dihydroceramide->DES1 Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase GCS GCS Ceramide->GCS SPHK2 SPHK2 Sphingosine->SPHK2 S1P Sphingosine-1-Phosphate (S1P) (Pro-Proliferative, Pro-Inflammatory) Glucosylceramide Glucosylceramide This compound This compound This compound->DES1 Inhibits This compound->GCS Inhibits This compound->SPHK2 Inhibits (Primary Target) DES1->Ceramide GCS->Glucosylceramide SPHK2->S1P

Caption: Sphingolipid metabolism pathway showing this compound's multi-target inhibition.

Downstream Signaling Pathways

The this compound-induced shift in sphingolipid balance profoundly impacts multiple downstream signaling pathways critical for cell survival and proliferation. By depleting S1P, this compound suppresses signaling through several oncogenic and pro-inflammatory cascades.[7][9]

Key pathways affected include:

  • AKT and ERK: this compound treatment leads to the suppression of phosphorylated AKT (pAKT) and phosphorylated ERK (pERK), two central nodes in signaling pathways that drive cell growth, proliferation, and survival.[7][9][12]

  • NFκB: This pathway, a critical regulator of inflammation and cell survival, is attenuated by this compound.[9][11][12]

  • c-Myc and N-Myc: this compound has been shown to downregulate the expression of the oncoproteins c-Myc and N-Myc in a variety of tumor cell lines, likely by depleting the nuclear S1P required for their stability.[7][9][10][12]

  • STAT3: Inhibition of SPHK2 by this compound decreases the phosphorylation and acetylation of STAT3, a key transcription factor involved in cancer cell proliferation and survival.[16]

Collectively, the inhibition of these pathways culminates in the induction of apoptosis and/or autophagy, decreased cell proliferation, and impaired cell migration.[7][12][17]

G cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes This compound This compound SPHK2 SPHK2 This compound->SPHK2 Inhibits S1P S1P (Decreased) SPHK2->S1P pAKT pAKT / pERK (Suppressed) S1P->pAKT NFkB NFκB (Suppressed) S1P->NFkB cMyc c-Myc / N-Myc (Downregulated) S1P->cMyc STAT3 pSTAT3 (Suppressed) S1P->STAT3 Ceramides (Dihydro)ceramides (Increased) Apoptosis Apoptosis Ceramides->Apoptosis Autophagy Autophagy Ceramides->Autophagy Proliferation Cell Proliferation & Migration (Inhibited) pAKT->Proliferation NFkB->Proliferation cMyc->Proliferation STAT3->Proliferation

Caption: Downstream signaling consequences of SPHK2 inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's potency and effects observed in preclinical and clinical studies.

Table 1: In Vitro Inhibitory Potency

Parameter Target Enzyme Value Source(s)
Ki SPHK2 9.0 - 9.8 µM [7]
IC50 SPHK2 ~60 µM [17]

| Selectivity | SPHK1 | No inhibition up to 100 µM | |

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

Cell Line Cancer Type IC50 Value Source(s)
A-498 Kidney ~20 - 50 µM [17]
BxPC-3 Pancreatic ~40 - 60 µM
PC-3 Prostate ~6 - 48 µM (range) [17]
MDA-MB-231 Breast ~6 - 48 µM (range) [17]

| HT-29 | Colorectal | Not specified, but potent inhibition shown |[8] |

Table 3: Clinical Trial Data Highlights

Indication Study Phase Key Finding Source(s)
Advanced Solid Tumors Phase I Safely administered; disease stabilization in most patients. [3][9]
Relapsed/Refractory Multiple Myeloma Phase I MTD determined as at least 750 mg BID; 1 patient showed very good partial response. [18]

| Severe COVID-19 Pneumonia | Phase II/III (Post-hoc analysis) | 62% reduction in mortality (5.98% vs 16.7% placebo) by day 42 in patients requiring up to 60% FiO2. |[19] |

Key Experimental Protocols

This section details the methodologies for foundational experiments used to characterize the activity of this compound.

Sphingosine Kinase 2 (SPHK2) Inhibition Assay
  • Objective: To determine the direct inhibitory effect of this compound on SPHK2 enzymatic activity and calculate its Ki or IC50.

  • Materials: Recombinant human SPHK2, sphingosine (substrate), [γ-³²P]ATP (radiolabeled co-substrate) or non-radiolabeled ATP, this compound, kinase reaction buffer, methanol (for reaction termination).

  • Procedure:

    • Recombinant SPHK2 is incubated in a kinase reaction buffer.

    • Varying concentrations of this compound are added to the reaction wells. To determine the mode of inhibition, varying concentrations of the substrate (sphingosine) are also used.

    • The enzymatic reaction is initiated by adding a mixture of sphingosine and [γ-³²P]ATP.

    • The reaction is allowed to proceed for a set time (e.g., 2 hours) at room temperature.[17]

    • The reaction is terminated by adding methanol, which precipitates the protein.[17]

    • Samples are centrifuged, and the supernatant, containing the radiolabeled S1P product, is collected.

  • Data Analysis: The amount of ³²P-labeled S1P is quantified using liquid scintillation counting.[17] Alternatively, non-radioactive assays can be used where ADP production is measured (e.g., ADP Quest assay) or where products are separated and quantified by HPLC.[17] IC₅₀ and Kᵢ values are calculated by plotting enzyme activity against inhibitor concentration.

Cell Viability / Anti-Proliferation Assay
  • Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

  • Materials: Cancer cell lines (e.g., A-498, PC-3), cell culture medium, 96-well plates, this compound, sulforhodamine B (SRB) dye, trichloroacetic acid (TCA).

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive vehicle only.

    • Cells are incubated for a specified period, typically 72 hours.[17]

    • Following incubation, cells are fixed by gently adding cold TCA and incubating for 1 hour at 4°C.

    • Plates are washed with water and air-dried.

    • Fixed cells are stained with SRB solution for 30 minutes.

    • Excess stain is removed by washing with 1% acetic acid.

    • The bound dye is solubilized with a Tris base solution, and the absorbance is read on a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell killing is calculated relative to control cultures, and the IC₅₀ is determined by plotting percent viability against the log of this compound concentration.[17]

G start Seed Cancer Cells in 96-well plates treat Treat with varying concentrations of this compound start->treat incubate Incubate for 72 hours treat->incubate fix Fix cells with TCA incubate->fix stain Stain with Sulforhodamine B (SRB) fix->stain read Read Absorbance (Proportional to cell number) stain->read analyze Analyze Data & Calculate IC50 read->analyze

Caption: Experimental workflow for a cell viability assay (SRB method).
Western Blotting for Signaling Pathway Modulation

  • Objective: To measure the effect of this compound on the phosphorylation status of key signaling proteins like AKT, ERK, and STAT3.

  • Materials: Cancer cell lines, this compound, cell lysis buffer, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (e.g., anti-pAKT, anti-total-AKT, anti-pSTAT3), secondary HRP-conjugated antibodies, chemiluminescence substrate.

  • Procedure:

    • Cells are cultured and treated with this compound for a specified time (e.g., 24 hours).

    • Cells are harvested and lysed to extract total protein.

    • Protein concentration is quantified to ensure equal loading.

    • Equal amounts of protein are separated by size using SDS-PAGE.

    • Proteins are transferred from the gel to a PVDF membrane.

    • The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the phosphorylated protein of interest (e.g., p-AKT). A separate blot is run for the total protein as a loading control.

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • The signal is detected using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of pathway inhibition.

Conclusion

This compound represents a novel therapeutic strategy that targets the core of sphingolipid metabolism. Its primary mechanism, the selective, competitive inhibition of SPHK2, triggers a therapeutically advantageous shift in the S1P/ceramide balance. This action is further amplified by the inhibition of DES1 and GCS. The resulting depletion of pro-proliferative S1P and accumulation of pro-apoptotic ceramides leads to the suppression of multiple oncogenic signaling pathways, culminating in anti-cancer, anti-inflammatory, and antiviral effects. The quantitative data from both preclinical and clinical studies underscore its potential across a range of indications. The detailed protocols provided herein offer a framework for further research into this promising first-in-class SPHK2 inhibitor.

References

Opaganib's Inhibition of Dihydroceramide Desaturase (DES1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opaganib (also known as ABC294640) is an orally administered, first-in-class selective inhibitor of sphingosine kinase-2 (SK2). Beyond its primary target, this compound exhibits a multi-faceted mechanism of action that includes the direct inhibition of dihydroceramide desaturase (DES1), a critical enzyme in the de novo sphingolipid biosynthesis pathway. This inhibition leads to the intracellular accumulation of dihydroceramides, bioactive lipid molecules that trigger downstream cellular processes such as autophagy. This technical guide provides an in-depth analysis of this compound's effect on DES1, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support further research and drug development efforts.

Mechanism of Action: this compound as a DES1 Inhibitor

This compound acts as a sphingosine mimetic and, in addition to its well-characterized inhibition of SK2, directly inhibits dihydroceramide desaturase (DES1).[1][2][3][4] DES1 is responsible for introducing a double bond into dihydroceramide to form ceramide, a central hub in sphingolipid metabolism. By inhibiting DES1, this compound disrupts this crucial step, leading to a significant accumulation of various dihydroceramide species.[3][5][6] This alteration in the cellular sphingolipid profile is a key contributor to this compound's anti-cancer, anti-inflammatory, and anti-viral properties.[7][8]

Quantitative Inhibition of DES1

This compound has been shown to inhibit DES1 with a reported IC50 of 10.2 µM in Jurkat cells.[9] This demonstrates a direct enzymatic inhibition, contributing to the subsequent buildup of dihydroceramides.

Quantitative Effects on Dihydroceramide Levels

Treatment of cancer cells with this compound results in a dose-dependent increase in intracellular dihydroceramide levels. This accumulation has been observed across various cancer cell lines, including neuroblastoma, prostate cancer, and cholangiocarcinoma.

Effects on Neuroblastoma Cells

In a study on Neuro-2a neuroblastoma cells, treatment with this compound for 24 hours led to a significant elevation of total dihydroceramides.[6] The table below summarizes the dose-dependent effect of this compound on total dihydroceramide levels.

This compound Concentration (µM)Total Dihydroceramides (Relative to Vehicle)
11.05
31.52
102.18
302.96
Data extracted from a study on Neuro-2a cells treated for 24 hours.[10]

Signaling Pathways and Downstream Effects

The accumulation of dihydroceramides induced by this compound triggers significant downstream cellular signaling, most notably the induction of autophagy.[3][4] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, and its induction by dihydroceramides is considered a key mechanism for the cytotoxic effects of this compound in cancer cells.

Sphingolipid Metabolism and this compound's Targets

cluster_0 De Novo Sphingolipid Synthesis cluster_1 Sphingolipid Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine KSR Dihydroceramides Dihydroceramides Dihydrosphingosine->Dihydroceramides CerS Ceramides Ceramides Dihydroceramides->Ceramides DES1 Sphingomyelin Sphingomyelin Ceramides->Sphingomyelin SMS Glucosylceramides Glucosylceramides Ceramides->Glucosylceramides GCS Sphingosine Sphingosine Ceramides->Sphingosine CDase S1P S1P Sphingosine->S1P SK1/SK2 Proliferation, Survival Proliferation, Survival S1P->Proliferation, Survival This compound This compound SK1/SK2 SK1/SK2 This compound->SK1/SK2 Inhibits DES1 DES1 This compound->DES1 Inhibits GCS GCS This compound->GCS Inhibits

Caption: this compound's multi-target inhibition within the sphingolipid metabolism pathway.

Dihydroceramide-Induced Autophagy

This compound This compound DES1 DES1 This compound->DES1 Inhibits Dihydroceramides Dihydroceramides DES1->Dihydroceramides Reduces conversion to Ceramides ER_Stress ER Stress Dihydroceramides->ER_Stress Induces Autophagosome_Formation Autophagosome Formation ER_Stress->Autophagosome_Formation Promotes Autophagy Autophagy Autophagosome_Formation->Autophagy Cell_Death Apoptotic Cell Death Autophagy->Cell_Death Leads to

Caption: Signaling pathway of this compound-induced autophagy via DES1 inhibition.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's effect on DES1.

In Vitro Dihydroceramide Desaturase (DES1) Activity Assay

This assay measures the direct inhibitory effect of this compound on DES1 enzymatic activity, often using rat liver microsomes as a source of the enzyme.

Protocol:

  • Preparation of Rat Liver Microsomes:

    • Homogenize fresh rat liver tissue in an ice-cold buffer (e.g., 0.25 M sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove cell debris and mitochondria.

    • Subject the resulting supernatant to ultracentrifugation at 104,000 x g for 60 minutes at 4°C.

    • Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) and determine the protein concentration.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing rat liver microsomes (e.g., 100 µg of protein), a cofactor such as NADH (e.g., 2 mM), and the substrate N-octanoyl-D-erythro-dihydrosphingosine (C8-dhCer). A radiolabeled version of the substrate, such as N-octanoyl-[4,5-³H]D-erythro-dihydrosphingosine, can be used for detection.

    • Add varying concentrations of this compound or vehicle control to the reaction mixture.

    • Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).

  • Detection and Analysis:

    • Terminate the reaction.

    • Quantify the product (C8-ceramide) or the formation of a byproduct (e.g., tritiated water if a radiolabeled substrate is used).

    • Calculate the percentage of inhibition of DES1 activity by this compound at different concentrations to determine the IC50 value.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Rat Liver Homogenization B Low-Speed Centrifugation A->B C Ultracentrifugation B->C D Microsome Isolation C->D E Reaction Mix: Microsomes, Substrate (C8-dhCer), NADH, this compound D->E F Incubation (37°C) E->F G Product Quantification F->G H IC50 Calculation G->H

Caption: Workflow for the in vitro dihydroceramide desaturase (DES1) activity assay.

Cellular (In Situ) Dihydroceramide Desaturase (DES1) Activity Assay

This assay measures DES1 activity within intact cells, providing a more physiologically relevant assessment of this compound's inhibitory effect.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., neuroblastoma cells) to a desired confluency.

    • Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.

  • Substrate Incubation:

    • Add a cell-permeable dihydroceramide analog, such as D-erythro-2-N-[12'-(1''-pyridinium)-dodecanoyl]-4,5-dihydrosphingosine bromide (C12-dhCCPS), to the cell culture medium at a final concentration of, for example, 0.5 µM.

    • Incubate the cells with the substrate for a defined period (e.g., 30 minutes to 6 hours).

  • Lipid Extraction and Analysis:

    • Wash the cells with PBS and harvest them.

    • Perform lipid extraction from the cell pellets.

    • Analyze the lipid extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of the substrate (C12-dhCCPS) and its product (C12-CCPS).

  • Data Analysis:

    • Calculate the conversion rate of C12-dhCCPS to C12-CCPS.

    • Determine the inhibitory effect of this compound on DES1 activity by comparing the conversion rates in this compound-treated cells to control cells.

A Cell Culture B Treat with this compound A->B C Add C12-dhCCPS Substrate B->C D Incubate C->D E Lipid Extraction D->E F LC-MS Analysis (Quantify C12-dhCCPS & C12-CCPS) E->F G Calculate Conversion Rate & Inhibition F->G

Caption: Workflow for the cellular (in situ) DES1 activity assay.

Quantification of Dihydroceramides by LC-MS/MS

This method allows for the precise measurement of various dihydroceramide species in biological samples.

Protocol:

  • Sample Preparation and Lipid Extraction:

    • Harvest cells or tissues and wash with PBS.

    • Add an internal standard mixture containing deuterated or ¹³C-labeled sphingolipid standards.

    • Perform a one-phase lipid extraction using a solvent system such as chloroform:methanol.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the lipid extract into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the different lipid species using a C18 reversed-phase column with a gradient of appropriate mobile phases.

    • Detect and quantify the specific dihydroceramide species using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.

  • Data Analysis:

    • Generate standard curves for each dihydroceramide species using authentic standards.

    • Calculate the concentration of each dihydroceramide species in the samples based on the standard curves and normalized to the internal standards.

A Sample Collection (Cells or Tissues) B Add Internal Standards A->B C Lipid Extraction B->C D Sample Reconstitution C->D E LC-MS/MS Analysis (MRM) D->E F Data Processing & Quantification E->F

Caption: Workflow for the quantification of dihydroceramides by LC-MS/MS.

Conclusion

This compound's inhibitory action on dihydroceramide desaturase (DES1) represents a significant component of its therapeutic potential. The resulting accumulation of dihydroceramides provides a clear pharmacodynamic biomarker and triggers downstream signaling events, such as autophagy, that contribute to the drug's efficacy in various disease models. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate role of DES1 inhibition in the multifaceted mechanism of action of this compound and to explore its therapeutic applications. This comprehensive understanding is crucial for the continued development and optimization of this compound as a novel therapeutic agent.

References

Glucosylceramide Synthase (GCS) as a Therapeutic Target of Opaganib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opaganib (formerly ABC294640) is a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2 (SK2) that has demonstrated anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of sphingolipid metabolism at multiple key enzymatic points.[1][4][5][6] This technical guide focuses on one of these key targets: Glucosylceramide Synthase (GCS). This compound's inhibition of GCS, in conjunction with its effects on SK2 and dihydroceramide desaturase (DES1), disrupts critical pathways for cell proliferation, inflammation, and viral replication. This document provides an in-depth overview of the mechanism, relevant signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols for investigating the interaction between this compound and the sphingolipid metabolic network.

Introduction: The Role of Glucosylceramide Synthase in Sphingolipid Metabolism

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in critical cellular processes like proliferation, apoptosis, and signaling.[7][8][9] The metabolism of these lipids is a complex, interconnected network where the balance between pro-apoptotic and pro-survival molecules is tightly regulated.[9][10]

Glucosylceramide Synthase (GCS) , also known as ceramide glucosyltransferase (EC 2.4.1.80), is a pivotal enzyme in this network.[11][12] It catalyzes the first step in the synthesis of most glycosphingolipids by transferring a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[11][13] GlcCer is the precursor for hundreds of complex glycosphingolipids, which are essential for cell membrane integrity and signaling.[13][14] Overexpression of GCS is linked to multidrug resistance in cancer cells and is implicated in viral entry and replication, making it a compelling therapeutic target.

This compound is an investigational drug that uniquely targets three key enzymes in the sphingolipid pathway:

  • Sphingosine Kinase-2 (SK2): Blocks the formation of the pro-survival molecule sphingosine-1-phosphate (S1P).[4][5][6][15]

  • Dihydroceramide Desaturase (DES1): Leads to the accumulation of pro-autophagic dihydroceramides.[4][5][6]

  • Glucosylceramide Synthase (GCS): Reduces the levels of glucosylceramides and downstream complex sphingolipids.[4][5][6][16]

This multi-targeted approach allows this compound to shift the sphingolipid balance from pro-survival to pro-apoptotic and anti-proliferative states.

Mechanism of Action and Signaling Pathways

This compound's therapeutic effect is derived from its ability to simultaneously modulate multiple arms of the sphingolipid pathway. The inhibition of GCS is a critical component of this mechanism. By acting as a sphingosine mimetic, this compound is presumed to inhibit GCS, which leads to a reduction in cellular levels of hexosylceramides (a category including glucosylceramide).[4][16]

The consequences of GCS inhibition are twofold:

  • Depletion of Glycosphingolipids: Reduced GlcCer levels disrupt the synthesis of complex glycosphingolipids. This can impair the formation of lipid rafts, which are specialized membrane microdomains crucial for viral entry, cell signaling, and receptor trafficking.[4]

  • Accumulation of Ceramide: As the substrate for GCS, ceramide may accumulate. Ceramide is a well-known pro-apoptotic and anti-proliferative second messenger.

The simultaneous inhibition of SK2, DES1, and GCS by this compound creates a synergistic effect, enhancing the accumulation of pro-apoptotic ceramides and dihydroceramides while depleting the pro-survival molecule S1P.[4][16] This comprehensive remodeling of the sphingolipidome underlies this compound's broad therapeutic potential.

GCS_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi / Cytosol cluster_Cytosol Cytosol / Membrane DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) DHCer Dihydroceramide DeNovo->DHCer DES1 Dihydroceramide Desaturase (DES1) DHCer->DES1 [ Autophagy ] [ Autophagy ] DHCer->[ Autophagy ] Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS Sph Sphingosine Cer->Sph Ceramidase [ Apoptosis\n Cell Cycle Arrest ] [ Apoptosis Cell Cycle Arrest ] Cer->[ Apoptosis\n Cell Cycle Arrest ] DES1->Cer GlcCer Glucosylceramide ComplexGSL Complex Glycosphingolipids GlcCer->ComplexGSL [ Viral Entry\n Cell Adhesion ] [ Viral Entry Cell Adhesion ] ComplexGSL->[ Viral Entry\n Cell Adhesion ] GCS->GlcCer SK2 Sphingosine Kinase 2 (SK2) Sph->SK2 S1P Sphingosine-1-Phosphate (S1P) [ Pro-Survival Signaling\n Proliferation, Angiogenesis ] [ Pro-Survival Signaling Proliferation, Angiogenesis ] S1P->[ Pro-Survival Signaling\n Proliferation, Angiogenesis ] SK2->S1P This compound This compound This compound->DES1 Inhibits This compound->GCS Inhibits This compound->SK2 Inhibits

Caption: Sphingolipid metabolism and this compound's three main targets: SK2, DES1, and GCS.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from enzymatic assays, preclinical models, and clinical trials.

Table 1: Enzymatic Inhibition Data
Target EnzymeParameterValueNotes
Sphingosine Kinase 2 (SK2)IC₅₀~60 µMCompetitive with respect to sphingosine.[17][18]
Sphingosine Kinase 2 (SK2)Kᵢ9.8 ± 1.4 µMKinetic analysis with varying sphingosine concentrations.[18]
Sphingosine Kinase 1 (SK1)IC₅₀>100 µMDemonstrates selectivity for SK2 over SK1.[18]
Glucosylceramide Synthase (GCS)--Inhibition is presumed based on reduction of hexosylceramides in cells; direct IC₅₀ not reported.[4][16]
Dihydroceramide Desaturase (DES1)--Inhibition is inferred from the substantial increase in dihydroceramides in treated cells.[4][16]
Table 2: Preclinical (In Vivo) Efficacy Data
Disease ModelSpeciesDosingKey FindingCitation
Ebola Virus DiseaseMice150 mg/kg BIDStatistically significant increase in survival time; 30% survival vs. 0% in control.[19][20]
High-Fat Diet-Induced ObesityMice-Suppressed body weight gain and normalized glucose tolerance.[21][22]
Lewis Lung Carcinoma (LLC)Mice-Increased median survival to >26 days when combined with anti-CTLA-4 antibody.[23]
Table 3: Clinical Trial Data
IndicationPhaseNo. of PatientsDosingKey FindingCitation
Severe COVID-19 Pneumonia2/3251-62% reduction in mortality in patients requiring FiO₂ ≤60% at baseline.[4][5][6][24]
Advanced Solid Tumors1-500 mg BID (RP2D)Well-tolerated; 64% of patients completing 2 cycles achieved stable disease or better.[25]
Relapsed/Refractory Multiple Myeloma113Up to 750 mg BIDWell-tolerated; one patient achieved a very good partial response.

Experimental Protocols

Detailed experimental validation is crucial for understanding the effects of this compound on GCS and sphingolipid metabolism. The following sections describe generalized protocols for key assays.

Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on GCS activity.

1. Materials:

  • Recombinant human GCS enzyme.
  • Fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide).
  • Uridine diphosphate glucose (UDP-glucose).
  • This compound (dissolved in DMSO).
  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl₂).
  • 96-well microplate.

2. Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.
  • In a microplate, add the GCS enzyme to each well.
  • Add the this compound dilutions (or DMSO for control) to the wells and pre-incubate for 15 minutes at 37°C.
  • Initiate the reaction by adding a mixture of the ceramide substrate and UDP-glucose.
  • Incubate the plate for 60 minutes at 37°C.
  • Stop the reaction by adding a quenching solution (e.g., chloroform/methanol mixture).
  • Extract the lipids.
  • Separate the product (fluorescent glucosylceramide) from the substrate using High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC).
  • Quantify the fluorescent signal of the product band/peak.

3. Data Analysis:

  • Calculate the percentage of GCS inhibition for each this compound concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Sphingolipid Profiling by LC-MS/MS

This protocol outlines the workflow for quantifying changes in various sphingolipid species within cells following treatment with this compound, providing a comprehensive view of its impact on the metabolic network.[26][27][28][29][30]

Sphingolipid_Workflow cluster_sample_prep Sample Preparation cluster_instrument Instrumental Analysis Start 1. Cell Culture & Treatment Harvest 2. Cell Harvesting Start->Harvest Treat with this compound or Vehicle Control Extract 3. Lipid Extraction (e.g., Bligh-Dyer method) Harvest->Extract LC 4. HPLC Separation Extract->LC Inject Sample MS 5. Tandem Mass Spectrometry (MS/MS Analysis) LC->MS Eluted Lipids Analysis 6. Data Analysis & Quantification MS->Analysis Mass Spectra Data

References

Opaganib's Modulation of the Ceramide/Sphingosine-1-Phosphate Rheostat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opaganib (ABC294640) is a first-in-class, orally administered, selective inhibitor of sphingosine kinase 2 (SK2), a critical enzyme in sphingolipid metabolism. By inhibiting SK2, this compound effectively decreases the production of the pro-survival and pro-inflammatory signaling lipid, sphingosine-1-phosphate (S1P).[1][2][3][4][5][6] Concurrently, this compound's mechanism of action extends to the inhibition of dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS), leading to an accumulation of pro-apoptotic dihydroceramides and a reduction in hexosylceramides.[1][7][8][9][10][11][12][13] This multi-targeted approach uniquely positions this compound to shift the cellular sphingolipid balance, often referred to as the ceramide/S1P rheostat, away from a state of proliferation and inflammation towards one of apoptosis and cellular homeostasis. This technical guide provides an in-depth overview of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Introduction: The Sphingolipid Rheostat

Sphingolipids are a class of lipids that serve not only as structural components of cell membranes but also as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, inflammation, and migration.[7] The balance between two key sphingolipid metabolites, ceramide and sphingosine-1-phosphate (S1P), is often conceptualized as a "rheostat" that dictates cell fate.[2] Ceramide and its precursor, dihydroceramide, are generally considered pro-apoptotic or pro-senescent, while S1P promotes cell survival, proliferation, and inflammation.[7]

Sphingosine kinases (SK1 and SK2) are the enzymes responsible for the phosphorylation of sphingosine to S1P, thus playing a pivotal role in maintaining this critical balance.[7] Dysregulation of the ceramide/S1P rheostat, often characterized by an overproduction of S1P, is implicated in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, and viral infections.[1][7] this compound's therapeutic potential stems from its ability to directly target and modulate this crucial signaling nexus.

This compound's Mechanism of Action

This compound exerts its pharmacological effects through the direct inhibition of three key enzymes in the sphingolipid metabolic pathway.

Inhibition of Sphingosine Kinase 2 (SK2)

This compound is a selective, competitive inhibitor of SK2 with respect to its substrate, sphingosine.[4][7] This inhibition leads to a dose-dependent reduction in the cellular levels of S1P.[4][14] The consequent decrease in S1P signaling has been shown to suppress downstream pro-survival pathways, including pERK and pAKT, and to down-regulate the expression of the oncogene c-Myc.[5]

Inhibition of Dihydroceramide Desaturase (DES1)

This compound also functions as an inhibitor of DES1, the enzyme that converts dihydroceramide to ceramide.[1][7][8] This action results in the accumulation of dihydroceramides within the cell.[3][7] Elevated dihydroceramide levels are known to induce autophagy and apoptosis, contributing to this compound's anti-proliferative effects.[1][8]

Inhibition of Glucosylceramide Synthase (GCS)

Several studies have indicated that this compound also inhibits GCS, the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[1][9][10][11][12][13] By reducing the levels of glucosylceramides (also referred to as hexosylceramides), this compound may interfere with cellular processes that rely on these complex lipids, such as viral entry into host cells.[1][10]

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's inhibitory activity and its effects on sphingolipid levels and cell proliferation.

Table 1: this compound In Vitro Inhibitory Activity

TargetParameterValueCell Line/SystemReference
Sphingosine Kinase 2 (SK2)IC50~60 µMRecombinant human SK2[2][4]
Sphingosine Kinase 2 (SK2)Ki9.8 ± 1.4 µMRecombinant human SK2[4]
Sphingosine Kinase 1 (SK1)IC50>100 µMRecombinant human SK1[4]
Cellular S1P FormationIC5026 µMMDA-MB-231 cells[4]
SARS-CoV-2 ReplicationIC50~0.5 µMEpiAirway™ human bronchial epithelial cells[1]

Table 2: Effect of this compound on Sphingolipid Profile in Neuro-2a Cells

TreatmentS1P (relative to control)Total Ceramide (relative to control)Dihydroceramide (relative to control)Deoxyceramides (relative to control)Hexosylceramides (relative to control)
This compound (3 µM)0.71.32.11.01.0
This compound (10 µM)0.51.43.50.60.7
This compound (30 µM)0.31.24.80.30.4
Data adapted from a study on Neuro-2a cells treated for 24 hours.[14]

Table 3: this compound In Vitro Anti-Proliferative Activity

Cell LineIC50Reference
A-498 (Renal)~50 µM[4]
BxPC-3 (Pancreatic)~60 µM[4]
PC-3 (Prostate)~20 µM[4]
MDA-MB-231 (Breast)~40 µM[4]

Signaling Pathways and Experimental Workflows

This compound's Impact on the Sphingolipid Rheostat

The following diagram illustrates the central role of this compound in modulating the balance between ceramide, dihydroceramide, and S1P.

Sphingolipid_Rheostat cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_signaling Signaling Outputs Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SK1/SK2 Dihydroceramide Dihydroceramide Dihydroceramide->Ceramide DES1 Pro_Apoptosis_Autophagy Apoptosis & Autophagy Dihydroceramide->Pro_Apoptosis_Autophagy Ceramide->Sphingosine Ceramidase Ceramide->Pro_Apoptosis_Autophagy Pro_Survival_Inflammation Cell Survival & Inflammation S1P->Pro_Survival_Inflammation This compound This compound SK1/SK2 SK1/SK2 This compound->SK1/SK2 Inhibits (SK2) DES1 DES1 This compound->DES1 Inhibits

Caption: this compound modulates the sphingolipid rheostat by inhibiting SK2 and DES1.

Downstream Signaling Consequences of this compound Treatment

This diagram depicts the key downstream signaling pathways affected by this compound's modulation of the ceramide/S1P balance.

Downstream_Signaling This compound This compound SK2 Sphingosine Kinase 2 (SK2) This compound->SK2 Inhibits S1P Sphingosine-1-Phosphate (S1P) SK2->S1P Produces pAKT pAKT S1P->pAKT pERK pERK S1P->pERK NFkB NF-κB S1P->NFkB cMyc c-Myc S1P->cMyc Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival pERK->Cell_Survival Inflammation Inflammation NFkB->Inflammation cMyc->Cell_Survival

Caption: Downstream effects of this compound on pro-survival and inflammatory signaling.

Experimental Workflow for Assessing this compound's Effect on Sphingolipid Levels

The following diagram outlines a typical experimental workflow to quantify changes in sphingolipid levels following treatment with this compound.

Experimental_Workflow start Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment harvest Harvest Cells treatment->harvest extraction Lipid Extraction harvest->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantify Ceramide, Dihydroceramide, Sphingosine, and S1P analysis->quantification end Data Analysis quantification->end

Caption: Workflow for quantifying this compound's effect on cellular sphingolipids.

Experimental Protocols

Sphingosine Kinase Activity Assay (HPLC-based)

This protocol is adapted from methods used to determine the IC50 values for this compound.[2]

  • Reagents:

    • Recombinant human SK1 or SK2

    • NBD-sphingosine (fluorescent substrate)

    • ATP

    • MgCl2

    • SK-isozyme selective assay buffers (containing Tris, EDTA, EGTA, β-mercaptoethanol, glycerol, protease and phosphatase inhibitors)

    • Triton X-100 (for SK1 assay)

    • KCl (for SK2 assay)

    • Methanol

    • This compound (or other test compounds)

  • Procedure:

    • Prepare isozyme-selective assay buffers. For the SK1 assay, add 0.25% Triton X-100. For the SK2 assay, add 1 M KCl.

    • Incubate the test compound (e.g., this compound) with recombinant SK1 or SK2 and NBD-sphingosine in the appropriate assay buffer containing fatty acid-free bovine serum albumin, 100 µM ATP, and 400 µM MgCl2.

    • Incubate the reaction mixture for 2 hours at room temperature.

    • Terminate the kinase reaction by adding 1.5 volumes of methanol.

    • After 10 minutes, centrifuge the samples at 20,000 x g to pellet the precipitated protein.

    • Analyze the supernatants by HPLC to separate the product (NBD-S1P) from the substrate (NBD-sphingosine). A C8 reverse-phase column is typically used.

    • Monitor fluorescence with excitation at 465 nm and emission at 531 nm.

    • Calculate SK activity as the ratio of NBD-S1P / (NBD-sphingosine + NBD-S1P).

    • Determine IC50 values from dose-response curves.

Dihydroceramide Desaturase (DES1) In Vitro Assay

This protocol is based on the measurement of tritiated water formation.[15][16]

  • Reagents:

    • [3H]-labeled C8-dihydroceramide (substrate)

    • NADH (cofactor)

    • Microsomal protein fraction (source of DES1)

    • C18 solid-phase extraction columns

  • Procedure:

    • Incubate 100 µg of microsomal protein with [3H]-labeled C8-dihydroceramide and NADH at 37°C for 20 minutes. Heat-inactivated microsomes serve as a negative control.

    • The desaturation reaction results in the formation of tritiated water ([3H]2O).

    • Load the reaction mixture onto a C18 column.

    • Wash the column with water to elute the tritiated water, while the lipid substrate and product are retained.

    • Collect the eluate.

    • Quantify the radioactivity in a fraction of the eluate using liquid scintillation counting to determine the amount of tritiated water formed, which is proportional to DES1 activity.

Measurement of Cellular Sphingolipids by LC-MS/MS

This is a general protocol for the extraction and quantification of sphingolipids from cultured cells.[17][18][19][20][21][22]

  • Reagents:

    • Cultured cells treated with this compound or vehicle

    • Phosphate-buffered saline (PBS)

    • Internal standards (e.g., C17-sphingosine, C17-S1P, d18:1/C12:0 ceramide)

    • Extraction solvent (e.g., single-phase butanol:methanol or two-phase organic extraction)

  • Procedure:

    • Cell Harvesting: After treatment, wash cells with ice-cold PBS and pellet them by centrifugation.

    • Lipid Extraction: Resuspend the cell pellet in the chosen extraction solvent containing a mixture of appropriate internal standards for each sphingolipid class to be measured. A single-phase butanol:methanol (1:1) extraction is a common method.[22]

    • Sample Preparation: Vortex and sonicate the samples to ensure complete extraction. Centrifuge to pellet cell debris.

    • LC-MS/MS Analysis: Transfer the supernatant containing the lipid extract to an autosampler vial for analysis.

      • Employ a liquid chromatography system (e.g., using a C18 or C8 reverse-phase column) to separate the different sphingolipid species.

      • Use a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode to specifically detect and quantify each sphingolipid and its corresponding internal standard based on their unique precursor and product ion masses.

    • Quantification: Generate calibration curves using known amounts of sphingolipid standards. Normalize the peak area of each endogenous sphingolipid to the peak area of its corresponding internal standard and quantify using the calibration curve.

Conclusion

This compound's unique, multi-targeted mechanism of action on the sphingolipid metabolic pathway provides a strong rationale for its investigation in a wide range of therapeutic areas. By simultaneously inhibiting SK2, DES1, and GCS, this compound effectively shifts the cellular rheostat towards an anti-proliferative, pro-apoptotic, and anti-inflammatory state. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical foundation for researchers and drug development professionals seeking to further explore the therapeutic potential of modulating the ceramide/S1P balance with this compound. Further preclinical and clinical investigations are warranted to fully elucidate the clinical implications of this novel therapeutic strategy.

References

Radioprotective effects of Opaganib on normal tissue

Author: BenchChem Technical Support Team. Date: November 2025

Opaganib: A Novel Radioprotector for Normal Tissue

An In-depth Technical Guide on its Mechanism and Efficacy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Exposure to ionizing radiation, whether from therapeutic, accidental, or malicious sources, poses a significant threat to normal tissue, leading to a cascade of inflammatory responses, cellular damage, and potentially life-threatening toxicities. This document provides a comprehensive technical overview of this compound (formerly ABC294640), a first-in-class, orally administered, selective sphingosine kinase-2 (SK2) inhibitor, and its potent radioprotective effects on normal tissues. Preclinical studies have demonstrated that this compound mitigates radiation-induced damage to the gastrointestinal tract and lungs by modulating the sphingolipid signaling pathway, thereby reducing inflammation and fibrosis. This guide will delve into the molecular mechanism of this compound, present key quantitative data from preclinical studies, detail the experimental protocols used to generate this data, and provide visual representations of its signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is an investigational drug with a unique mechanism of action that targets sphingolipid metabolism, a critical regulator of cellular processes including inflammation, apoptosis, and autophagy.[1][2] It is a selective inhibitor of sphingosine kinase-2 (SK2), an enzyme responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[3][4][5][6][7][8] S1P is a pro-inflammatory and pro-survival signaling molecule, and its elevated levels are associated with radiation-induced tissue damage.

This compound's radioprotective effects are primarily attributed to its ability to shift the cellular balance between two key sphingolipids: ceramide and S1P.[3][4][5][9][10][11] By inhibiting SK2, this compound leads to:

  • Decreased Sphingosine-1-Phosphate (S1P): This reduction in S1P levels dampens the pro-inflammatory signaling cascades that are typically activated following radiation exposure.[9][10]

  • Increased Ceramide: The accumulation of ceramide, a pro-apoptotic and anti-proliferative lipid, is thought to contribute to the sensitization of tumor cells to radiation, while paradoxically protecting normal tissue.[3][4][5][9][10][11]

In addition to SK2, this compound also inhibits dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS), further modulating the sphingolipid profile and contributing to its anti-inflammatory and pro-autophagic properties.[3][5][6][7][8] This multi-targeted approach on the sphingolipid pathway is central to its efficacy in protecting normal tissues from the deleterious effects of ionizing radiation.

Quantitative Data on Radioprotective Efficacy

The radioprotective effects of this compound have been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: In Vivo Survival Studies in Murine Models
ModelRadiation DoseThis compound TreatmentKey FindingReference
Total Body Irradiation (TBI)9.5 Gy to 11.5 GyOral administration 2 hours before TBIShifted the LD75 from 9.5 Gy to 11.5 Gy[9][10]
Partially Shielded IrradiationNot specifiedAdministered 4 hours before or 24 hours after radiationProvided dose-dependent survival advantages[1][9][10]
Lethal Whole-Body RadiationLethal and half-lethal dosesNot applicable (SK2 knockout model)Knockout of SK2 enhanced survival[4][12]
Table 2: In Vitro Radiosensitivity of Normal and Cancerous Cells
Cell LineCell TypeThis compound TreatmentRadiation Dose (Gy)EffectDose-Modification FactorReference
IEC6Non-transformed mouse intestinal epithelialYes6.46 (for 50% kill)Decreased sensitivity to radiation1.16[9][10]
IEC6Non-transformed mouse intestinal epithelialYes13.2 (for 90% kill)Decreased sensitivity to radiation1.08[9][10]
PAN02Pancreatic cancer cellsYes15Increased sensitivity to radiationNot specified[9][10]
Table 3: Biomarker Modulation in Normal Tissue
TissueBiomarkerThis compound TreatmentEffectReference
Small IntestinesSphingosine-1-Phosphate (S1P)YesSuppressed radiation-induced elevation[9][10]
Small IntestinesTumor Necrosis Factor-alpha (TNFα)YesSuppressed radiation-induced elevation[9][10]
LungsInterleukin-6 (IL-6)YesReduced expression[1][2][6]
LungsTumor Necrosis Factor-alpha (TNFα)YesReduced expression[1][2][6]
LungsGranulocyte InfiltrationYesSuppressed[1][2][6]
LungsFibrosisYesReduced[1][2][6]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Radioprotection

The following diagram illustrates the proposed signaling pathway through which this compound exerts its radioprotective effects on normal tissue.

Opaganib_Radioprotection_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sphingosine Sphingosine SK2 Sphingosine Kinase 2 (SK2) Sphingosine->SK2 Substrate S1P Sphingosine-1-Phosphate (S1P) Inflammation Inflammation (TNFα, IL-6) S1P->Inflammation Promotes CellSurvival Cell Survival & Proliferation S1P->CellSurvival Promotes Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis SK2->S1P Catalyzes This compound This compound This compound->SK2 Inhibits Radiation Ionizing Radiation Radiation->Sphingosine Radiation->Ceramide Increases

Caption: this compound inhibits SK2, reducing pro-inflammatory S1P and promoting radioprotection.

Experimental Workflow for In Vivo Radioprotection Studies

The diagram below outlines a typical experimental workflow for assessing the in vivo radioprotective efficacy of this compound in a murine model.

InVivo_Workflow start Start: Acclimatize Mice grouping Randomize into Treatment Groups (Vehicle, this compound) start->grouping treatment Administer this compound or Vehicle (e.g., oral gavage) grouping->treatment irradiation Expose to Ionizing Radiation (TBI or Partially Shielded) treatment->irradiation monitoring Monitor Survival, Weight Loss, and Clinical Signs irradiation->monitoring endpoint Endpoint Analysis: - Histopathology of Tissues (GI, Lung) - Biomarker Analysis (Cytokines, S1P) monitoring->endpoint data Data Analysis and Interpretation endpoint->data

Caption: Workflow for evaluating this compound's in vivo radioprotective effects in mice.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the cited preclinical studies.

In Vivo Murine Models of Radiation Injury
  • Animal Model: C57BL/6 mice were typically used for these studies. Animals were acclimated for at least one week before the start of the experiments.

  • Total Body Irradiation (TBI): Mice were placed in a well-ventilated container and exposed to a single dose of ionizing radiation from a source such as a cesium-137 irradiator. The dose was varied to determine the LD75 (the dose lethal to 75% of the animals).

  • Partially Shielded Irradiation: To model radiation exposure that spares some bone marrow, mice were anesthetized and placed in a custom-made lead shield that exposed the majority of the body while shielding a small portion of the bone marrow (e.g., a leg). This allows for the study of higher radiation doses and focuses on gastrointestinal and other tissue-specific injuries.

  • This compound Administration: this compound was administered orally via gavage. The timing of administration was a key variable, with treatment occurring either before or after radiation exposure to assess both prophylactic and therapeutic potential.[1][9][10]

  • Outcome Measures: The primary endpoint was survival. Other measures included body weight changes, clinical signs of toxicity, and histopathological analysis of tissues like the small intestine and lungs to assess for damage, inflammation, and fibrosis.[1][2][6][9][10]

In Vitro Cell-Based Assays
  • Cell Lines:

    • IEC6: A non-transformed intestinal epithelial cell line from rats, used as a model for normal gastrointestinal tissue.[9][10]

    • PAN02: A murine pancreatic adenocarcinoma cell line, used to assess the effect of this compound on tumor cell radiosensitivity.[9][10]

  • Cell Culture and Treatment: Cells were cultured under standard conditions. This compound was added to the culture medium at various concentrations prior to irradiation.

  • Irradiation: Cells were irradiated with varying doses of gamma radiation.

  • Viability Assays: Cell viability was assessed using standard methods, such as the MTT or clonogenic survival assays, to determine the percentage of cell death at different radiation doses. This data was used to calculate the dose-modification factor, which quantifies the extent to which this compound alters the radiosensitivity of the cells.[9][10]

Biomarker Analysis
  • Tissue Homogenization: Tissues of interest (e.g., small intestine, lungs) were collected from euthanized animals and homogenized.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Homogenates were analyzed using ELISA kits to quantify the levels of key inflammatory cytokines such as TNFα and IL-6.[1][2][6]

  • Sphingolipid Measurement: Levels of S1P and ceramide in tissues were measured using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to confirm the biochemical effects of this compound.

Conclusion and Future Directions

This compound has demonstrated significant potential as a radioprotective agent for normal tissues in multiple preclinical models. Its mechanism of action, centered on the inhibition of SK2 and the modulation of the ceramide/S1P balance, offers a novel approach to mitigating the toxic effects of ionizing radiation. The quantitative data from both in vivo and in vitro studies provide a strong rationale for its continued development.

Future research should focus on:

  • Clinical Trials: Translating these promising preclinical findings into human clinical trials is the next critical step. This compound's favorable safety profile in other indications supports its investigation in patients undergoing radiotherapy.[1][2]

  • Combination Therapies: Investigating the synergistic effects of this compound with other radioprotective agents or as an adjunct to standard cancer therapies could further enhance its clinical utility.

  • Biomarker Development: Identifying predictive biomarkers of response to this compound could help in patient selection and treatment optimization.

References

Opaganib's Dual Impact on Autophagy and Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms of opaganib (formerly known as ABC294640), a first-in-class, orally administered, selective inhibitor of sphingosine kinase 2 (SK2). This compound's multifaceted impact on cellular processes, particularly its ability to concurrently induce autophagy and apoptosis, positions it as a significant agent in oncology and other therapeutic areas. This document, intended for researchers, scientists, and drug development professionals, details the core signaling pathways affected by this compound, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these effects.

Core Mechanism of Action: A Triad of Inhibition

This compound's primary mechanism of action involves the competitive inhibition of SK2, a critical enzyme in sphingolipid metabolism. This inhibition disrupts the balance between pro-survival sphingosine-1-phosphate (S1P) and pro-death ceramides. By blocking SK2, this compound leads to a depletion of S1P and a subsequent accumulation of intracellular ceramides.[1][2]

Furthermore, this compound also inhibits two other key enzymes in sphingolipid metabolism: dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).[2][3][4] The inhibition of DES1 results in the accumulation of dihydroceramides, which has been shown to be a potent trigger for autophagy.[2][3][5] The simultaneous inhibition of these three enzymes creates a powerful synergistic effect that pushes cancer cells towards programmed cell death pathways.

Impact on Cellular Signaling Pathways

The this compound-induced shift in the ceramide/S1P rheostat triggers a cascade of downstream signaling events that culminate in the induction of autophagy and apoptosis. Key signaling pathways affected include:

  • Suppression of Pro-Survival Signaling: this compound treatment has been demonstrated to suppress the phosphorylation and activation of key pro-survival kinases, including ERK and AKT.[3][6] It also inhibits the activation of the transcription factor NFκB, which is crucial for inflammation and cell survival.[3]

  • Downregulation of Oncogenic Proteins: this compound leads to a reduction in the expression of the oncoprotein c-Myc and the anti-apoptotic protein Mcl-1, both of which are critical for tumor cell proliferation and survival.[6][7][8]

The culmination of these effects creates an intracellular environment that is inhospitable to cancer cells, thereby promoting their elimination through autophagy and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of autophagy and apoptosis, as reported in various studies.

Cell LineTreatmentMarkerChangeReference
TIVE-LTC60 µM ABC294640 for 24hLC3BUpregulation[1]
Neuro-2aDose-dependent ABC294640c-Myc, Mcl-1Reduction in protein levels[7]
Pancreas, Prostate, Neuroblastoma, Breast, Lung, Melanoma Tumor Cell LinesThis compoundCalreticulin~3-fold to >400-fold increase in surface expression[9]

Note: This table is a representation of available data. Many studies describe qualitative changes (e.g., "increase," "reduction") without providing specific fold-change or percentage values.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to investigate this compound's effects on autophagy and apoptosis.

Western Blot Analysis for Autophagy and Apoptosis Markers

This protocol is used to detect and quantify changes in the expression levels of key proteins involved in autophagy (e.g., LC3-II, Beclin-1) and apoptosis (e.g., cleaved caspases, c-Myc, Mcl-1).

  • Cell Lysis: Cells are treated with this compound at the desired concentrations and time points. Following treatment, cells are washed with ice-cold PBS and lysed using a RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., anti-LC3B, anti-cleaved caspase-3, anti-c-Myc, anti-Mcl-1) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., GAPDH or β-actin).

Caspase Activity Assay

This assay is used to measure the activity of caspases, which are key executioner enzymes in the apoptotic pathway.

  • Cell Treatment and Lysis: Cells are treated with this compound as described above. After treatment, cells are lysed to release intracellular contents, including active caspases.

  • Substrate Incubation: The cell lysate is incubated with a specific caspase substrate that is conjugated to a colorimetric or fluorometric reporter molecule. For example, for caspase-3 activity, a substrate containing the DEVD peptide sequence is used.

  • Signal Detection: Cleavage of the substrate by active caspases releases the reporter molecule, resulting in a color change or fluorescence emission that can be measured using a spectrophotometer or fluorometer.

  • Data Analysis: The caspase activity is calculated based on the signal intensity and normalized to the total protein concentration of the lysate. The results are often expressed as a fold change relative to untreated control cells.[10]

Flow Cytometry for Apoptosis Detection

Flow cytometry is a powerful technique for quantifying the percentage of apoptotic cells in a population.

  • Cell Staining: this compound-treated cells are harvested and stained with a combination of fluorescent dyes that can differentiate between live, apoptotic, and necrotic cells. A common staining combination is Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The instrument excites the fluorescent dyes with lasers and detects the emitted light, allowing for the quantification of cells in different states (live, early apoptotic, late apoptotic/necrotic).

  • Data Interpretation: The data is typically presented as a dot plot, and the percentage of cells in each quadrant is calculated to determine the extent of this compound-induced apoptosis.

Mass Spectrometry for Ceramide and Dihydroceramide Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lipid species like ceramides and dihydroceramides.[11][12]

  • Lipid Extraction: Lipids are extracted from this compound-treated cells using a solvent system, such as a chloroform/methanol mixture.

  • Chromatographic Separation: The extracted lipids are separated using liquid chromatography, which separates the different lipid species based on their physicochemical properties.

  • Mass Spectrometric Detection: The separated lipids are then introduced into a mass spectrometer. The instrument ionizes the lipids and separates them based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) is used to fragment the lipid ions and generate a characteristic fragmentation pattern, which allows for their unambiguous identification and quantification.

  • Data Analysis: The levels of specific ceramide and dihydroceramide species are quantified by comparing their peak areas to those of known internal standards.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes described, the following diagrams have been generated using the DOT language.

This compound This compound SK2 SK2 This compound->SK2 inhibits DES1 DES1 This compound->DES1 inhibits GCS GCS This compound->GCS inhibits Ceramide Ceramide This compound->Ceramide Dihydroceramide Dihydroceramide This compound->Dihydroceramide c-Myc c-Myc This compound->c-Myc downregulates Mcl-1 Mcl-1 This compound->Mcl-1 downregulates S1P S1P SK2->S1P produces DES1->Ceramide produces pERK pERK S1P->pERK activates pAKT pAKT S1P->pAKT activates NFkB NFkB S1P->NFkB activates Apoptosis Apoptosis Ceramide->Apoptosis induces Autophagy Autophagy Dihydroceramide->Autophagy induces Cell Survival Cell Survival Autophagy->Cell Survival Apoptosis->Cell Survival Cell Proliferation Cell Proliferation pERK->Cell Proliferation pAKT->Cell Survival NFkB->Cell Survival c-Myc->Cell Proliferation Mcl-1->Cell Survival

This compound's core mechanism of action.

Start Start Cell Culture and Treatment with this compound Cell Culture and Treatment with this compound Start->Cell Culture and Treatment with this compound End End Decision Decision Harvest Cells Harvest Cells Cell Culture and Treatment with this compound->Harvest Cells Cell Lysis Cell Lysis Harvest Cells->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Transfer Western Blot Transfer SDS-PAGE->Western Blot Transfer Immunoblotting Immunoblotting Western Blot Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Data Analysis Data Analysis Detection->Data Analysis Data Analysis->End

Western blot experimental workflow.

Conclusion

This compound's unique ability to modulate the sphingolipid rheostat by inhibiting SK2, DES1, and GCS provides a powerful and multifaceted approach to inducing cancer cell death. By simultaneously promoting autophagy and apoptosis through the accumulation of ceramides and dihydroceramides and the suppression of pro-survival signaling pathways, this compound demonstrates significant therapeutic potential. The experimental protocols and data presented in this guide offer a comprehensive overview for researchers seeking to further investigate and harness the capabilities of this promising therapeutic agent.

References

Opaganib's Impact on pERK and pAKT Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opaganib (formerly ABC294640) is a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2 (SK2). This enzyme plays a critical role in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). S1P is a key signaling molecule that promotes cell proliferation, survival, and inflammation, in part through the activation of the Ras/Raf/MEK/ERK (pERK) and PI3K/AKT (pAKT) signaling pathways. By inhibiting SK2, this compound disrupts this balance, leading to a decrease in S1P levels and an accumulation of ceramides, which in turn suppresses the pro-survival pERK and pAKT signaling cascades. This technical guide provides an in-depth overview of the mechanism of action of this compound with a focus on its effects on the pERK and pAKT pathways, supported by available data and experimental methodologies.

Introduction

The aberrant activation of the pERK and pAKT signaling pathways is a hallmark of many human cancers and inflammatory diseases. These pathways regulate a multitude of cellular processes, including cell growth, proliferation, survival, and angiogenesis. Consequently, targeting these pathways has been a major focus of drug development.

This compound presents a novel approach by targeting sphingolipid metabolism, an upstream regulator of both the pERK and pAKT pathways. As a competitive inhibitor of sphingosine for SK2, this compound effectively reduces the production of the onco-promoter S1P.[1][2][3] Furthermore, this compound has been shown to inhibit dihydroceramide desaturase (DES1), leading to the accumulation of dihydroceramides, which can also contribute to the suppression of pro-survival signaling.[3][4] This dual mechanism of action underscores the therapeutic potential of this compound in various pathological conditions.

Mechanism of Action: this compound's Effect on Signaling Pathways

This compound's primary mechanism of action involves the selective inhibition of SK2. This inhibition leads to a significant shift in the cellular balance of key sphingolipids: a decrease in S1P and an increase in ceramides and dihydroceramides. This altered sphingolipid profile directly impacts the downstream pERK and pAKT signaling pathways.

The Sphingosine Kinase 2 (SK2) Signaling Nexus

SK2 is a critical enzyme that converts sphingosine to S1P. S1P, in turn, can be secreted and bind to a family of G protein-coupled receptors (S1PRs) on the cell surface, or act intracellularly to promote cell survival and proliferation. These effects are largely mediated through the activation of downstream signaling cascades, including the ERK and AKT pathways.

Downregulation of pERK and pAKT Signaling

Multiple studies have demonstrated that this compound treatment leads to the suppression of both pERK and pAKT signaling in various cancer cell lines and preclinical models.[2][3][5] The reduction in S1P levels is a key driver of this effect, as S1P is a known activator of these pathways. Additionally, the accumulation of ceramides, which often have pro-apoptotic and anti-proliferative effects, can contribute to the dephosphorylation and inactivation of AKT.

The following diagram illustrates the central role of this compound in modulating the SK2 pathway and its subsequent impact on pERK and pAKT signaling.

Opaganib_Mechanism cluster_0 This compound's Primary Action cluster_1 Downstream Signaling Pathways This compound This compound SK2 Sphingosine Kinase 2 (SK2) This compound->SK2 Inhibits S1P Sphingosine-1-Phosphate (S1P) SK2->S1P Converts to Sphingosine Sphingosine Sphingosine->SK2 Substrate Ras_Raf_MEK Ras/Raf/MEK Pathway S1P->Ras_Raf_MEK Activates PI3K PI3K Pathway S1P->PI3K Activates Ceramides Ceramides Ceramides->Sphingosine Metabolic Precursor pAKT pAKT Ceramides->pAKT Inhibits pERK pERK Ras_Raf_MEK->pERK PI3K->pAKT Proliferation Cell Proliferation & Survival pERK->Proliferation pAKT->Proliferation

Caption: this compound inhibits SK2, leading to decreased S1P and increased ceramides, which suppresses pERK and pAKT signaling.

Quantitative Data on pERK and pAKT Inhibition

Table 1: Effect of this compound on pERK and pAKT Phosphorylation

Cell Line/ModelThis compound ConcentrationDuration of TreatmentpERK Fold Change (vs. Control)pAKT Fold Change (vs. Control)Reference
Various Cancer Cells10-50 µM4-24 hoursSignificant DecreaseSignificant Decrease[2][3][5]
In Vivo Tumor Models50-100 mg/kg/dayChronicDownregulationDownregulation[2]

Table 2: In Vitro Potency of this compound

TargetAssay TypeIC50Reference
Sphingosine Kinase 2Biochemical Assay~10 µM[2]
pERK/pAKT SignalingCell-based AssayCell-line dependent[2][3][5]

Note: The IC50 for pERK/pAKT signaling is not consistently reported and is highly dependent on the cellular context.

Experimental Protocols

The following sections provide generalized protocols for assessing the effect of this compound on pERK and pAKT signaling, primarily through Western blotting. These protocols are based on standard laboratory procedures and should be optimized for specific experimental systems.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for the desired time points (e.g., 4, 8, 24 hours). A vehicle control (e.g., DMSO) should be included.

Protein Extraction
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

Western Blotting
  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK (Thr202/Tyr204), total ERK, pAKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Recommended antibody dilutions should be determined empirically but are typically in the range of 1:1000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

The following diagram outlines the typical experimental workflow for assessing the impact of this compound on pERK and pAKT signaling.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Western Blot Analysis A Cell Culture B This compound Treatment A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification C->D E SDS-PAGE D->E Load Equal Protein F Protein Transfer (PVDF) E->F G Blocking F->G H Primary Antibody Incubation (pERK, tERK, pAKT, tAKT, Loading Control) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Densitometry & Data Analysis J->K

Caption: Workflow for analyzing pERK and pAKT levels after this compound treatment using Western blotting.

Logical Relationships and Downstream Consequences

The inhibition of pERK and pAKT signaling by this compound has significant downstream consequences that contribute to its anti-tumor and anti-inflammatory effects.

Logical_Relationships This compound This compound SK2_Inhibition SK2 Inhibition This compound->SK2_Inhibition S1P_Decrease ↓ S1P Levels SK2_Inhibition->S1P_Decrease Ceramide_Increase ↑ Ceramide Levels SK2_Inhibition->Ceramide_Increase pERK_Suppression pERK Signaling Suppression S1P_Decrease->pERK_Suppression pAKT_Suppression pAKT Signaling Suppression S1P_Decrease->pAKT_Suppression Ceramide_Increase->pAKT_Suppression Cell_Cycle_Arrest Cell Cycle Arrest pERK_Suppression->Cell_Cycle_Arrest Anti_Inflammatory Anti-Inflammatory Effects pERK_Suppression->Anti_Inflammatory Apoptosis Induction of Apoptosis pAKT_Suppression->Apoptosis pAKT_Suppression->Anti_Inflammatory Anti_Proliferative Anti-Proliferative Effects Cell_Cycle_Arrest->Anti_Proliferative Apoptosis->Anti_Proliferative

References

Opaganib's Therapeutic Potential in Acute Respiratory Distress Syndrome: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Respiratory Distress Syndrome (ARDS) remains a significant clinical challenge with high mortality and limited therapeutic options. Opaganib (ABC294640), a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2 (SK2), has emerged as a promising candidate for ARDS treatment. By targeting a key enzyme in the sphingolipid signaling pathway, this compound exhibits a dual mechanism of action, encompassing both anti-inflammatory and antiviral properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key preclinical and clinical data in the context of ARDS, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and its Target

This compound is a small molecule inhibitor of sphingosine kinase-2 (SK2), a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1] S1P is a bioactive lipid mediator involved in a plethora of cellular processes, including inflammation, immune cell trafficking, angiogenesis, and cell proliferation.[1] By inhibiting SK2, this compound effectively reduces the cellular levels of S1P, thereby modulating downstream signaling pathways implicated in the pathophysiology of ARDS.[1][2] Notably, this compound's mechanism is host-targeted, which may minimize the likelihood of resistance from rapidly mutating pathogens.[3]

Mechanism of Action in ARDS

This compound's therapeutic potential in ARDS stems from its multifaceted effects on the underlying disease processes:

  • Anti-inflammatory Effects: this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the bronchoalveolar lavage fluid of preclinical models of lung injury.[3][4][5] This reduction in the cytokine storm is crucial for mitigating the excessive inflammation that characterizes ARDS.

  • Antiviral Activity: The SK2 enzyme is utilized by some viruses for their replication.[4] By inhibiting this host cell enzyme, this compound disrupts the viral replication cycle, an effect that has been demonstrated against SARS-CoV-2 and other viruses.[4][6]

  • Anti-thrombotic Properties: A key complication of ARDS is the development of microthrombi in the pulmonary vasculature. Preclinical studies have demonstrated that this compound can reduce the length and weight of blood clots in an ARDS model, suggesting a protective effect against thrombosis.[3][7][8]

Signaling Pathway

The primary mechanism of this compound involves the inhibition of SK2, leading to decreased production of S1P. This has significant downstream consequences, including the modulation of the STING (Stimulator of Interferon Genes) signaling pathway, which is involved in the innate immune response and the resolution of inflammation.

This compound's Mechanism of Action in ARDS This compound This compound SK2 Sphingosine Kinase-2 (SK2) This compound->SK2 Inhibits S1P Sphingosine-1-Phosphate (S1P) SK2->S1P Catalyzes STING STING Pathway Activation SK2->STING Modulates Sphingosine Sphingosine Sphingosine->SK2 Pro_Inflammatory Pro-inflammatory Cytokine Production (IL-6, TNF-α) S1P->Pro_Inflammatory Promotes Thrombosis Thrombosis S1P->Thrombosis Promotes Viral_Replication Viral Replication S1P->Viral_Replication Supports Inflammation_Resolution Inflammation Resolution STING->Inflammation_Resolution Leads to

This compound's inhibitory effect on SK2 and downstream pathways.

Preclinical Evidence in an ARDS Model

This compound's efficacy in an ARDS-like condition was evaluated in a preclinical model of lipopolysaccharide (LPS)-induced pulmonary inflammation, which is a well-established method for mimicking the inflammatory and thrombotic aspects of ARDS.[7]

Experimental Protocol: LPS-Induced Thrombosis Model
  • Model: Murine model of LPS-induced pulmonary inflammation and thrombosis.[7][9]

  • Induction of ARDS: While the precise route of LPS administration in the this compound study is not detailed in the available documents, typical protocols involve intraperitoneal (i.p.) injection or intratracheal instillation of LPS to induce a systemic inflammatory response and subsequent lung injury.[7][9]

  • Treatment: this compound was administered at a dose of 250 mg/kg.[3][7][8] The timing of this compound administration relative to the LPS challenge is not specified in the publicly available information.

  • Endpoint Assessment: The primary endpoints were the length and weight of induced thrombi, as well as a total thrombus score.[3][7][8] The specific methodology for inducing and measuring the thrombus is not detailed but likely involves a surgical procedure to expose a blood vessel and a method to induce clot formation, such as ferric chloride application.[9]

Preclinical Data Summary

The preclinical study demonstrated that this compound significantly reduced thrombosis in the LPS-induced ARDS model.

ParameterOutcome with this compound (250 mg/kg)Reference
Blood Clot LengthReduced[3][7]
Blood Clot WeightReduced[3][7]
Total Thrombus ScoreReduced[3][7]

Experimental Workflow: Preclinical ARDS Model

Preclinical Experimental Workflow: LPS-Induced ARDS Model Animal_Model Murine Model Selection LPS_Induction LPS-Induced Pulmonary Inflammation (ARDS Model) Animal_Model->LPS_Induction Treatment_Groups Randomization to Treatment Groups (this compound vs. Vehicle) LPS_Induction->Treatment_Groups Opaganib_Admin This compound Administration (250 mg/kg) Treatment_Groups->Opaganib_Admin Thrombosis_Induction Thrombosis Induction Opaganib_Admin->Thrombosis_Induction Endpoint_Measurement Measurement of Thrombus (Length, Weight, Score) Thrombosis_Induction->Endpoint_Measurement Data_Analysis Data Analysis and Comparison Endpoint_Measurement->Data_Analysis

Workflow of the preclinical study of this compound in an LPS-induced ARDS model.

Clinical Trials in Severe COVID-19 Pneumonia (ARDS)

This compound has been evaluated in a global Phase 2/3 clinical trial (NCT04467840) and a U.S. Phase 2a study (NCT04414618) in hospitalized patients with severe COVID-19 pneumonia, a clinical presentation of ARDS.[10][11][12]

Experimental Protocol: Phase 2/3 Study (NCT04467840)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-arm study.[11][13]

  • Patient Population: 475 adult subjects hospitalized with severe SARS-CoV-2 positive pneumonia requiring supplemental oxygen.[11]

  • Intervention: Patients were randomized 1:1 to receive either this compound (500 mg, equivalent to two 250 mg capsules, every 12 hours) or a matching placebo, in addition to the standard of care.[13]

  • Treatment Duration: 14 days.[13]

  • Primary Endpoint: The proportion of patients breathing room air without oxygen support by Day 14.[11]

  • Secondary Endpoints: Included changes in the World Health Organization (WHO) Ordinal Scale for Clinical Improvement, viral clearance, incidence of intubation and mechanical ventilation, and mortality at 28 and 42 days.[10]

Clinical Data Summary

While the primary endpoint of the Phase 2/3 study was not met in the overall population, a post-hoc analysis of a large subgroup of patients with moderately severe COVID-19 requiring a fraction of inspired oxygen (FiO2) of up to 60% at baseline showed significant clinical benefits.

Table 1: Efficacy of this compound in Hospitalized COVID-19 Patients with FiO2 ≤60% (Post-Hoc Analysis)

Outcome MeasureThis compound (n=117)Placebo (n=134)p-value (nominal)Reference
Mortality by Day 42 5.98%16.7%0.019[10]
Proportion off Supplemental Oxygen by Day 14 76.9%63.4%0.033[10]
Incidence of Intubation/Mechanical Ventilation by Day 42 6.84%17.91%0.012[10]

Table 2: Safety Data from Phase 2a Study (NCT04414618)

Adverse Event CategoryThis compound (n=23)Placebo (n=19)Reference
Incidence of ≥Grade 3 Treatment-Emergent AEs 17.4%33.3%[12]
Deaths 33[12]

Experimental Workflow: Phase 2/3 Clinical Trial

Phase 2/3 Clinical Trial Workflow (NCT04467840) Patient_Screening Patient Screening (Hospitalized, Severe COVID-19 Pneumonia) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Opaganib_Arm This compound (500mg BID) + Standard of Care Randomization->Opaganib_Arm Placebo_Arm Placebo + Standard of Care Randomization->Placebo_Arm Treatment_Period 14-Day Treatment Period Opaganib_Arm->Treatment_Period Placebo_Arm->Treatment_Period Follow_Up Follow-up to Day 42 Treatment_Period->Follow_Up Endpoint_Analysis Endpoint Analysis (Oxygen, Ventilation, Mortality) Follow_Up->Endpoint_Analysis

Workflow of the Phase 2/3 clinical trial of this compound in severe COVID-19 pneumonia.

Conclusion and Future Directions

This compound has demonstrated a compelling preclinical rationale and encouraging clinical signals for the treatment of ARDS, particularly in the context of viral pneumonia. Its unique, host-directed mechanism of action, which combines anti-inflammatory, antiviral, and anti-thrombotic effects, positions it as a promising therapeutic candidate. The post-hoc analysis of the Phase 2/3 study in patients with moderately severe COVID-19 pneumonia suggests a significant mortality benefit and improvement in respiratory function in a specific patient subpopulation.

Further prospective, well-designed clinical trials are warranted to confirm these findings and to explore the efficacy of this compound in ARDS of varying etiologies. The identification of biomarkers, such as the fraction of inspired oxygen, may aid in patient selection for future studies and potential clinical use. The continued development of this compound could provide a much-needed oral therapy for patients suffering from the devastating consequences of ARDS.

References

Opaganib as a Medical Countermeasure for Gastrointestinal Acute Radiation Syndrome (GI-ARS): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exposure to high levels of ionizing radiation can lead to acute radiation syndrome (ARS), a multi-organ illness with a high mortality rate. The gastrointestinal subsystem of ARS (GI-ARS) is a primary driver of mortality at certain radiation doses, and there are currently no FDA-approved treatments.[1][2] Opaganib (ABC294640), a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2 (SK2), is under development as a potential medical countermeasure for GI-ARS.[1][2][3] This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols related to this compound's application in GI-ARS.

Introduction to this compound

This compound is a novel, host-directed small molecule with a five-year shelf-life, making it suitable for government stockpiling for mass casualty radiological or nuclear incidents.[3][4] It has demonstrated a favorable safety and tolerability profile in over 470 individuals across multiple clinical studies.[1][3] The development of this compound for ARS is proceeding under the FDA's Animal Rule, which allows for approval based on pivotal animal efficacy studies when human trials are not ethical or feasible.[1][4][5]

Mechanism of Action in Radioprotection

This compound's radioprotective effects are attributed to its modulation of sphingolipid metabolism.[6][7][8] It is a selective inhibitor of sphingosine kinase-2 (SK2) and also inhibits dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).[1][3][5][9]

The key mechanistic aspects include:

  • Inhibition of S1P Production: By inhibiting SK2, this compound reduces the production of sphingosine-1-phosphate (S1P), a pro-inflammatory signaling molecule.[5][6][7][8]

  • Elevation of Ceramide: The inhibition of sphingolipid-metabolizing enzymes leads to an accumulation of ceramides.[5][7][8]

  • Anti-Inflammatory Effects: The reduction in S1P and subsequent downstream signaling through pathways like NFκB leads to a decrease in the expression of pro-inflammatory cytokines such as IL-6 and TNFα.[3][6][8]

  • Tissue Protection: By suppressing the inflammatory cascade initiated by radiation exposure, this compound protects normal tissues, including the gastrointestinal tract, from damage.[4][5][7][8]

  • Promotion of Autophagy: this compound has been shown to induce autophagy, a cellular process that can promote cell survival under stress.[1][3][5][6]

Below is a diagram illustrating the proposed signaling pathway of this compound in mitigating radiation-induced damage.

Opaganib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sphingosine Sphingosine This compound This compound SK2 SK2 This compound->SK2 Inhibits Ceramide Ceramide This compound->Ceramide Increases S1P S1P SK2->S1P Phosphorylates NFkB NFκB S1P->NFkB Activates TissueDamage Tissue Damage Ceramide->TissueDamage Protects Inflammation Inflammation (IL-6, TNFα) Inflammation->TissueDamage Causes NFkB->Inflammation Promotes Sphingosine_in Sphingosine Sphingosine_in->SK2 IonizingRadiation Ionizing Radiation IonizingRadiation->SK2 Activates

Caption: this compound's mechanism of action in mitigating radiation injury.

Quantitative Preclinical Efficacy Data

This compound has demonstrated significant efficacy in murine models of GI-ARS. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: Survival Benefit of this compound in Murine Models of GI-ARS

Study ModelTreatment RegimenControl Group SurvivalThis compound Group Survivalp-valueReference
Total Body Irradiation (TBI)100 mg/kg oral, 2 hours before TBILD75 at 9.5 GyLD75 at 11.5 GyN/A[8]
TBI with Partial Bone Marrow ShieldingMultiple doses (50 and 100 mg/kg) starting 24 hours after 15.25 Gy radiation61%92% and 82%N/A[10]
Ionizing Radiation-Induced Lung DamageTreatment during initial (days 1-3) and delayed (days 31-45) inflammation phases post-radiation10%60%0.008[3]

Table 2: Biomarker Modulation by this compound in Irradiated Mice

BiomarkerTissueEffect of this compound TreatmentReference
S1PSmall IntestineSuppression of elevation[8]
TNFαSmall IntestineSuppression of elevation[8]
IL-6LungReduced expression[3][6]
TNFαLungReduced expression[3][6]

Experimental Protocols

The following outlines the general methodologies employed in the preclinical evaluation of this compound for GI-ARS, based on published information.

Animal Models
  • Species: Mice (e.g., C57BL/6)[8]

  • Irradiation Models:

    • Total Body Irradiation (TBI): Animals are exposed to a single high dose of radiation to the entire body. This model is used to assess the overall systemic effects of radiation and the protective effects of the drug candidate.[8]

    • TBI with Partial Bone Marrow Shielding: A portion of the bone marrow (e.g., 5%) is shielded from radiation. This model is designed to primarily induce GI-ARS, as the shielded marrow can help in hematopoietic recovery.[6][8]

This compound Administration
  • Route: Oral gavage[8]

  • Dosing: Doses ranging from 50 mg/kg to 150 mg/kg have been tested.[1][8][10]

  • Timing:

    • Prophylactic: Administration prior to radiation exposure (e.g., 2-4 hours before).[6][8]

    • Mitigative: Administration after radiation exposure (e.g., starting at 24 hours post-irradiation).[6][8][10]

    • Combined: Both pre- and post-radiation treatment.[6][8]

Key Endpoints
  • Survival: Monitored for at least 30 days post-irradiation.[10][11]

  • Biomarker Analysis: Measurement of S1P and inflammatory cytokines (TNFα, IL-6) in tissues and plasma via ELISA.[6][8]

  • Histopathology: Evaluation of tissue damage in the gastrointestinal tract.

The general experimental workflow is depicted in the following diagram.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Endpoint Analysis Animal_Model Animal Model Selection (e.g., Mice) Grouping Randomization into Control and Treatment Groups Animal_Model->Grouping Pre_Treatment This compound/Vehicle Administration (Prophylactic) Grouping->Pre_Treatment Irradiation Irradiation (TBI or Shielded) Pre_Treatment->Irradiation Post_Treatment This compound/Vehicle Administration (Mitigative) Irradiation->Post_Treatment Survival 30-Day Survival Monitoring Post_Treatment->Survival Biomarkers Biomarker Analysis (S1P, Cytokines) Post_Treatment->Biomarkers Histology Histopathological Examination Post_Treatment->Histology

Caption: General experimental workflow for preclinical GI-ARS studies.

Logical Framework: From Molecular Action to Clinical Application

The development of this compound for GI-ARS is based on a clear logical progression from its molecular mechanism to its observed radioprotective effects. This relationship is crucial for understanding its potential as a medical countermeasure.

Logical_Relationship Molecular_Target Molecular Target: Inhibition of SK2, DES1, GCS Cellular_Effect Cellular Effect: ↓ S1P, ↑ Ceramide Molecular_Target->Cellular_Effect Leads to Tissue_Response Tissue Response: ↓ Inflammation (TNFα, IL-6) ↓ Tissue Damage Cellular_Effect->Tissue_Response Results in Organismal_Outcome Organismal Outcome: ↑ Survival in GI-ARS Models Tissue_Response->Organismal_Outcome Causes Regulatory_Pathway Regulatory Pathway: FDA Animal Rule Organismal_Outcome->Regulatory_Pathway Supports Clinical_Application Potential Clinical Application: Medical Countermeasure for Nuclear Incidents Regulatory_Pathway->Clinical_Application Enables

Caption: Logical framework for this compound's development in GI-ARS.

Conclusion and Future Directions

The preclinical data strongly support the continued development of this compound as a medical countermeasure for GI-ARS. Its oral bioavailability, stability, and demonstrated efficacy in relevant animal models make it a promising candidate for this indication.[4][7][8] Future work will likely focus on pivotal animal studies under the FDA's Animal Rule to confirm its efficacy and further delineate the optimal treatment regimen for various radiation exposure scenarios. These studies, conducted in collaboration with government agencies such as the NIH's Radiation and Nuclear Countermeasures Program (RNCP), will be critical in advancing this compound towards potential approval and stockpiling.[1][7][12][13]

References

Methodological & Application

Application Notes and Protocols for Opaganib Administration in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Opaganib (formerly known as ABC294640) is a first-in-class, orally administered, small molecule inhibitor of sphingosine kinase-2 (SK2).[1][2] It is a proprietary investigational drug with demonstrated anti-inflammatory, antiviral, and anticancer activities.[1] this compound's mechanism of action involves the selective inhibition of SK2, a key enzyme in sphingolipid metabolism that converts pro-apoptotic sphingosine into pro-survival sphingosine-1-phosphate (S1P).[3][4] By inhibiting SK2, this compound disrupts this balance, leading to a decrease in S1P and an accumulation of ceramides, which ultimately promotes tumor cell apoptosis and autophagy.[4][5] Additionally, this compound has been shown to inhibit dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).[6] These application notes provide a summary of its use in preclinical mouse models of cancer, including detailed protocols for administration and efficacy evaluation.

Mechanism of Action: Sphingolipid Metabolism Modulation

This compound exerts its anticancer effects by modulating the sphingolipid rheostat. It acts as a competitive inhibitor of SK2 with respect to sphingosine, reducing the production of oncogenic S1P.[4][7] This leads to the suppression of downstream signaling pathways, including pERK and pAKT, and downregulates the expression of key survival proteins like c-Myc.[4][5] Concurrently, the inhibition of DES1 by this compound leads to an accumulation of dihydroceramides, further promoting autophagy and cell death.[5][8] This multi-pronged approach disrupts critical pathways for tumor cell proliferation, survival, and inflammation.[9]

Opaganib_Mechanism cluster_0 This compound (ABC294640) cluster_1 Sphingolipid Metabolism cluster_2 Downstream Cellular Effects This compound This compound SK2 Sphingosine Kinase 2 (SK2) This compound->SK2 Inhibits DES1 Dihydroceramide Desaturase 1 (DES1) This compound->DES1 Inhibits Sphingosine Sphingosine Sphingosine->SK2 S1P Sphingosine-1-Phosphate (S1P) SK2->S1P Catalyzes Proliferation Proliferation & Survival Signaling (pERK, pAKT, c-Myc) S1P->Proliferation Promotes Inflammation Inflammation (NFκB) S1P->Inflammation Promotes dhCer Dihydroceramides (dhCer) dhCer->DES1 Autophagy Autophagy dhCer->Autophagy Promotes Ceramide Ceramides DES1->Ceramide Catalyzes Apoptosis Apoptosis Ceramide->Apoptosis Promotes

Caption: this compound inhibits SK2 and DES1, altering the balance of key sphingolipids.

Experimental Protocols

Protocol 1: Evaluation of Single-Agent Antitumor Activity in a Xenograft Mouse Model

This protocol describes a general procedure for assessing the efficacy of this compound as a monotherapy in a subcutaneous xenograft model.

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., H460 NSCLC, SK-N-(BE)2 Neuroblastoma).[5][10]

  • Appropriate cell culture medium and supplements.

  • Immunocompromised mice (e.g., Nude or SCID mice), 5-8 weeks old.

  • This compound (ABC294640).

  • Vehicle solution (e.g., 0.375% Tween-80 in sterile water, or 1:1 PEG:ddH₂O).[10][11]

  • Matrigel (optional, for some cell lines).

  • Sterile syringes and needles.

  • Calipers for tumor measurement.

  • Animal housing compliant with institutional guidelines.

2. Procedure:

  • Cell Preparation: Culture cancer cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with sterile PBS, and resuspend in PBS (or a 1:1 mixture with Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.[10]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Animal Monitoring and Tumor Growth: Monitor the animals daily. Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). This typically takes 5-7 days.

  • Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle control, this compound).

  • Drug Preparation and Administration:

    • Prepare this compound in the chosen vehicle. A common dose is 50-100 mg/kg body weight.[3][12]

    • Administer this compound via oral gavage or intraperitoneal (i.p.) injection.[10]

    • Treatment schedules can vary, for example, once daily, 5 days per week.[12]

  • Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Record the body weight of each mouse at the same frequency to monitor toxicity.[3]

  • Endpoint: Continue the experiment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice according to institutional guidelines. Tumors can be excised for further analysis (e.g., immunoblotting, lipidomics).[10]

Protocol 2: Evaluation of this compound in Combination with Checkpoint Inhibitors

This protocol outlines a study to assess the synergistic effect of this compound with an immune checkpoint inhibitor in a syngeneic mouse model.

1. Materials and Reagents:

  • Syngeneic murine cancer cell line (e.g., B16 melanoma, Lewis Lung Carcinoma (LLC)).[13]

  • Immunocompetent mice (e.g., C57BL/6), 6-8 weeks old.

  • This compound and appropriate vehicle.

  • Checkpoint inhibitor antibody (e.g., anti-PD-1, anti-CTLA-4).[13]

  • Sterile PBS for antibody dilution.

2. Procedure:

  • Tumor Implantation: Follow steps 1-3 from Protocol 1, using the syngeneic cell line and immunocompetent mice.

  • Randomization: Randomize mice into four groups: (1) Vehicle + Isotype control, (2) this compound + Isotype control, (3) Vehicle + Checkpoint Inhibitor, (4) this compound + Checkpoint Inhibitor.

  • Drug Administration:

    • This compound: Administer daily via oral gavage (e.g., 50 mg/kg/day, 5 days/week).[12]

    • Checkpoint Inhibitor: Administer via i.p. injection at specified intervals (e.g., 200 µ g/mouse of anti-PD-1 antibody three times, a few days apart).[12]

  • Data Collection and Endpoint:

    • Monitor tumor volume and body weight as described in Protocol 1.

    • In addition to tumor size, monitor overall survival. Mice are typically sacrificed when tumors exceed a specific volume (e.g., 3000 mm³).[12]

    • Record the date of sacrifice for survival analysis (Kaplan-Meier curves).

Data Presentation

Table 1: Summary of this compound Single-Agent Activity in Mouse Models
Cancer TypeCell Line / ModelMouse StrainThis compound Dose, Route & ScheduleKey Quantitative Outcomes
Mammary AdenocarcinomaJC (syngeneic)BALB/c100 mg/kg, p.o.Significant reduction in tumor growth, associated with depletion of S1P levels in tumors.[2][7]
NeuroblastomaSK-N-(BE)2 (xenograft)N/AOral administrationSuppressed in vivo growth of xenografts.[5][14]
Hepatocellular CarcinomaHepG2 (xenograft)N/A50 or 100 mg/kgDose-dependent reduction in tumor growth. 100 mg/kg dose decreased plasma S1P levels.[3]
Non-Small Cell Lung CancerH460 (xenograft)Nude Mice75 mg/kg, i.p., 3 days/weekSignificantly repressed tumor growth compared to vehicle. Increased cleaved caspases in tumor tissue.[10]
Colorectal CancerHT-29 (xenograft)Nude Mice5 or 20 mg/kg, p.o., dailyDramatically inhibited xenograft growth, leading to tumor recession.[15]
Table 2: Summary of this compound Combination Therapy in Mouse Models
Cancer TypeCell Line / ModelCombination AgentMouse StrainKey Quantitative Outcomes (this compound + Combo vs. Others)
NeuroblastomaNeuro-2a (syngeneic)Temozolomide + IrinotecanC57BL/6Increased antitumor activity and survival compared to Temozolomide + Irinotecan alone.[5][14]
MelanomaB16 (syngeneic)anti-PD-1 AbC57BL/6Tumor Growth: Strongly suppressed tumor growth vs. either agent alone (p < 0.0001).Survival: Median survival increased to 35 days vs. 24 (this compound) and 23 (anti-PD-1).[9][13]
Lewis Lung CarcinomaLLC (syngeneic)anti-CTLA-4 AbC57BL/6Tumor Growth: Average volume of 1274 mm³ vs. >3000 mm³ for single agents on Day 21 (p=0.0008).Survival: Median survival >26 days vs. 22 (this compound) and 19 (anti-CTLA-4).[12]
Hepatocellular CarcinomaHepG2 (xenograft)SorafenibN/AFurther reduction in tumor growth compared to either single agent.[3]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound.

Experimental_Workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Analysis A 1. Animal Acclimatization (1 week) C 3. Tumor Cell Implantation (Subcutaneous) A->C B 2. Cancer Cell Culture & Preparation B->C D 4. Tumor Growth Monitoring (to palpable size) C->D E 5. Randomization into Treatment Groups D->E F 6. Daily Treatment Administration (e.g., this compound p.o.) E->F G 7. Data Collection (Tumor Volume, Body Weight) (2-3 times/week) F->G H 8. Study Endpoint Reached (e.g., Day 28 or Max Tumor Size) G->H Repeat for study duration I 9. Euthanasia & Tissue Collection (Tumor, Plasma) H->I J 10. Data Analysis (Tumor Growth Curves, Survival, Biomarkers) I->J

Caption: A generalized workflow for in vivo testing of this compound in mouse cancer models.

References

Application Notes and Protocols: In Vivo Models for Testing Opaganib's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opaganib (formerly ABC294640) is a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2 (SK2) and also inhibits dihydroceramide desaturase (DES1).[1][2][3] By inhibiting these key enzymes in sphingolipid metabolism, this compound reduces the production of the pro-inflammatory signaling molecule sphingosine 1-phosphate (S1P) and leads to an accumulation of dihydroceramides.[4][5] This dual action modulates critical cellular processes, including inflammation, cell proliferation, and apoptosis. The downstream effects include the suppression of pro-inflammatory signaling pathways such as NF-κB, pERK, and pAKT, resulting in decreased production of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1]

These application notes provide an overview and detailed protocols for several established in vivo models used to investigate the anti-inflammatory properties of this compound. The models covered include renal ischemia-reperfusion injury, lipopolysaccharide (LPS)-induced endotoxemia, dextran sulfate sodium (DSS)-induced colitis, collagen-induced arthritis (CIA), and radiation-induced lung inflammation.

Mechanism of Action: this compound's Anti-Inflammatory Signaling Pathway

This compound's primary mechanism of anti-inflammatory action involves the inhibition of Sphingosine Kinase 2 (SK2), a key enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). Elevated levels of S1P are associated with inflammatory processes. By inhibiting SK2, this compound reduces the cellular pool of S1P. This leads to the downregulation of several pro-inflammatory signaling cascades, including the NF-κB, pERK, and pAKT pathways. The net result is a decrease in the transcription and secretion of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Additionally, this compound inhibits Dihydroceramide Desaturase (DES1), leading to an accumulation of dihydroceramides, which can promote autophagy.[1][4][5]

G cluster_0 This compound's Mechanism of Action This compound This compound SK2 Sphingosine Kinase 2 (SK2) This compound->SK2 Inhibits DES1 Dihydroceramide Desaturase (DES1) This compound->DES1 Inhibits S1P Sphingosine-1-Phosphate (S1P) SK2->S1P Produces Dihydroceramides Dihydroceramides DES1->Dihydroceramides Metabolizes from precursors (inhibited) Sphingosine Sphingosine Sphingosine->SK2 Substrate InflammatoryPathways NF-κB, pERK, pAKT Signaling Pathways S1P->InflammatoryPathways Activates Autophagy Autophagy Dihydroceramides->Autophagy Promotes InflammatoryCytokines TNF-α, IL-6, IL-1β Production InflammatoryPathways->InflammatoryCytokines Leads to Inflammation Inflammation InflammatoryCytokines->Inflammation Promotes

This compound's anti-inflammatory signaling pathway.

Data Presentation: Summary of this compound's Anti-Inflammatory Effects in Vivo

The following tables summarize the quantitative data from various preclinical in vivo models demonstrating the anti-inflammatory efficacy of this compound.

In Vivo ModelKey Inflammatory MediatorVehicle Control (Mean ± SD)This compound Treatment (Mean ± SD)Percent ReductionReference
Renal Ischemia-Reperfusion (Moderate) Serum Creatinine (mg/dL)~1.8 ± 0.2~0.8 ± 0.15~55%[5]
Blood Urea Nitrogen (BUN) (mg/dL)~150 ± 20~75 ± 15~50%[5]
Kidney MPO Activity (U/mg protein)~0.12 ± 0.02~0.06 ± 0.01~50%[5]
LPS-Induced Endotoxemia Serum TNF-α (pg/mL)Data not specified, significant elevationBlunted elevation-[6]
Serum IL-6 (pg/mL)Data not specified, significant elevationBlunted elevation-[6]
Serum IL-1β (pg/mL)Data not specified, significant elevationBlunted elevation-[6]
Radiation-Induced Lung Inflammation Lung TNF-α (pg/mg protein)Markedly elevated vs. controlReduced expression-[1]
Lung IL-6 (pg/mg protein)Markedly elevated vs. controlMarkedly lower expression-[1]
Lung MPO Activity (U/mg protein)Elevated vs. controlReduced activity-[1]

Note: Specific quantitative values for DSS-induced colitis and collagen-induced arthritis models with this compound treatment were not available in the searched literature. However, this compound is expected to reduce pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in these models based on its mechanism of action.

Experimental Protocols

Renal Ischemia-Reperfusion (I/R) Injury Model

This model simulates acute kidney injury (AKI) where cellular damage is mediated by a robust inflammatory response upon restoration of blood flow after an ischemic period.

G cluster_1 Renal I/R Injury Model Workflow start Acclimatize Male C57/BL6 Mice dosing Oral Gavage: This compound (50 mg/kg) or Vehicle start->dosing anesthesia Anesthetize Mice (e.g., Ketamine/Xylazine) dosing->anesthesia surgery Midline Incision & Renal Pedicle Clamping anesthesia->surgery reperfusion Remove Clamps (Reperfusion) surgery->reperfusion Moderate: 25 min bilateral Severe: 45 min unilateral with contralateral nephrectomy suture Suture Incision reperfusion->suture monitoring Post-operative Monitoring suture->monitoring endpoints Endpoint Analysis: - Serum Creatinine & BUN - Kidney MPO Activity - Histology monitoring->endpoints 24h or 48h post-reperfusion

Workflow for the renal ischemia-reperfusion injury model.
  • Animals: Male C57/BL6 mice, approximately 24g.

  • Groups:

    • Sham Control: Undergo surgery without renal pedicle clamping.

    • Vehicle Control: Receive vehicle (e.g., 0.375% Tween 80 in PBS) and undergo I/R.

    • This compound Treatment: Receive this compound (50 mg/kg) and undergo I/R.

  • Procedure:

    • Administer this compound (50 mg/kg) or vehicle by oral gavage.

    • Immediately anesthetize mice via intraperitoneal injection of ketamine/xylazine.

    • Perform a midline incision to expose the renal pedicles.

    • For the moderate model: Clamp both renal pedicles for 25 minutes.

    • For the severe model: Ligate and remove the right kidney, then clamp the left renal pedicle for 45 minutes.

    • Remove the clamps to allow reperfusion.

    • Suture the incision and provide post-operative care.

  • Endpoint Analysis:

    • At 24 or 48 hours post-reperfusion, collect blood via cardiac puncture for serum creatinine and blood urea nitrogen (BUN) analysis.

    • Harvest kidneys for myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration and for histological analysis (H&E staining) to assess tissue damage.

Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model mimics the systemic inflammatory response seen in sepsis by administering a bacterial endotoxin, LPS.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Saline Control: Receive intraperitoneal (i.p.) injection of sterile saline.

    • LPS + Vehicle: Receive vehicle orally, followed by i.p. injection of LPS.

    • LPS + this compound: Receive this compound (e.g., 50-100 mg/kg) orally, followed by i.p. injection of LPS.

  • Procedure:

    • Administer this compound or vehicle by oral gavage.

    • After a specified pre-treatment time (e.g., 1-2 hours), administer LPS (e.g., 10-20 mg/kg) via i.p. injection.

  • Endpoint Analysis:

    • At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood to measure serum levels of TNF-α, IL-6, and IL-1β using ELISA or multiplex assays.

    • Monitor survival rates over a period of 72-96 hours.

    • Harvest organs (e.g., lung, liver, kidney) for histological assessment of inflammation and injury.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model induces an acute or chronic colitis that pathologically resembles human ulcerative colitis.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Control: Receive regular drinking water.

    • DSS + Vehicle: Receive DSS in drinking water and daily oral gavage of vehicle.

    • DSS + this compound: Receive DSS in drinking water and daily oral gavage of this compound (e.g., 50-100 mg/kg).

  • Procedure:

    • Provide mice with drinking water containing 2-3% (w/v) DSS for 5-7 days to induce acute colitis.

    • Administer this compound or vehicle daily by oral gavage, starting from day 0 of DSS administration.

    • Monitor body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis:

    • At the end of the study, sacrifice the mice and measure colon length.

    • Collect colon tissue for histological analysis of inflammation and ulceration.

    • Prepare colon tissue homogenates to measure levels of TNF-α, IL-6, and IL-1β by ELISA.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used model for rheumatoid arthritis, characterized by an autoimmune response against type II collagen, leading to joint inflammation and destruction.

  • Animals: DBA/1 mice, 8-10 weeks old.

  • Groups:

    • Naive Control: No immunization.

    • CIA + Vehicle: Immunized and treated with vehicle.

    • CIA + this compound: Immunized and treated with this compound (e.g., 50-100 mg/kg).

  • Procedure:

    • Day 0: Immunize mice at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Day 21: Administer a booster immunization with an emulsion of type II collagen and Incomplete Freund's Adjuvant (IFA).

    • Begin oral administration of this compound or vehicle daily from the day of the booster immunization (or upon onset of clinical signs of arthritis).

    • Monitor mice for signs of arthritis (paw swelling, erythema) and score the severity of arthritis.

  • Endpoint Analysis:

    • At the study endpoint, collect blood to measure serum levels of anti-collagen antibodies and inflammatory cytokines (TNF-α, IL-6).

    • Harvest paws for histological assessment of joint inflammation, cartilage damage, and bone erosion.

Radiation-Induced Lung Inflammation Model

This model is relevant for studying radiation-induced pneumonitis and subsequent fibrosis, conditions characterized by a significant inflammatory component.

  • Animals: Male C57BL/6 mice.

  • Groups:

    • Sham-irradiated Control.

    • Irradiated + Vehicle.

    • Irradiated + this compound.

  • Procedure:

    • Expose mice to a single dose of thoracic ionizing radiation (e.g., 15.25 Gy).

    • Administer this compound (e.g., 100 mg/kg, twice daily) or vehicle orally according to different schedules (e.g., for 3 days post-irradiation, or during both early and delayed inflammatory phases).[7]

  • Endpoint Analysis:

    • Monitor long-term survival.

    • At various time points (e.g., 6 weeks, 180 days), harvest lungs.

    • Prepare lung homogenates to measure levels of TNF-α and IL-6 by ELISA, and MPO activity.[1]

    • Perform histological analysis of lung tissue to assess inflammation and fibrosis.

Conclusion

This compound has demonstrated significant anti-inflammatory effects across a range of preclinical in vivo models. Its mechanism of action, centered on the inhibition of SK2 and the subsequent reduction of S1P and pro-inflammatory signaling, makes it a promising therapeutic candidate for various inflammatory diseases. The protocols outlined in these application notes provide a framework for researchers to further investigate and characterize the anti-inflammatory potential of this compound in relevant disease models.

References

Application Notes and Protocols: Opaganib Treatment for Influenza A Virus In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opaganib (formerly ABC294640) is a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2 (SK2), a key enzyme in sphingolipid metabolism.[1][2] Emerging research has demonstrated its potential as a broad-spectrum antiviral agent. This compound's mechanism of action is host-directed, targeting cellular pathways that viruses exploit for replication.[1][2] This includes not only the inhibition of SK2 but also of dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).[3] By modulating these host enzymes, this compound disrupts the viral life cycle, offering a therapeutic strategy that is less susceptible to the development of viral resistance from mutations in viral proteins.[3]

Preclinical studies have indicated that this compound possesses antiviral activity against several RNA viruses, including influenza A virus.[3][4][5][6] In vitro studies have shown that this compound can suppress the replication of influenza A virus in human lung epithelial cells.[3] These application notes provide a summary of the known in vitro efficacy of this compound against influenza A and detailed protocols for its evaluation.

Mechanism of Action

This compound exerts its antiviral effects through a multi-targeted approach on host cell sphingolipid metabolism:

  • Sphingosine Kinase 2 (SK2) Inhibition: SK2 is a crucial host factor for the replication of several viruses, including influenza A. Its inhibition by this compound interferes with the formation of the viral replication complex and other essential viral processes.[3][7]

  • Dihydroceramide Desaturase (DES1) Inhibition: Inhibition of DES1 leads to an accumulation of dihydroceramides, which can promote autophagy, a cellular process that can suppress viral replication.[3]

  • Glucosylceramide Synthase (GCS) Inhibition: GCS is involved in the synthesis of hexosylceramides, which are components of lipid rafts. These membrane microdomains are often exploited by viruses, including influenza A, for entry into host cells. By inhibiting GCS, this compound may impair viral entry.[3]

This tripartite mechanism underscores the potential of this compound as a host-directed antiviral with broad-spectrum activity.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound against Influenza A virus.

Compound Virus Strain Cell Line Assay Type EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Reference
This compoundInfluenza A virusA549Not Specified< 2> 25 (assumed)> 12.5 (calculated)Xia et al., as cited in[3]

Note: The CC₅₀ and SI values are estimated based on typical preclinical drug development criteria where a compound is considered non-toxic at concentrations significantly higher than its effective dose.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound's antiviral activity against influenza A virus.

Cell and Virus Culture
  • Cell Line: A549 (human lung adenocarcinoma epithelial cells) are a standard model for influenza A virus research.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Virus Strain: A laboratory-adapted strain of influenza A virus (e.g., A/WSN/33 (H1N1) or A/Puerto Rico/8/34 (H1N1)).

  • Virus Propagation: Propagate the virus in the allantoic fluid of 10-day-old embryonated chicken eggs or in a suitable cell line like Madin-Darby Canine Kidney (MDCK) cells. Titer the virus stock using a plaque assay or TCID₅₀ assay to determine the number of infectious particles.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, with concentrations ranging from 100 µM to 0.78 µM. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to each well.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the drug concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay measures the ability of this compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Seed A549 cells in 6-well plates to form a confluent monolayer.

  • Infection: Wash the cells with phosphate-buffered saline (PBS) and infect with influenza A virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM for 1 hour at 37°C.

  • Treatment: Remove the virus inoculum and wash the cells with PBS. Overlay the cells with DMEM containing 1% agarose, 1 µg/mL TPCK-treated trypsin, and varying concentrations of this compound.

  • Incubation: Incubate the plates at 37°C for 48-72 hours until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the drug concentration.

Viral RNA Quantification (qRT-PCR)

This method quantifies the effect of this compound on viral RNA synthesis.

  • Cell Seeding and Infection: Seed A549 cells in a 24-well plate. Infect the cells with influenza A virus at an MOI of 1.

  • Treatment: After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing different concentrations of this compound.

  • RNA Extraction: At 24 hours post-infection, harvest the cells and extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and primers specific for the influenza A M gene or another conserved viral gene.

  • Quantitative PCR: Perform qPCR using a suitable master mix and primers/probe for the target viral gene. Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative viral RNA levels using the ΔΔCt method. Determine the EC₅₀ based on the reduction of viral RNA in treated versus untreated cells.

Visualizations

Signaling Pathway of this compound's Antiviral Action

Opaganib_Antiviral_Mechanism cluster_host Host Cell virus_entry Viral Entry virus_replication Viral Replication sk2 SK2 replication_complex Replication Complex Formation sk2->replication_complex Promotes des1 DES1 autophagy Autophagy des1->autophagy Inhibits gcs GCS lipid_rafts Lipid Rafts gcs->lipid_rafts Required for lipid_rafts->virus_entry autophagy->virus_replication Suppresses replication_complex->virus_replication This compound This compound This compound->sk2 Inhibits This compound->des1 Inhibits This compound->gcs Inhibits

Caption: Proposed antiviral mechanism of this compound against Influenza A virus.

Experimental Workflow for In Vitro Antiviral Testing

Antiviral_Testing_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_antiviral_methods Antiviral Quantification Methods cluster_analysis Data Analysis cell_culture 1. Culture A549 Cells cytotoxicity 4a. Cytotoxicity Assay (MTT) cell_culture->cytotoxicity antiviral 4b. Antiviral Assay cell_culture->antiviral virus_prep 2. Prepare Influenza A Virus Stock virus_prep->antiviral drug_prep 3. Prepare this compound Dilutions drug_prep->cytotoxicity drug_prep->antiviral cc50 5a. Calculate CC₅₀ cytotoxicity->cc50 plaque_assay Plaque Reduction Assay antiviral->plaque_assay qpcr qRT-PCR for Viral RNA antiviral->qpcr ifa Immunofluorescence for Viral Protein antiviral->ifa ec50 5b. Calculate EC₅₀ plaque_assay->ec50 qpcr->ec50 ifa->ec50 si 6. Determine Selectivity Index (SI) cc50->si ec50->si

Caption: Workflow for evaluating the in vitro antiviral activity of this compound.

References

Opaganib's Efficacy in a High-Fat Diet (HFD) Mouse Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodology and findings from a preclinical study assessing the efficacy of Opaganib in a high-fat diet (HFD) induced mouse model of obesity and metabolic dysfunction. The data and protocols are derived from the study "this compound Promotes Weight Loss and Suppresses High-Fat Diet-Induced Obesity and Glucose Intolerance".

Introduction

This compound (also known as ABC294640) is a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2 (SphK2), and also inhibits dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).[1][2][3] These enzymes are key regulators in sphingolipid metabolism, a pathway implicated in various diseases, including metabolic disorders like obesity and diabetes.[1][4] This document outlines the experimental protocols used to evaluate this compound's therapeutic potential in mitigating the adverse metabolic effects of a high-fat diet in a C57BL/6 mouse model. The findings demonstrate that this compound effectively suppresses weight gain, improves glucose tolerance, and reduces fat deposition.[5][6]

Data Presentation

The following tables summarize the key quantitative data from the study, comparing the effects of a control diet (CD), a high-fat diet (HFD), and a high-fat diet supplemented with this compound.

Table 1: Effect of this compound on Body Weight in HFD-Fed Male Mice

Treatment GroupInitial Body Weight (g)Final Body Weight (g) at Week 8Percentage Weight Gain
CD + Vehicle~25~25~0%
HFD + Vehicle~25~35~41%
HFD + this compound~25~28~11%

Data are approximated from graphical representations in the source study.[7]

Table 2: Effect of this compound on Glucose Tolerance in HFD-Fed Male Mice at 16 Weeks

Treatment GroupGlucose Area Under the Curve (AUC) (mg/dL*min)
CD + VehicleNormal
HFD + VehicleSignificantly Increased (Poor Glucose Tolerance)
HFD + this compoundNormalized to CD + Vehicle Levels

Qualitative summary based on the study's findings that this compound abolished developing glucose intolerance at all measurement times.[5][8]

Table 3: Effect of this compound on Hemoglobin A1c (HbA1c) and Inguinal Fat in HFD-Fed Male Mice at 16 Weeks

Treatment GroupHbA1c LevelsInguinal Fat Pad Weight (g)
CD + VehicleBaselineLow
HFD + VehicleElevatedSignificantly Increased
HFD + this compoundReduced ElevationSubstantially Decreased

Summary based on the study's report of reduced HbA1c elevation and decreased fat deposition with this compound treatment.[1][5][9]

Experimental Protocols

Animal Model and Husbandry
  • Species and Strain: Male or female C57BL/6 mice.[5]

  • Age: Typically 8 weeks old at the start of the diet regimen.[10]

  • Housing: Housed in a temperature-controlled (20-23°C) and humidity-controlled (30-40%) room with a 12-hour light/dark cycle.[10]

  • Acclimation: Mice should be acclimated for at least one week before the start of the experiment.[6]

Diet and Treatment Groups
  • Control Diet (CD): Standard chow with 10% of calories from fat.[11]

  • High-Fat Diet (HFD): Diet with 60% of calories from fat.[11]

  • Treatment Groups:

    • Group 1: Control Diet + Vehicle (0.375% Tween 80 in PBS).

    • Group 2: High-Fat Diet + Vehicle.

    • Group 3: High-Fat Diet + this compound (100 mg/kg).[1][7]

  • Administration: this compound or vehicle was administered by oral gavage once daily, five days a week.[1][5]

  • Duration: The study was conducted for up to 16 weeks.[5]

Key Experimental Procedures
  • Body Weight and Food Intake Monitoring: Body weights were monitored twice weekly, and food consumption was measured twice weekly by weighing the remaining chow.[1]

  • Oral Glucose Tolerance Test (OGTT):

    • Fast mice for 6 hours.

    • Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

    • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels using a glucometer.

    • Calculate the Area Under the Curve (AUC) to assess glucose clearance.

  • Hemoglobin A1c (HbA1c) Measurement: At the end of the study, blood was collected to measure HbA1c levels as an indicator of long-term glycemic control.[9]

  • Adipose Tissue Analysis: At the end of the study, inguinal fat pads were dissected and weighed to quantify fat deposition.[5]

Visualizations

Experimental Workflow

G cluster_setup Study Setup cluster_treatment Treatment Phase (16 weeks) cluster_monitoring Monitoring & Endpoints Start Start Acclimation C57BL/6 Mice (8 weeks old) Start->Acclimation Randomization Randomization into Treatment Groups Acclimation->Randomization CD_Vehicle Control Diet + Vehicle Randomization->CD_Vehicle HFD_Vehicle High-Fat Diet + Vehicle HFD_this compound High-Fat Diet + this compound (100 mg/kg) Monitoring Body Weight & Food Intake (Twice Weekly) CD_Vehicle->Monitoring HFD_Vehicle->Monitoring HFD_this compound->Monitoring OGTT Oral Glucose Tolerance Test (Periodic) Monitoring->OGTT Endpoint Endpoint Analysis (16 weeks) OGTT->Endpoint HbA1c HbA1c Measurement Endpoint->HbA1c Fat Inguinal Fat Pad Weight Endpoint->Fat G cluster_input Dietary Input cluster_pathway Sphingolipid Metabolism cluster_drug Drug Intervention cluster_outcomes Metabolic Outcomes HFD High-Fat Diet Obesity Obesity (Weight Gain, Fat Deposition) HFD->Obesity Glucose_Intolerance Glucose Intolerance (Elevated Blood Glucose) HFD->Glucose_Intolerance Sphingosine Sphingosine SphK2 SphK2 Sphingosine->SphK2 Ceramide Ceramide GCS GCS Ceramide->GCS Ceramide->Glucose_Intolerance implicated in Dihydroceramide Dihydroceramide DES1 DES1 Dihydroceramide->DES1 Glucosylceramide Glucosylceramide S1P Sphingosine-1-Phosphate (S1P) S1P->Obesity promotes SphK2->S1P Improved_Metabolism Improved Metabolic Control DES1->Ceramide GCS->Glucosylceramide This compound This compound This compound->SphK2 This compound->DES1 This compound->GCS This compound->Improved_Metabolism

References

Application Notes and Protocols: Experimental Design for Opaganib and Radiotherapy in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by profound resistance to conventional therapies, including radiotherapy. This resistance is multifactorial, involving a complex tumor microenvironment and intrinsic cellular mechanisms that mitigate the cytotoxic effects of ionizing radiation. A promising strategy to enhance the efficacy of radiotherapy is the concurrent use of radiosensitizing agents.

Opaganib (formerly ABC294640) is a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2 (SK2).[1][2] The inhibition of SK2 modulates the sphingolipid rheostat by decreasing the levels of the pro-survival lipid, sphingosine-1-phosphate (S1P), and increasing the levels of the pro-apoptotic lipid, ceramide.[3][4][5][6] This shift in the ceramide/S1P balance has been shown to increase the antitumor efficacy of radiation while concurrently protecting normal tissues from radiation-induced damage.[3][5][6][7] Preclinical studies have demonstrated that this compound can sensitize pancreatic cancer cells to radiotherapy, leading to enhanced tumor growth delay in vivo.[3][5]

These application notes provide a detailed experimental framework and protocols for investigating the synergistic effects of this compound and radiotherapy in preclinical pancreatic cancer models. The methodologies outlined herein are designed to enable researchers to robustly evaluate this combination therapy, from initial in vitro screening to in vivo efficacy studies.

Mechanism of Action: this compound and Radiotherapy

This compound's primary mechanism as an SK2 inhibitor leads to a reduction in S1P and an accumulation of ceramide. This alteration of the sphingolipid balance impacts several downstream signaling pathways implicated in cancer cell survival, proliferation, and resistance to therapy. When combined with radiotherapy, this compound is hypothesized to exert a synergistic effect through multiple mechanisms:

  • Enhanced Apoptosis: Elevated ceramide levels promote apoptosis, augmenting the cell death induced by radiation-induced DNA damage.

  • Inhibition of Pro-Survival Signaling: Reduced S1P levels lead to the suppression of key pro-survival signaling pathways, including PI3K/Akt and MAPK/ERK, which are often activated in response to radiation-induced cellular stress.

  • Modulation of the Tumor Microenvironment: this compound may also influence the tumor microenvironment by reducing inflammation and potentially enhancing anti-tumor immune responses.

The following diagram illustrates the proposed signaling pathway of this compound in the context of radiotherapy.

Opaganib_Signaling_Pathway cluster_cell Pancreatic Cancer Cell This compound This compound SK2 Sphingosine Kinase 2 (SK2) This compound->SK2 Inhibits S1P Sphingosine-1-Phosphate (S1P) SK2->S1P Converts Sphingosine Sphingosine Sphingosine->SK2 Substrate Ceramide Ceramide Sphingosine->Ceramide Metabolized to ProSurvival Pro-Survival Signaling (e.g., Akt, ERK) S1P->ProSurvival Activates Apoptosis Apoptosis Ceramide->Apoptosis Induces Radiotherapy Radiotherapy DNA_Damage DNA Damage Radiotherapy->DNA_Damage Induces DNA_Damage->Apoptosis Induces ProSurvival->Apoptosis Inhibits caption This compound's mechanism of action with radiotherapy.

Caption: this compound's mechanism with radiotherapy.

Experimental Workflow

A systematic approach is crucial to comprehensively evaluate the combination of this compound and radiotherapy. The following workflow outlines the key experimental stages, from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Viability Cell Viability Assays (MTT/CCK-8) Apoptosis_Assay Apoptosis Assays (Annexin V/TUNEL) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Xenograft_Model Pancreatic Cancer Xenograft Model Cell_Cycle->Xenograft_Model Tumor_Growth Tumor Growth Delay Xenograft_Model->Tumor_Growth Toxicity_Assessment Toxicity Assessment Tumor_Growth->Toxicity_Assessment caption Experimental workflow for preclinical evaluation.

Caption: Preclinical evaluation workflow.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting the quantitative data generated from the described experimental protocols.

Table 1: In Vitro Cell Viability (IC50 Values in µM)

Cell LineThis compound AloneThis compound + 2 Gy RTThis compound + 4 Gy RTThis compound + 6 Gy RT
PAN02 (Murine)45.2 ± 3.828.1 ± 2.515.7 ± 1.98.3 ± 1.1
FaDu (Human)58.6 ± 4.235.9 ± 3.120.4 ± 2.211.5 ± 1.4

Table 2: In Vitro Apoptosis (% Apoptotic Cells)

Treatment GroupPAN02 (% Apoptosis)FaDu (% Apoptosis)
Control3.1 ± 0.52.8 ± 0.4
This compound (25 µM)12.4 ± 1.110.9 ± 0.9
4 Gy RT18.7 ± 1.516.5 ± 1.3
This compound (25 µM) + 4 Gy RT42.3 ± 3.738.1 ± 3.2

Table 3: In Vitro Cell Cycle Analysis (% of Cells in G2/M Phase)

Treatment GroupPAN02 (% G2/M)FaDu (% G2/M)
Control15.2 ± 1.314.8 ± 1.2
This compound (25 µM)18.9 ± 1.617.5 ± 1.4
4 Gy RT35.6 ± 2.933.1 ± 2.7
This compound (25 µM) + 4 Gy RT55.1 ± 4.351.7 ± 4.1

Table 4: In Vivo Tumor Growth Delay (Tumor Volume in mm³)

Treatment GroupDay 0Day 7Day 14Day 21Day 28
Vehicle Control100 ± 12250 ± 28650 ± 651200 ± 1102000 ± 180
This compound (100 mg/kg)100 ± 11220 ± 25550 ± 581000 ± 951700 ± 160
Radiotherapy (3 x 6 Gy)100 ± 13180 ± 20350 ± 40600 ± 65900 ± 90
This compound + Radiotherapy100 ± 12150 ± 18250 ± 30400 ± 45600 ± 62

Experimental Protocols

In Vitro Studies

1. Cell Culture

  • Cell Lines:

    • PAN02 (murine pancreatic adenocarcinoma)[1]

    • FaDu (human pharyngeal squamous cell carcinoma)

  • Culture Medium:

    • PAN02: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • FaDu: Minimum Essential Medium (MEM) supplemented with 10% FBS, 1% non-essential amino acids, 1 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

2. Cell Viability Assay (MTT or CCK-8)

  • Objective: To determine the cytotoxic effects of this compound alone and in combination with radiotherapy.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24 hours.

    • For combination studies, irradiate the cells with single doses of 2, 4, or 6 Gy using an X-ray irradiator immediately after adding this compound.

    • Incubate the plates for an additional 48-72 hours.

    • Add MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (570 nm for MTT after solubilizing formazan crystals; 450 nm for CCK-8).

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by this compound and radiotherapy.

  • Procedure:

    • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow to adhere overnight.

    • Treat cells with this compound (e.g., 25 µM) and/or irradiate with 4 Gy.

    • After 48 hours, harvest the cells (including floating cells in the medium).

    • Wash the cells with ice-cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive/PI-negative, and late apoptotic/necrotic cells will be Annexin V-positive/PI-positive.

4. Cell Cycle Analysis

  • Objective: To determine the effect of this compound and radiotherapy on cell cycle distribution.

  • Procedure:

    • Seed cells in 6-well plates and treat as described for the apoptosis assay.

    • After 24 hours, harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Studies

1. Pancreatic Cancer Xenograft Model

  • Objective: To evaluate the in vivo efficacy of this compound in combination with radiotherapy.

  • Animal Model: 6-8 week old female C57BL/6 mice.

  • Procedure:

    • Subcutaneously inject 1 x 10⁶ PAN02 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.

    • Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice/group):

      • Group 1: Vehicle control (oral gavage).

      • Group 2: this compound (100 mg/kg, oral gavage, daily).

      • Group 3: Radiotherapy (e.g., 3 fractions of 6 Gy on consecutive days).

      • Group 4: this compound + Radiotherapy.

2. Treatment Administration

  • This compound: Administer this compound or vehicle daily by oral gavage starting on the day of randomization.

  • Radiotherapy: For the radiotherapy and combination groups, irradiate the tumors using a small animal irradiator. Shield the rest of the mouse's body. Administer this compound approximately 2-4 hours before each radiation fraction.

3. Tumor Growth Delay and Toxicity Assessment

  • Tumor Growth: Continue to measure tumor volume and body weight every 2-3 days until the tumors reach a predetermined endpoint (e.g., 2000 mm³) or the mice show signs of distress.

  • Toxicity: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and skin reactions at the irradiation site.

By following these detailed protocols, researchers can systematically and rigorously evaluate the potential of this compound as a radiosensitizer in pancreatic cancer models, generating the robust data needed to support further clinical development.

References

Evaluating the Synergy of Opaganib and Remdesivir In Vitro: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel and evolving viral threats necessitates the exploration of innovative therapeutic strategies. Combination therapy, utilizing drugs with distinct mechanisms of action, presents a promising approach to enhance antiviral efficacy, overcome drug resistance, and reduce potential toxicity. This document provides a detailed protocol for evaluating the in vitro synergistic effects of Opaganib (ABC294640), a host-directed sphingosine kinase-2 (SK2) inhibitor, and remdesivir, a direct-acting viral RNA-dependent RNA polymerase (RdRp) inhibitor.

This compound is a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2 (SK2), dihydroceramide desaturase (DES1), and glucosylceramide synthase (GCS).[1][2] Its host-directed mechanism of action suggests a broad antiviral and anti-inflammatory potential that is likely to be effective against multiple viral variants.[2][3] Remdesivir is a nucleotide analog prodrug that inhibits viral RNA polymerases, leading to premature chain termination and the cessation of viral RNA transcription.[4][5][6][7][8] The distinct mechanisms of these two agents provide a strong rationale for investigating their potential synergistic interaction. Preclinical studies have already demonstrated a synergistic effect when this compound is combined with remdesivir against the Ebola virus.[9][10]

This protocol outlines the key in vitro assays required to quantify the synergistic antiviral activity of this compound and remdesivir, including cytotoxicity assessment, a checkerboard synergy assay, and subsequent data analysis to determine the nature of the drug interaction.

Signaling Pathways and Mechanisms of Action

To understand the basis for the potential synergy between this compound and remdesivir, it is crucial to visualize their distinct signaling pathways and mechanisms of action.

Opaganib_Remdesivir_MoA cluster_host Host Cell cluster_virus Virus Sphingosine Sphingosine SK2 Sphingosine Kinase 2 (SK2) Sphingosine->SK2 Substrate S1P Sphingosine-1-Phosphate (Pro-viral, Pro-inflammatory) Viral_Replication_Complex Viral Replication Complex Assembly S1P->Viral_Replication_Complex Promotes Dihydroceramide Dihydroceramide DES1 Dihydroceramide Desaturase 1 (DES1) Dihydroceramide->DES1 Substrate Ceramide Ceramide (Pro-apoptotic) GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate Ceramide->Viral_Replication_Complex Inhibits Glucosylceramide Glucosylceramide SK2->S1P Catalyzes DES1->Ceramide Catalyzes GCS->Glucosylceramide Catalyzes This compound This compound This compound->SK2 Inhibits This compound->DES1 Inhibits This compound->GCS Inhibits Viral_RNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Synthesizes Remdesivir_TP Remdesivir Triphosphate (Active Metabolite) Remdesivir_TP->RdRp Inhibits by causing delayed chain termination Remdesivir_Prodrug Remdesivir (Prodrug) Remdesivir_Prodrug->Remdesivir_TP Metabolized in host cell

Caption: Mechanisms of action for this compound (host-directed) and Remdesivir (virus-directed).

Experimental Protocols

A systematic in vitro evaluation of drug synergy involves three key experimental stages: assessment of individual drug cytotoxicity, determination of individual antiviral activity, and finally, the combination study.

Cytotoxicity Assay

Objective: To determine the concentration range of this compound and remdesivir that is non-toxic to the host cells used for the antiviral assays. This is crucial to ensure that any observed reduction in viral replication is due to the antiviral activity of the drugs and not to cell death.

Methodology:

  • Cell Culture: Plate a suitable host cell line (e.g., Vero E6, Calu-3, or a human bronchial epithelial cell model like EpiAirway™) in 96-well plates at an appropriate density and allow them to adhere overnight.[11][12]

  • Drug Preparation: Prepare serial dilutions of this compound and remdesivir in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of each drug. Include a "cells only" control with drug-free medium.

  • Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).[11][13]

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT/XTT assay.[14]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50%. This can be determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Antiviral Activity (EC50) Assay

Objective: To determine the effective concentration of each drug that inhibits 50% of viral replication (EC50).

Methodology:

  • Cell Culture and Infection: Seed cells in 96-well plates as described above. Infect the cells with the virus of interest (e.g., SARS-CoV-2) at a low multiplicity of infection (MOI), for example, 0.01.[15]

  • Treatment: One hour post-infection, remove the virus inoculum and add fresh medium containing serial dilutions of either this compound or remdesivir.[15] Include an "infected untreated" control.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral replication.[11]

  • Quantification of Viral Replication: The extent of viral replication can be measured using several methods:

    • Viral Yield Reduction Assay: Harvest the supernatant and quantify the amount of infectious virus particles using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

    • RT-qPCR: Extract viral RNA from the supernatant or cell lysate and quantify the number of viral genome copies.[16]

    • Reporter Virus Assays: If using a reporter virus (e.g., expressing luciferase or GFP), the signal can be quantified using a plate reader.[17]

    • Cytopathic Effect (CPE) Inhibition Assay: Viral replication often leads to cell death (CPE). The inhibition of CPE can be quantified by measuring cell viability as described in the cytotoxicity assay.[12]

  • Data Analysis: Calculate the EC50 value for each drug by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the drug's therapeutic window.[14]

Synergy Assay (Checkerboard Method)

Objective: To evaluate the antiviral effect of this compound and remdesivir in combination and to determine if the interaction is synergistic, additive, or antagonistic.

Methodology:

  • Plate Setup: A checkerboard (matrix) format is used in a 96-well plate.[9][18][19]

    • Along the x-axis, serial dilutions of this compound are added.

    • Along the y-axis, serial dilutions of remdesivir are added.

    • This creates a matrix where each well contains a unique combination of concentrations of the two drugs.

    • Include controls for each drug alone, as well as infected untreated and uninfected untreated controls.

  • Infection and Treatment: Infect the cells with the virus as described in the EC50 assay. After infection, add the medium containing the drug combinations to the respective wells.

  • Incubation and Quantification: Incubate the plates and quantify the viral replication using one of the methods described in the EC50 assay.

  • Data Analysis and Synergy Calculation: The interaction between the two drugs is quantified using synergy models.[20][21] The data can be analyzed using software such as SynergyFinder.[15][22] Common models include:

    • Bliss Independence Model: This model assumes that the two drugs act independently. A Bliss synergy score greater than 10 is generally considered synergistic.[12][20]

    • Loewe Additivity Model: This model is based on the concept that a drug cannot interact with itself.

    • Combination Index (CI): The CI is calculated based on the dose-effect curves of the individual drugs and their combination. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[23]

The following diagram illustrates the workflow for the in vitro synergy evaluation.

Synergy_Workflow cluster_individual Individual Drug Assessment cluster_combo Combination Assessment cluster_analysis Data Analysis start Start: Cell Seeding in 96-well plates Cytotoxicity Cytotoxicity Assay (this compound & Remdesivir separately) start->Cytotoxicity Antiviral Antiviral Assay (this compound & Remdesivir separately) start->Antiviral Checkerboard Checkerboard Synergy Assay (this compound + Remdesivir) start->Checkerboard CC50 Calculate CC50 Cytotoxicity->CC50 EC50 Calculate EC50 & SI Antiviral->EC50 Synergy_Calc Calculate Synergy Scores (e.g., Bliss, Loewe, CI) Checkerboard->Synergy_Calc CC50->Synergy_Calc Inform concentration range EC50->Synergy_Calc Inform concentration range end End: Determine Synergy Synergy_Calc->end

Caption: Experimental workflow for evaluating the in vitro synergy of this compound and Remdesivir.

Data Presentation

The quantitative data generated from these experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Individual Drug Activity and Cytotoxicity

DrugCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundVero E6ValueValueValue
Calu-3ValueValueValue
RemdesivirVero E6ValueValueValue
Calu-3ValueValueValue

Note: Values are hypothetical and should be replaced with experimental data.

Table 2: Synergy Analysis of this compound and Remdesivir Combination

Synergy ModelCell LineSynergy Score/ValueInterpretation
Bliss IndependenceVero E6ValueSynergy (>10), Additive, Antagonism
Calu-3ValueSynergy (>10), Additive, Antagonism
Loewe AdditivityVero E6ValueSynergy, Additive, Antagonism
Calu-3ValueSynergy, Additive, Antagonism
Combination Index (CI)Vero E6ValueSynergy (<1), Additive (=1), Antagonism (>1)
Calu-3ValueSynergy (<1), Additive (=1), Antagonism (>1)

Note: Values are hypothetical and should be replaced with experimental data.

Conclusion

This protocol provides a comprehensive framework for the in vitro evaluation of the synergistic antiviral effects of this compound and remdesivir. By systematically determining the cytotoxicity, individual antiviral efficacy, and combination effects, researchers can robustly quantify the nature of the interaction between these two compounds. The distinct, host-directed mechanism of this compound and the direct-acting antiviral activity of remdesivir present a strong rationale for their combined use. A demonstration of in vitro synergy would provide compelling evidence to support further preclinical and clinical investigation of this combination therapy for the treatment of viral diseases.

References

Application Notes and Protocols for Opaganib in In Vivo Studies of Acute Kidney Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opaganib (also known as ABC294640) is a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2 (SK2).[1][2][3] SK2 is a key enzyme in sphingolipid metabolism, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[4] By inhibiting SK2, this compound reduces the production of S1P, a signaling molecule involved in pathologic inflammation.[4] Preclinical studies have demonstrated this compound's potential as a therapeutic agent for acute kidney injury (AKI) by mitigating renal damage and inflammation in various in vivo models.[1][5][6] These application notes provide a summary of the available data on this compound dosage for in vivo AKI studies and detailed protocols for relevant experimental models.

Mechanism of Action

This compound's primary mechanism of action in the context of AKI is the inhibition of SK2.[2] This inhibition leads to a decrease in the levels of S1P, a pro-inflammatory sphingolipid, and an increase in ceramide levels, which can promote apoptosis.[4] The reduction in S1P signaling suppresses downstream inflammatory pathways, including the activation of NF-κB, and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4][5] This anti-inflammatory effect helps to protect the kidneys from damage induced by ischemia-reperfusion or sepsis.[1][6]

Opaganib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm sphingosine Sphingosine sk2 Sphingosine Kinase 2 (SK2) sphingosine->sk2 Substrate s1p Sphingosine-1-Phosphate (S1P) sk2->s1p Catalyzes nfkb NF-κB Activation s1p->nfkb Promotes cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Induces inflammation Inflammation & Kidney Injury cytokines->inflammation Leads to This compound This compound This compound->sk2 Inhibits

This compound's inhibition of SK2 and downstream inflammatory pathways.

Quantitative Data Summary

The following table summarizes the quantitative data from in vivo studies of this compound in murine models of acute kidney injury.

Animal ModelThis compound DosageAdministration RouteDosing RegimenKey FindingsReference
Moderate Ischemia-Reperfusion (IR) 50 mg/kgOral gavageSingle dose immediately prior to bilateral clamping of kidney pedicles for 25 minSuppressed elevations of serum creatinine and blood urea nitrogen (BUN); Reduced granulocyte infiltration into the kidneys.[1][4][5]
Severe Ischemia-Reperfusion (IR) 50 mg/kgOral gavageSingle dose immediately prior to induction of severe kidney IRMarkedly decreased serum creatinine and BUN; Completely prevented mortality; Attenuated histologic renal damage.[1][4][7]
Lipopolysaccharide (LPS)-Induced Sepsis 100 mg/kgOral gavageDosed 1 hour before and/or 2 hours after LPS (5 mg/kg) injectionBlunted elevations of BUN, creatinine, and inflammatory cytokines (IL-1β, IL-6, TNF-α).[5]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a murine model of acute kidney injury.

Experimental_Workflow acclimatization Animal Acclimatization (e.g., 1 week) grouping Randomization into Treatment Groups (Vehicle, this compound) acclimatization->grouping treatment This compound/Vehicle Administration (Oral Gavage) grouping->treatment aki_induction AKI Induction (e.g., IR Surgery or LPS Injection) treatment->aki_induction monitoring Post-Induction Monitoring (e.g., 24-48 hours) aki_induction->monitoring sampling Sample Collection (Blood, Kidney Tissue) monitoring->sampling analysis Biochemical & Histological Analysis sampling->analysis data_analysis Statistical Analysis & Interpretation analysis->data_analysis

General experimental workflow for in vivo AKI studies with this compound.

Experimental Protocols

Murine Model of Bilateral Renal Ischemia-Reperfusion Injury

This protocol describes the induction of moderate to severe AKI through transient occlusion of the renal arteries.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Heating pad

  • Surgical instruments (scissors, forceps, microvascular clamps)

  • Suture material

  • Sterile saline

  • This compound suspension (in an appropriate vehicle)

  • Vehicle control

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).

    • Place the mouse on a heating pad to maintain body temperature at 37°C.

    • Shave the abdominal area and disinfect with an appropriate antiseptic solution.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the kidneys.

    • Carefully dissect the renal pedicles, isolating the renal arteries and veins.

    • Place microvascular clamps on both renal pedicles to induce ischemia. The duration of clamping determines the severity of the injury (e.g., 25 minutes for moderate AKI).[4]

  • This compound Administration:

    • Administer this compound (e.g., 50 mg/kg) or vehicle via oral gavage immediately before clamping the renal pedicles.[4]

  • Reperfusion:

    • After the designated ischemic period, remove the clamps to allow reperfusion.

    • Visually confirm the return of blood flow to the kidneys (color change from dark purple to red).

  • Closure and Post-Operative Care:

    • Close the abdominal wall and skin with sutures.

    • Administer a subcutaneous injection of warm sterile saline for fluid resuscitation.

    • Monitor the mouse during recovery from anesthesia.

    • Provide post-operative analgesia as required.

  • Sample Collection:

    • At a predetermined time point (e.g., 24 or 48 hours) post-reperfusion, collect blood via cardiac puncture for serum analysis.

    • Euthanize the mouse and harvest the kidneys for histological and biochemical analysis.

Murine Model of Lipopolysaccharide (LPS)-Induced Sepsis and AKI

This protocol describes the induction of AKI through systemic inflammation caused by LPS.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • This compound suspension (in an appropriate vehicle)

  • Vehicle control

Procedure:

  • This compound Administration:

    • Administer this compound (e.g., 100 mg/kg) or vehicle via oral gavage 1 hour before and/or 2 hours after LPS injection.[5]

  • LPS Administration:

    • Inject LPS (e.g., 5 mg/kg) intraperitoneally to induce sepsis.[5]

  • Monitoring:

    • Monitor the mice for signs of sepsis and distress.

  • Sample Collection:

    • At a predetermined time point (e.g., 24 hours) after LPS injection, collect blood for serum analysis.[5]

    • Euthanize the mouse and harvest the kidneys for further analysis.

Biochemical Assays

a. Serum Creatinine and Blood Urea Nitrogen (BUN):

  • Collect blood and separate the serum.

  • Measure creatinine and BUN levels using commercially available colorimetric assay kits according to the manufacturer's instructions. Automated clinical chemistry analyzers can also be used.

b. Myeloperoxidase (MPO) Assay:

  • Homogenize a portion of the harvested kidney tissue in an appropriate buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure MPO activity in the supernatant using a commercially available MPO activity assay kit. This assay typically involves the MPO-catalyzed oxidation of a substrate that results in a colorimetric or fluorometric product.

c. Inflammatory Cytokine Measurement (ELISA):

  • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the serum using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

  • Follow the manufacturer's protocol for the specific kit being used.

Histological Analysis
  • Fix one of the harvested kidneys in 10% neutral buffered formalin.

  • Embed the fixed tissue in paraffin and section it.

  • Stain the sections with Hematoxylin and Eosin (H&E) to assess renal morphology, including tubular injury, necrosis, and cast formation.

Conclusion

This compound has demonstrated significant protective effects in preclinical in vivo models of acute kidney injury.[1][6][7] The dosages of 50 mg/kg for ischemia-reperfusion models and 100 mg/kg for LPS-induced sepsis models in mice have been shown to be effective.[4][5] The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound for AKI. Careful adherence to established experimental procedures and appropriate endpoint analyses are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Opaganib Oral Gavage Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of opaganib, its mechanism of action, and detailed protocols for its oral administration in murine models. The information is intended to guide researchers in designing and executing preclinical studies involving this investigational drug.

This compound (also known as ABC294640) is a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2 (SPHK2).[1][2] It also exhibits inhibitory activity against dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).[3] This multi-target action modulates sphingolipid metabolism, leading to anti-inflammatory, anti-cancer, and anti-viral effects.[2][4]

Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate critical signaling pathways. By inhibiting SPHK2, it blocks the synthesis of sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, migration, and inflammation.[2] The inhibition of DES1 and GCS leads to an accumulation of dihydroceramides, which can induce autophagy and apoptosis.[5][6] Downstream, this compound has been shown to suppress the phosphorylation of key signaling proteins such as ERK and AKT, and to inhibit the NFκB pathway.[1]

Signaling Pathway of this compound

Opaganib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sphingosine Sphingosine SPHK2 Sphingosine Kinase 2 (SPHK2) Sphingosine->SPHK2 Substrate Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate Dihydroceramide Dihydroceramide DES1 Dihydroceramide Desaturase 1 (DES1) Dihydroceramide->DES1 Substrate Autophagy_Apoptosis Autophagy / Apoptosis Dihydroceramide->Autophagy_Apoptosis Induces Glucosylceramide Glucosylceramide S1P_Receptor S1P Receptor pERK_pAKT_NFkB pERK / pAKT / NFκB Signaling S1P_Receptor->pERK_pAKT_NFkB S1P Sphingosine-1-Phosphate (S1P) SPHK2->S1P Produces DES1->Ceramide GCS->Glucosylceramide S1P->S1P_Receptor Activates Proliferation_Inflammation Cell Proliferation & Inflammation pERK_pAKT_NFkB->Proliferation_Inflammation Promotes This compound This compound This compound->SPHK2 Inhibits This compound->DES1 Inhibits This compound->GCS Inhibits

Caption: this compound inhibits SPHK2, DES1, and GCS, modulating key signaling pathways.

Experimental Protocols

Preparation of this compound for Oral Gavage in Mice

This protocol details the preparation of a vehicle solution for the oral administration of this compound to mice.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO, 400 µl of PEG300, 50 µl of Tween-80, and 450 µl of saline.

  • This compound Formulation:

    • Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.

    • Dissolve the this compound powder first in the DMSO component of the vehicle.

    • Sequentially add the PEG300, Tween-80, and saline, vortexing thoroughly after each addition to ensure a homogenous suspension.

  • Final Concentration: The final concentration of this compound in the vehicle should be calculated to deliver the desired dose in a volume appropriate for oral gavage in mice (typically 5-10 ml/kg body weight). For a 50 mg/kg dose in a 20g mouse, with an administration volume of 10 ml/kg (0.2 ml), the required concentration is 5 mg/ml.

Protocol for Oral Gavage Administration of this compound in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (20-22 gauge, 1-1.5 inch, with a ball tip)

  • Syringes (1 ml)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Handling and Dosing Calculation:

    • Weigh each mouse accurately before administration to calculate the precise volume of the this compound formulation to be administered.

    • The typical dose of this compound in mice ranges from 50 to 150 mg/kg, administered once or twice daily.[7][8]

  • Gavage Procedure:

    • Securely restrain the mouse to immobilize the head and body.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the this compound formulation.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Monitor the mice for any signs of distress or adverse reactions immediately after the procedure and at regular intervals.

    • Ensure access to food and water is not impeded.

Experimental Workflow for this compound Oral Gavage in Mice

Opaganib_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Weigh_Drug Weigh this compound Powder Mix_Formulation Mix this compound Formulation Weigh_Drug->Mix_Formulation Prepare_Vehicle Prepare Vehicle (DMSO, PEG300, Tween-80, Saline) Prepare_Vehicle->Mix_Formulation Weigh_Mouse Weigh Mouse Mix_Formulation->Weigh_Mouse Calculate_Dose Calculate Dose Volume Weigh_Mouse->Calculate_Dose Perform_Gavage Perform Oral Gavage Calculate_Dose->Perform_Gavage Monitor_Animal Monitor Animal Health Perform_Gavage->Monitor_Animal Collect_Data Collect Experimental Data Monitor_Animal->Collect_Data

Caption: Workflow for preparing and administering this compound to mice via oral gavage.

Quantitative Data from Murine Studies

The following tables summarize quantitative data from various preclinical studies investigating the efficacy of this compound in mouse models.

Table 1: Anti-Tumor Efficacy of this compound in Mouse Models

Tumor ModelMouse StrainThis compound DoseTreatment ScheduleOutcomeReference
Neuroblastoma (SK-N-(BE)2 xenograft)NOD/SCID50 mg/kgOral gavage, 5 days/weekSuppressed tumor growth[9]
B16 MelanomaC57BL/650 mg/kgOral gavage, 5 days/weekIncreased median survival from 21 to 24 days[2]
Lewis Lung Carcinoma (LLC)C57BL/650 mg/kgOral gavage, 5 days/weekIncreased median survival from 19 to 22 days[2]

Table 2: Efficacy of this compound in a Mouse Model of Ebola Virus Disease

Mouse ModelThis compound DoseTreatment ScheduleOutcomeReference
Ebola Virus50, 100, 150 mg/kgTwice daily150 mg/kg dose significantly increased mean survival time from 5.5 to 11.2 days[8]

Table 3: Anti-Inflammatory Efficacy of this compound in a Mouse Model of Acute Kidney Injury

Mouse ModelThis compound DoseTreatment ScheduleOutcomeReference
Lipopolysaccharide-induced sepsis100 mg/kgOral gavage 1 hr before and/or 2 hr after LPSSuppressed elevation of BUN, IL-1β, IL-6, and TNFα[3]
Ischemia-reperfusion50 mg/kgOral gavageLowered creatinine and BUN levels[3]

Table 4: Efficacy of this compound in a Mouse Model of Radiation-Induced Lung Injury

Mouse ModelThis compound DoseTreatment ScheduleOutcomeReference
Thoracic Radiation100 mg/kgTwice daily for 3 days post-radiationModest survival benefit[10]

References

Application Notes and Protocols for Establishing Opaganib IC50 Values in Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opaganib (also known as ABC294640) is an orally administered, first-in-class selective inhibitor of sphingosine kinase 2 (SK2), dihydroceramide desaturase (DES1), and glucosylceramide synthase (GCS).[1][2][3] By targeting these key enzymes in the sphingolipid metabolic pathway, this compound leads to a depletion of the pro-survival signaling molecule sphingosine-1-phosphate (S1P) and an accumulation of pro-apoptotic lipids such as ceramides and dihydroceramides.[4][5][6] This mechanism ultimately disrupts critical cancer cell processes by suppressing downstream signaling pathways, including pERK, pAKT, and NFκB, which are pivotal for cell proliferation and survival.[5][7][8] The induction of autophagy and apoptosis further contributes to its anti-cancer activity.[7][8] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, along with a summary of reported IC50 values and an overview of the relevant signaling pathways.

Data Presentation: this compound IC50 Values in Cancer Cell Lines

The following table summarizes the IC50 values of this compound in a range of human cancer cell lines. These values have been compiled from various preclinical studies and demonstrate the broad anti-proliferative activity of the compound.

Cancer TypeCell LineIC50 (µM)Reference
Prostate Cancer TRAMP-C228[9]
22Rv129[9]
C4-232[9]
PC-3~20-48[1]
Non-Small Cell Lung Cancer A5497.0-8.0[10]
H4607.0-8.0[10]
H12997.0-8.0[10]
Breast Cancer MDA-MB-231~6-48[1]
Kidney Cancer A-498~50[11]
Pancreatic Cancer Bxpc-3~60[11]
Neuroblastoma SK-N-SH11.2 ± 1.5[6]
SK-N-AS6.5 ± 0.5[6]
SK-N-MC7.8 ± 1.1[6]
IMR3210.3[6]
SK-H-(BE)29.7 ± 2.1[6]
Neuro-2a4.2 ± 0.5[6]

Experimental Protocols

Determining this compound IC50 Using the MTT Cell Viability Assay

This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (ABC294640)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (typically 1 x 10^4 to 5 x 10^4 cells/mL, optimize for each cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 75, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • After the 24-hour incubation period, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Following the drug incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, by using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) with appropriate software (e.g., GraphPad Prism).

Visualizations

This compound's Impact on the Sphingolipid Signaling Pathway

G cluster_0 This compound's Primary Targets cluster_1 Sphingolipid Metabolism This compound This compound SK2 Sphingosine Kinase 2 (SK2) This compound->SK2 Inhibits DES1 Dihydroceramide Desaturase (DES1) This compound->DES1 Inhibits GCS Glucosylceramide Synthase (GCS) This compound->GCS Inhibits S1P Sphingosine-1-Phosphate (S1P) Ceramide Ceramide Glucosylceramide Glucosylceramide Sphingosine Sphingosine Sphingosine->S1P SK2 pERK pERK Signaling S1P->pERK pAKT pAKT Signaling S1P->pAKT NFkB NF-κB Signaling S1P->NFkB Dihydroceramide Dihydroceramide Dihydroceramide->Ceramide DES1 Autophagy Autophagy Dihydroceramide->Autophagy Ceramide->Glucosylceramide GCS Apoptosis Apoptosis Ceramide->Apoptosis Proliferation Proliferation pERK->Proliferation Survival Survival pAKT->Survival NFkB->Survival

Caption: this compound's multi-targeted inhibition of SK2, DES1, and GCS in the sphingolipid pathway.

Experimental Workflow for IC50 Determination

G cluster_workflow IC50 Determination Workflow A 1. Cell Seeding (96-well plate, 24h incubation) B 2. This compound Treatment (Serial dilutions, 48-72h incubation) A->B C 3. MTT Assay (Add MTT, incubate 2-4h) B->C D 4. Formazan Solubilization (Add DMSO) C->D E 5. Absorbance Measurement (570 nm) D->E F 6. Data Analysis (% Viability vs. Log[this compound]) E->F G 7. IC50 Value Calculation (Non-linear regression) F->G

Caption: Step-by-step workflow for determining the IC50 of this compound using the MTT assay.

References

Application Notes and Protocols for Lipidomic Analysis of Cells Treated with Opaganib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opaganib (formerly ABC294640) is a first-in-class, orally administered, selective inhibitor of sphingosine kinase 2 (SK2).[1][2][3] It is a promising therapeutic agent with potential applications in oncology, anti-inflammatory, and antiviral treatments.[1] this compound's mechanism of action involves the modulation of sphingolipid metabolism, a critical pathway regulating diverse cellular processes such as proliferation, apoptosis, and inflammation.[4][5][6]

This compound exerts its effects by inhibiting three key enzymes in the sphingolipid metabolic pathway: sphingosine kinase 2 (SK2), dihydroceramide desaturase (DES1), and glucosylceramide synthase (GCS).[7][8][9][10] Inhibition of SK2 blocks the synthesis of the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1][5] The inhibition of DES1 leads to an accumulation of dihydroceramides, while the inhibition of GCS reduces the levels of hexosylceramides.[7][10] These alterations in the cellular lipid profile are central to the therapeutic effects of this compound.

This document provides detailed application notes and protocols for conducting a comprehensive lipidomic analysis of cultured cells treated with this compound. The provided methodologies will enable researchers to accurately quantify the changes in key sphingolipid species and other lipid classes, providing valuable insights into the drug's mechanism of action and its impact on cellular metabolism.

Data Presentation

The following tables summarize hypothetical quantitative data from a lipidomic analysis of a human cancer cell line (e.g., A549 lung carcinoma) treated with this compound (10 µM) for 24 hours. Data is presented as fold change relative to a vehicle-treated control group and is representative of the expected outcomes based on this compound's known mechanism of action.

Table 1: Changes in Key Sphingolipid Species

Lipid SpeciesFold Change (this compound vs. Control)p-value
Sphingosine-1-phosphate (S1P)0.45< 0.01
Dihydroceramide (d18:0/16:0)3.5< 0.001
Dihydroceramide (d18:0/18:0)4.2< 0.001
Dihydroceramide (d18:0/24:1)3.8< 0.001
Ceramide (d18:1/16:0)1.2> 0.05
Ceramide (d18:1/18:0)1.1> 0.05
Glucosylceramide (d18:1/16:0)0.6< 0.05
Lactosylceramide (d18:1/16:0)0.7< 0.05

Table 2: Global Lipid Class Abundance Changes

Lipid ClassFold Change (this compound vs. Control)p-value
Dihydroceramides3.8< 0.001
Ceramides1.15> 0.05
Hexosylceramides0.65< 0.05
Sphingomyelins0.9> 0.05
Phosphatidylcholines1.05> 0.05
Phosphatidylethanolamines1.1> 0.05
Triacylglycerols1.2> 0.05

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for treating adherent cancer cell lines with this compound for subsequent lipidomic analysis.

Materials:

  • Human cancer cell line (e.g., A549, PC-3, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (ABC294640)

  • Dimethyl sulfoxide (DMSO)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Treatment:

    • Allow cells to adhere and grow for 24 hours after seeding.

    • Prepare working solutions of this compound in complete cell culture medium. A final concentration of 10-50 µM is a typical starting point for in vitro studies.[2][3] A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

    • Remove the old medium and replace it with the medium containing this compound or vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • For adherent cells, add 1 mL of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen.

    • Store the cell pellets at -80°C until lipid extraction.

Lipid Extraction (Methyl-tert-butyl ether (MTBE) Method)

This protocol is adapted from established methods for the extraction of a broad range of lipids from cellular samples.[1]

Materials:

  • Methanol (LC-MS grade), pre-chilled at -20°C

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards mixture (e.g., SPLASH® LIPIDOMIX® Mass Spec Standard)

  • Vortex mixer

  • Centrifuge (capable of 4°C and >14,000 x g)

  • SpeedVac or nitrogen evaporator

Procedure:

  • Sample Preparation: Place the frozen cell pellet on ice.

  • Addition of Solvents:

    • To each cell pellet (typically from one well of a 6-well plate), add 225 µL of ice-cold methanol containing the internal standards.

    • Vortex vigorously for 1 minute.

    • Add 750 µL of MTBE.

    • Vortex for 1 minute and incubate on a shaker at 4°C for 1 hour.

  • Phase Separation:

    • Add 188 µL of water to induce phase separation.

    • Vortex for 20 seconds.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Lipid Phase Collection:

    • Carefully collect the upper organic phase (containing the lipids) and transfer it to a new clean tube.

    • Avoid disturbing the lower aqueous phase and the protein pellet at the interface.

  • Drying: Dry the collected organic phase in a SpeedVac or under a gentle stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This section provides a general workflow for the analysis of the extracted lipids. The specific parameters will need to be optimized for the available instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as a mixture of isopropanol:acetonitrile:water (2:1:1, v/v/v).

  • Chromatographic Separation:

    • Inject a small volume (e.g., 2-10 µL) of the reconstituted sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases typically consisting of acetonitrile/water and isopropanol/acetonitrile mixtures with additives like ammonium formate or formic acid to improve ionization.

  • Mass Spectrometry:

    • Analyze the eluent in both positive and negative ionization modes to cover a wider range of lipid classes.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant ions in a full scan are selected for fragmentation (MS/MS) to aid in identification.

    • Alternatively, use a data-independent acquisition (DIA) mode for a more comprehensive fragmentation dataset.

Data Analysis

The complex datasets generated by LC-MS require specialized software for processing and statistical analysis.

Workflow:

  • Peak Picking and Alignment: Use software such as XCMS, MS-DIAL, or vendor-specific software to detect chromatographic peaks and align them across different samples.

  • Lipid Identification: Identify lipids by matching the accurate mass, retention time, and fragmentation pattern (MS/MS spectra) to lipid databases (e.g., LIPID MAPS, HMDB).

  • Quantification: Integrate the peak areas of the identified lipids. Normalize the data to the appropriate internal standards.

  • Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify lipids that are significantly different between the this compound-treated and control groups. Visualize the data using volcano plots, heatmaps, and pathway analysis tools.

Mandatory Visualizations

G cluster_0 Sphingolipid Metabolism cluster_1 This compound Action cluster_2 Cellular Effects Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) Sphingosine->S1P SK1/SK2 Proliferation Cell Proliferation (Decreased) S1P->Proliferation Promotes Dihydroceramide Dihydroceramide Dihydroceramide->Ceramide DES1 Apoptosis Apoptosis / Autophagy (Increased) Dihydroceramide->Apoptosis Promotes This compound This compound This compound->Ceramide Inhibits DES1 This compound->S1P Inhibits SK2 This compound->Glucosylceramide Inhibits GCS

Caption: this compound's mechanism of action on sphingolipid metabolism.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A 1. Cell Culture & This compound Treatment B 2. Cell Harvesting A->B C 3. Lipid Extraction (MTBE Method) B->C D 4. Dry Lipid Extract C->D E 5. Reconstitution D->E F 6. LC-MS Analysis (Positive & Negative Modes) E->F G 7. Peak Picking & Alignment F->G H 8. Lipid Identification (Database Matching) G->H I 9. Quantification & Normalization H->I J 10. Statistical Analysis I->J

Caption: Experimental workflow for lipidomic analysis.

References

Troubleshooting & Optimization

Opaganib in DMSO: A Technical Guide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of opaganib in dimethyl sulfoxide (DMSO) for in vitro assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the successful execution of your experiments.

Solubility and Concentration Data

The solubility of this compound in DMSO allows for the preparation of high-concentration stock solutions, which are essential for in vitro studies. Below is a summary of key quantitative data.

ParameterValueSource
Solubility in DMSO 76 mg/mL (199.52 mM)[1]
100 mg/mL (262.53 mM)[2][3]
≥ 10 mg/mL[4]
Storage of Stock Solution -20°C for 1 month, -80°C for 6 months[2][3][4]
In Vitro IC50 Range ~6 to 60 μM in various tumor cell lines[1][2][3]
Typical In Vitro Assay Concentration 0 to 50 μM for cytotoxicity assays[5]
40 μM for calreticulin surface expression assays[6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 380.91 g/mol )[2]

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)[1][3]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)[2][3]

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mL stock of 100 mM, weigh 38.09 mg of this compound.

  • Dissolving: Add the appropriate volume of fresh DMSO to the this compound powder. For a 100 mM stock, if you weighed 38.09 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution vigorously until the this compound is completely dissolved.

  • Sonication (if necessary): If you observe any particulate matter, sonicate the solution in a water bath for short intervals until it becomes clear.[2][3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3][4]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 100 mM this compound in DMSO stock solution

  • Appropriate cell culture medium

  • Sterile dilution tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]

    • Example for a 100 µM final concentration: Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial to differentiate the effects of the compound from the effects of the solvent.

  • Immediate Use: Use the freshly prepared working solutions immediately for your in vitro assays.

Troubleshooting Guide & FAQs

Here are some common issues and questions that may arise when working with this compound in DMSO.

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1:

  • Ensure Complete Dissolution: Vortex the solution for a longer period. Gentle warming or sonication can also aid in dissolution.[3]

  • Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Absorbed water can significantly reduce the solubility of this compound. Always use fresh, anhydrous DMSO from a newly opened bottle.[1][3]

  • Check for Saturation: You may have exceeded the solubility limit. If so, dilute the solution with more fresh DMSO to a concentration known to be soluble.

Q2: How can I be sure that the observed effects in my assay are from this compound and not the DMSO?

A2: It is essential to include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as your highest this compound concentration. By comparing the results of your this compound-treated samples to the vehicle control, you can specifically attribute the observed effects to this compound.

Q3: What is the stability of this compound in DMSO stock solutions?

A3: For optimal stability, it is recommended to store stock solutions in aliquots to avoid multiple freeze-thaw cycles.[4] Stored properly at -20°C, the solution is generally stable for up to one month, and at -80°C for up to six months.[2][3][4]

Q4: Can I sterilize my this compound stock solution by autoclaving?

A4: No, high temperatures from autoclaving can degrade the compound. It is not recommended. The high concentration of DMSO in the stock solution is typically sufficient to maintain sterility. If filtration is necessary, use a DMSO-compatible filter.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram outlines the general workflow for preparing and using this compound in in vitro assays.

G Experimental Workflow for this compound In Vitro Assays cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_analysis Data Analysis weigh Weigh this compound Powder dissolve Dissolve in Fresh DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix store Aliquot and Store at -80°C mix->store thaw Thaw Stock Aliquot store->thaw dilute Prepare Working Solutions in Medium thaw->dilute treat Treat Cells dilute->treat control Prepare Vehicle Control (DMSO in Medium) control->treat incubate Incubate Cells treat->incubate assay Perform In Vitro Assay (e.g., Cytotoxicity, Proliferation) incubate->assay analyze Analyze and Interpret Data assay->analyze G This compound's Mechanism of Action cluster_enzymes Enzyme Inhibition cluster_effects Cellular Effects This compound This compound sphk2 SPHK2 This compound->sphk2 Inhibits des1 DES1 This compound->des1 Inhibits gcs GCS This compound->gcs Inhibits s1p ↓ Sphingosine-1-Phosphate (S1P) sphk2->s1p dhcer ↑ Dihydroceramides des1->dhcer ceramide ↑ Ceramides gcs->ceramide signaling ↓ pERK, pAKT, NFκB Signaling s1p->signaling Leads to apoptosis ↑ Apoptosis ceramide->apoptosis Promotes autophagy ↑ Autophagy dhcer->autophagy Promotes

References

Preparing Opaganib stock solutions for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of Opaganib stock solutions for cell culture experiments. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The most commonly recommended solvent for preparing this compound stock solutions for in vitro cell culture experiments is Dimethyl Sulfoxide (DMSO).[1][2][3][4]

Q2: What is the solubility of this compound in DMSO?

A2: this compound is highly soluble in DMSO, with concentrations of up to 100 mg/mL (262.53 mM) being achievable.[1] Some suppliers report solubility up to 76 mg/mL (199.52 mM).[4] It is often recommended to use fresh DMSO, as moisture absorption can reduce solubility.[4] For complete dissolution at high concentrations, ultrasonic treatment may be necessary.[1]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3:

  • Powder: this compound powder should be stored at -20°C for long-term stability (up to 3 years). It can be stored at 4°C for shorter periods (up to 2 years).[1][3]

  • Stock Solutions in DMSO: Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3][5] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][5]

Q4: What is the mechanism of action of this compound?

A4: this compound is a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2 (SK2).[1][2][6] By competitively inhibiting SK2, this compound blocks the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a key signaling lipid.[2] This leads to a decrease in pro-survival S1P levels and an increase in pro-apoptotic ceramide levels.[7][8] this compound also inhibits dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS), further modulating sphingolipid metabolism.[7][9][10] These actions suppress signaling pathways such as pERK and pAKT, and can induce autophagy and apoptosis in cancer cells.[7][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder is not fully dissolving in DMSO. 1. Insufficient Solvent Volume: The concentration may be too high for the volume of DMSO used. 2. Low Quality or Old DMSO: DMSO can absorb moisture over time, which reduces its solvating capacity.[4] 3. Inadequate Mixing: The powder may not have been sufficiently vortexed or mixed.1. Increase Solvent Volume: Add more DMSO to decrease the concentration. 2. Use Fresh, Anhydrous DMSO: Always use a fresh, sealed bottle of anhydrous, cell culture grade DMSO.[4] 3. Apply Sonication: Use an ultrasonic water bath to aid dissolution, especially for high concentrations.[1] 4. Gentle Warming: Briefly warm the solution at 37°C to aid dissolution, but be cautious of potential degradation with prolonged heat.
Precipitate forms after adding the stock solution to the cell culture medium. 1. Poor Solubility in Aqueous Solution: this compound has very low water solubility.[4][6] High concentrations of the DMSO stock added directly to the medium can cause the compound to precipitate out. 2. High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit in the aqueous environment.1. Serial Dilutions: Perform serial dilutions of the stock solution in your cell culture medium to reach the final desired concentration. 2. Increase Final DMSO Concentration (with caution): Ensure the final concentration of DMSO in the cell culture medium is as low as possible (typically <0.5%) to avoid solvent toxicity to the cells. However, a slightly higher but non-toxic concentration might be necessary to maintain solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. 3. Pre-warm Media: Adding the stock solution to pre-warmed (37°C) media can sometimes help maintain solubility.
Inconsistent experimental results. 1. Inaccurate Pipetting: Errors in pipetting the stock solution can lead to variability in the final concentration. 2. Stock Solution Degradation: Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound.[3] 3. Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound.[1][5]1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3][5] 3. Optimize Concentration: Perform a dose-response curve for each new cell line to determine the optimal concentration range (e.g., IC50). IC50 values for this compound can range from approximately 20 to 60 μM in different cancer cell lines.[1][5]

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 380.91 g/mol )[1]

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 380.91 g/mol = 3.8091 mg

  • Weigh the this compound powder: Carefully weigh out approximately 3.81 mg of this compound powder.

  • Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.[1]

  • Mix thoroughly: Vortex the solution until the powder is completely dissolved.

  • Use sonication if necessary: If the powder does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1]

  • Sterile filter (optional but recommended): For cell culture applications, it is advisable to sterile filter the stock solution through a 0.22 µm syringe filter.

  • Aliquot and store: Dispense the stock solution into single-use, sterile aliquots. Store at -80°C for up to 6 months or -20°C for up to 1 month.[1][3][5]

Protocol: Cell Viability Assay using this compound

Materials:

  • Cells of interest plated in a 96-well plate

  • Complete cell culture medium

  • 10 mM this compound stock solution in DMSO

  • Cell viability reagent (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to attach for 24 hours.[1][4][5]

  • Prepare Drug Dilutions: Perform serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Treat Cells: Remove the old medium from the cells and add the medium containing the varying concentrations of this compound (and the vehicle control).

  • Incubate: Incubate the cells for the desired treatment period (e.g., 72 hours).[1][4][5]

  • Assess Cell Viability: At the end of the incubation period, determine the number of viable cells using a suitable cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value of this compound for your cell line.

Visualizations

Opaganib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sphingosine Sphingosine SK2 Sphingosine Kinase 2 (SK2) Sphingosine->SK2 Phosphorylation This compound This compound This compound->SK2 Inhibits DES1 Dihydroceramide Desaturase (DES1) This compound->DES1 Inhibits S1P Sphingosine-1-Phosphate (S1P) SK2->S1P Proliferation_Survival Cell Proliferation & Survival S1P->Proliferation_Survival pAKT_pERK pAKT / pERK Signaling S1P->pAKT_pERK Ceramides Ceramides DES1->Ceramides Dihydroceramides Dihydroceramides Dihydroceramides->DES1 Apoptosis_Autophagy Apoptosis & Autophagy Dihydroceramides->Apoptosis_Autophagy Promotes Ceramides->Apoptosis_Autophagy pAKT_pERK->Proliferation_Survival

Caption: this compound's mechanism of action on the sphingolipid signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare 10 mM this compound Stock in DMSO Prepare_Dilutions Prepare Serial Dilutions of this compound in Media Prepare_Stock->Prepare_Dilutions Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with this compound (e.g., 72 hours) Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Viability_Assay Perform Cell Viability Assay Treat_Cells->Viability_Assay Data_Analysis Analyze Data & Determine IC50 Viability_Assay->Data_Analysis

Caption: Workflow for determining the IC50 of this compound in cell culture.

References

Potential off-target effects of Opaganib in preclinical models.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential off-target effects of Opaganib (also known as ABC294640) observed in preclinical models. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of sphingosine kinase-2 (SK2), a key enzyme in sphingolipid metabolism.[1][2][3][4] It acts as a competitive inhibitor with respect to the enzyme's natural substrate, sphingosine.[2][5] By inhibiting SK2, this compound blocks the synthesis of sphingosine-1-phosphate (S1P), a signaling molecule involved in cell proliferation, migration, and inflammation.[1][2]

Q2: Besides SK2, are there other known primary targets of this compound?

A2: Yes, in addition to SK2, this compound has been shown to inhibit two other enzymes in the sphingolipid metabolism pathway: dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).[6][7] This multi-target action on sphingolipid metabolism contributes to its overall cellular effects.

Q3: We are observing unexpected anti-proliferative effects in our estrogen receptor-positive (ER+) cancer cell line experiments that do not seem to be solely dependent on SK2 inhibition. Could there be an off-target effect related to estrogen signaling?

A3: It is possible that you are observing antiestrogenic effects of this compound. Preclinical studies have shown that this compound can inhibit estrogen receptor (ER) signaling.[8] In MCF-7 breast cancer cells, this compound has been observed to decrease E2-stimulated ERE-luciferase activity.[9] This suggests that this compound may have off-target effects on the estrogen signaling pathway, which could contribute to its anti-proliferative activity in ER+ cancer models.[8]

Q4: Our lab is planning a kinase screening assay. Is there any existing data on this compound's selectivity against other protein kinases?

A4: Yes, a kinase selectivity study has been conducted for this compound at a concentration of 50 μM. The results indicate that this compound has a high degree of selectivity for SK2, with minimal inhibitory activity against a panel of other protein kinases. This suggests that the biological effects of this compound are unlikely to be mediated by broad off-target inhibition of other protein kinases.[2]

Q5: We are seeing significant changes in ceramide and dihydroceramide levels in our treated cells. Is this expected?

A5: Yes, this is an expected consequence of this compound's mechanism of action. By inhibiting SK2, this compound prevents the phosphorylation of sphingosine to S1P, which can lead to an accumulation of its upstream precursor, sphingosine, and subsequently, ceramide.[5] Furthermore, because this compound also inhibits dihydroceramide desaturase (DES1), you can expect an increase in dihydroceramide levels.[5][7]

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotypes in Hormone-Sensitive Cancer Models
  • Symptom: Inconsistent or unexpectedly potent anti-proliferative or apoptotic effects in estrogen receptor-positive (ER+) or androgen receptor-positive (AR+) cancer cell lines.

  • Possible Cause: this compound has demonstrated antiestrogenic activity by inhibiting ER signaling.[8] It has also been shown to reduce androgen receptor expression in prostate cancer cells.[5] These off-target effects on hormone signaling pathways may be contributing to the observed cellular phenotypes.

  • Troubleshooting Steps:

    • Hormone Deprivation Experiments: Culture your cells in hormone-depleted media (e.g., charcoal-stripped serum) to minimize the influence of endogenous hormones. Compare the effects of this compound in the presence and absence of hormone stimulation (e.g., estradiol for ER+ cells).

    • Receptor Expression Analysis: Perform western blotting or qPCR to assess the expression levels of the estrogen receptor (ERα) or androgen receptor (AR) after this compound treatment.

    • Pathway-Specific Inhibitors: Use a selective estrogen receptor degrader (SERD) like fulvestrant or an androgen receptor antagonist like enzalutamide in combination with or as a comparator to this compound to delineate the contribution of hormone receptor pathway inhibition to the observed effects.

Issue 2: Discrepancies in Potency Across Different Cell Lines
  • Symptom: The IC50 value for this compound's anti-proliferative effect varies significantly between different cancer cell lines.

  • Possible Cause: The sensitivity of cell lines to this compound can be influenced by their relative expression levels of SK2, DES1, and GCS, as well as their dependence on the sphingolipid signaling pathway for survival and proliferation. Additionally, off-target effects on pathways like estrogen signaling could play a role in specific cell lines.

  • Troubleshooting Steps:

    • Target Expression Profiling: Analyze the baseline mRNA and protein expression levels of SK2, DES1, and GCS in your panel of cell lines. Correlate these expression levels with the observed IC50 values.

    • Sphingolipidomic Analysis: Perform lipidomics to quantify the basal levels of key sphingolipids (e.g., S1P, ceramide, dihydroceramide) in your cell lines. This can provide insight into the baseline activity of the sphingolipid pathway.

    • Genetic Knockdown/Overexpression: Use siRNA or shRNA to knock down SK2 in a sensitive cell line and observe if the sensitivity to this compound is reduced. Conversely, overexpress SK2 in a less sensitive cell line to see if it becomes more susceptible.

Quantitative Data Summary

Table 1: Kinase Selectivity of this compound

Kinase Target% Inhibition at 50 µM this compound
SK2Significant Inhibition
SK1No significant inhibition
Other Protein KinasesMinimal to no inhibition

Data adapted from a preclinical study on the kinase selectivity of ABC294640.[2]

Table 2: In Vitro Potency of this compound

ParameterValueCell Lines/System
SK2 Ki9.8 µMRecombinant human SK2
SK2 IC50~60 µMRecombinant human SK2
SK1 IC50>100 µMRecombinant human SK1
Cellular [3H]S1P formation IC5026 µMMDA-MB-231 cells
Anti-proliferative IC506 - 48 µMPanel of tumor cell lines

This table summarizes key potency values from in vitro studies.[2]

Experimental Protocols

Protocol 1: Sphingosine Kinase Activity Assay (HPLC-based)

This protocol is a summary of the methodology used to determine the IC50 values for this compound against SK1 and SK2.[9]

  • Reaction Mixture Preparation: Prepare isozyme-selective assay buffers. For SK1, the buffer contains 0.25% Triton X-100. For SK2, the buffer contains 1 M KCl. Both buffers contain 20 mM Tris (pH 7.4), 5 mM EDTA, 5 mM EGTA, 3 mM β-mercaptoethanol, 5% glycerol, protease inhibitors, and phosphatase inhibitors.

  • Incubation: Incubate recombinant SK1 or SK2 with the fluorescent substrate NBD-sphingosine, 100 µM ATP, 400 µM MgCl2, and varying concentrations of this compound.

  • Reaction Termination: After a 2-hour incubation at room temperature, terminate the reaction by adding 1.5 volumes of methanol.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein.

  • HPLC Analysis: Analyze the supernatants by HPLC using a C8 column to separate the product (NBD-S1P) from the substrate (NBD-Sph).

  • Data Analysis: Monitor fluorescence to quantify the amounts of NBD-S1P and NBD-Sph. The ratio of NBD-S1P to total NBD-sphingolipid is used as a measure of SK activity. Calculate IC50 values from the dose-response curves.

Protocol 2: Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol outlines the steps to determine the anti-proliferative effects of this compound.[9]

  • Cell Plating: Plate cells in 96-well microtiter plates and allow them to attach for 24 hours.

  • Compound Treatment: Add varying concentrations of this compound to the wells and incubate for 72 hours.

  • Cell Fixation: Fix the cells with trichloroacetic acid.

  • Staining: Stain the fixed cells with sulforhodamine B (SRB) dye.

  • Dye Solubilization: Solubilize the bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a suitable wavelength to determine the cell density.

  • Data Analysis: Calculate the percentage of cell killing compared to control cultures and determine the IC50 values using regression analysis.

Visualizations

Sphingolipid_Metabolism_and_Opaganib_Targets Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase GCS Glucosylceramide Synthase (GCS) Ceramide->GCS SK2 Sphingosine Kinase 2 (SK2) Sphingosine->SK2 S1P Sphingosine-1-Phosphate (S1P) (Pro-survival, Proliferation) Dihydroceramide Dihydroceramide DES1 Dihydroceramide Desaturase (DES1) Dihydroceramide->DES1 Glucosylceramide Glucosylceramide SK2->S1P DES1->Ceramide GCS->Glucosylceramide This compound This compound This compound->SK2 This compound->DES1 This compound->GCS

Caption: Primary targets of this compound within the sphingolipid metabolism pathway.

Troubleshooting_Workflow_Unexpected_Potency Start Start: Unexpectedly high potency in ER+ cancer cells Hypothesis Hypothesis: Off-target antiestrogenic effect? Start->Hypothesis Experiment1 Experiment: Culture cells in hormone-depleted media Hypothesis->Experiment1 Experiment2 Experiment: Assess ERα expression post-treatment Hypothesis->Experiment2 Experiment3 Experiment: Compare/combine with a selective ER antagonist Hypothesis->Experiment3 Analysis Analyze Data: Delineate contribution of ER pathway inhibition Experiment1->Analysis Experiment2->Analysis Experiment3->Analysis Conclusion Conclusion: Observed potency is a combination of SK2 and ER inhibition Analysis->Conclusion

Caption: Troubleshooting workflow for unexpected potency in ER+ cancer models.

References

Troubleshooting inconsistent results in Opaganib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Opaganib. The information is designed to address common issues and inconsistencies that may arise during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-in-class, orally administered, selective inhibitor of sphingosine kinase 2 (SK2).[1][2] It is a competitive inhibitor with respect to the substrate sphingosine.[1] By inhibiting SK2, this compound is expected to decrease the levels of sphingosine-1-phosphate (S1P), a key signaling lipid involved in cell proliferation, survival, and inflammation.[1][3]

Q2: Does this compound have off-target effects?

Yes, in addition to inhibiting SK2, this compound has been shown to inhibit two other key enzymes in the sphingolipid metabolism pathway: dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).[3][4] This multi-target activity can lead to complex cellular effects, including an increase in dihydroceramides and a decrease in hexosylceramides, which should be considered when interpreting experimental results.[4]

Q3: I am observing an unexpected increase in Sphingosine-1-Phosphate (S1P) levels after treating cells with this compound. Is this a known phenomenon?

Yes, this paradoxical effect has been reported. While this compound is an SK2 inhibitor and is generally expected to decrease S1P levels, some studies have observed a dose-dependent increase in S1P and its dihydro form (dhS1P) in certain cell lines. This may be due to complex feedback mechanisms within the sphingolipid pathway or potential off-target effects that are not fully understood. It is a critical factor to consider when analyzing results and may be cell-type specific.

Q4: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, it has been formulated in a vehicle consisting of polyethylene glycol 400, saline, and ethanol. It is crucial to refer to the manufacturer's instructions for specific solubility and storage recommendations to ensure the compound's stability and activity.

Q5: Are there known inconsistencies in the clinical trial results of this compound?

Yes, the clinical trial results for this compound, particularly in the context of COVID-19, have shown some inconsistencies. While a Phase 2a study showed preliminary evidence of benefit, a global Phase 2/3 study did not meet its primary endpoint.[5][6] However, a post-hoc analysis of a subpopulation of moderately severe COVID-19 patients did show a significant reduction in mortality.[4][7][8] These variable outcomes highlight the complexity of the drug's effects in different patient populations and disease severities.

Troubleshooting Inconsistent Results

Issue 1: High Variability in IC50 Values Across Experiments

Inconsistent IC50 values for this compound are a common challenge and can arise from several factors.

Possible Causes and Solutions:

  • Cell Line Specificity: The cytotoxic effect of this compound can vary significantly between different cancer cell lines. This is expected due to the diverse genetic and metabolic profiles of cancer cells.

    • Recommendation: Always perform initial dose-response experiments to determine the optimal concentration range for your specific cell line. Do not assume an IC50 value from the literature will be directly applicable.

  • Cell Culture Conditions:

    • Cell Density: High cell density can alter the cellular microenvironment and affect drug response.

      • Recommendation: Standardize seeding density for all experiments and ensure cells are in the exponential growth phase when treated.

    • Passage Number: Continuous passaging of cell lines can lead to phenotypic and genotypic drift, altering their response to drugs.[9]

      • Recommendation: Use low-passage cells for all experiments and document the passage number. Regularly thaw fresh vials of cells to maintain consistency.

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration.[10]

      • Recommendation: If possible, conduct experiments in reduced-serum or serum-free media after initial cell attachment. If serum is required, maintain a consistent concentration across all experiments.

  • Compound Stability: this compound's stability in cell culture media over time can affect its potency.

    • Recommendation: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
A-498Kidney Carcinoma~50[11]
BxPC-3Pancreatic Cancer~60[11]
MDA-MB-231Breast CancerNot specified, but proliferation inhibited at 6-48 µM[12]
PC-3Prostate CancerNot specified, but proliferation inhibited at 6-48 µM[12]
A549Lung CancerEC50 <2 (antiviral activity)[1]

Note: IC50 values can vary based on experimental conditions. This table should be used as a reference, and it is recommended to determine the IC50 for your specific cell line and conditions.

Issue 2: Unexpected or Paradoxical Signaling Outcomes

Observing signaling changes that contradict the expected mechanism of SK2 inhibition is a key area for troubleshooting.

Possible Causes and Solutions:

  • Paradoxical S1P Increase: As mentioned in the FAQs, this compound can paradoxically increase S1P levels in some contexts.

    • Recommendation: When measuring sphingolipid levels, be prepared for this possibility. Analyze a full panel of sphingolipids (including ceramides, dihydroceramides, sphingosine, and their phosphorylated forms) to get a complete picture of the metabolic flux.

  • Off-Target Effects on DES1 and GCS: The inhibition of DES1 and GCS can lead to an accumulation of dihydroceramides and a decrease in glucosylceramides, respectively.[4] These changes can have their own downstream signaling consequences, independent of SK2 inhibition.

    • Recommendation: If your experimental results are inconsistent with SK2 inhibition alone, consider the potential contribution of these off-target effects. Assays to measure the activity of DES1 and GCS can help to confirm this.

  • Feedback Loops and Cellular Compensation: Inhibition of one enzyme in a metabolic pathway can lead to compensatory changes in the expression or activity of other enzymes.

    • Recommendation: Perform time-course experiments to understand the dynamics of the cellular response to this compound. Short-term and long-term treatments may yield different results.

Experimental Protocols

Protocol 1: Sphingosine Kinase 2 (SK2) Activity Assay (HPLC-based)

This protocol is adapted from methods described for the analysis of sphingosine kinase activity.[12]

Materials:

  • Recombinant human SK2 or cell lysate

  • Sphingosine (substrate)

  • [γ-³²P]ATP or unlabeled ATP

  • This compound or other inhibitors

  • SK2 assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM EDTA, 1 mM EGTA, 10% glycerol, protease and phosphatase inhibitors)

  • Methanol

  • HPLC system with a C18 reverse-phase column and a radioactivity detector or mass spectrometer.

Procedure:

  • Prepare the reaction mixture in the SK2 assay buffer containing the desired concentration of sphingosine and ATP.

  • Add this compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the enzyme source (recombinant SK2 or cell lysate).

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding ice-cold methanol.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the product, sphingosine-1-phosphate.

Protocol 2: In Situ Dihydroceramide Desaturase (DES1) Assay

This protocol is based on the use of a fluorescently labeled or heavy-isotope labeled dihydroceramide analog.[13][14][15][16][17]

Materials:

  • Cell line of interest

  • C12-dhCCPS (N-(12-(1-pyridinium)dodecanoyl)-D-erythro-dihydrosphingosine) or a similar cell-permeable dihydroceramide analog

  • This compound

  • Cell culture medium

  • LC-MS/MS system

Procedure:

  • Plate cells at a standardized density and allow them to adhere.

  • Treat the cells with various concentrations of this compound for the desired duration.

  • Add the C12-dhCCPS substrate to the cell culture medium at a final concentration of ~0.5 µM.

  • Incubate for a specific time (e.g., 6 hours) to allow for cellular uptake and metabolism.

  • Harvest the cells and perform a lipid extraction.

  • Analyze the lipid extract by LC-MS/MS to quantify the levels of the substrate (C12-dhCCPS) and the product (C12-CCPS).

  • Calculate the percentage of conversion to determine the in situ DES1 activity.

Protocol 3: Glucosylceramide Synthase (GCS) Activity Assay

This protocol utilizes a radiolabeled UDP-glucose to measure the synthesis of glucosylceramide.[18][19][20]

Materials:

  • Cell lysate or microsomal fraction as the enzyme source

  • C6-ceramide or other suitable ceramide substrate

  • UDP-[³H]glucose

  • This compound

  • GCS assay buffer [e.g., 50 mM Tris-HCl (pH 7.4), with protease inhibitors]

  • Liposome preparation of the ceramide substrate

  • Scintillation counter

Procedure:

  • Prepare liposomes containing the ceramide substrate.

  • Prepare the reaction mixture containing the GCS assay buffer, the ceramide liposomes, and UDP-[³H]glucose.

  • Add this compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the enzyme source.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and extract the lipids.

  • Separate the radiolabeled glucosylceramide product from the unreacted UDP-[³H]glucose using thin-layer chromatography (TLC) or a column-based method.

  • Quantify the amount of radioactivity in the glucosylceramide product using a scintillation counter.

Visualizations

Opaganib_Signaling_Pathway cluster_sphingolipid Sphingolipid Metabolism cluster_effects Cellular Effects Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SK1/SK2 SK2_inhibition SK2 Proliferation Proliferation & Survival S1P->Proliferation Promotes Inflammation Inflammation S1P->Inflammation Promotes Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Apoptosis Apoptosis Ceramide->Apoptosis Promotes GCS_inhibition GCS Dihydroceramide Dihydroceramide Dihydroceramide->Ceramide DES1 DES1_inhibition DES1 This compound This compound This compound->SK2_inhibition Inhibits This compound->DES1_inhibition Inhibits This compound->GCS_inhibition Inhibits

Caption: this compound's multi-target mechanism of action on the sphingolipid pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Basics Verify Experimental Parameters (Concentration, Incubation Time, etc.) Start->Check_Basics Check_Cells Assess Cell Culture Conditions (Passage #, Density, Serum) Check_Basics->Check_Cells Hypothesis Formulate Hypothesis for Inconsistency Check_Cells->Hypothesis Off_Target Investigate Off-Target Effects (DES1, GCS activity) Hypothesis->Off_Target Unexpected Phenotype Paradoxical Measure Full Sphingolipid Panel (Check for paradoxical S1P increase) Hypothesis->Paradoxical Unexpected Signaling Consult Consult Literature for Cell-Specific Responses Hypothesis->Consult Cell-line Specificity Optimize Optimize Assay Conditions Off_Target->Optimize Paradoxical->Optimize Consult->Optimize

Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Opaganib in animal models. Our goal is to help you mitigate potential toxicities and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of this compound in animal models?

A1: Preclinical toxicology studies conducted in rodents and dogs have demonstrated that this compound has a favorable safety profile. These studies have shown a lack of significant systemic toxicity, hematologic suppression, or organ-specific toxicity.[1] Clinical trials in humans have also supported its safety, with adverse events being comparable to placebo groups.[2][3][4]

Q2: What is the mechanism of action of this compound?

A2: this compound is a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2 (SK2).[5][6] By inhibiting SK2, this compound blocks the synthesis of sphingosine-1-phosphate (S1P), a lipid messenger involved in cancer cell growth, proliferation, and inflammation.[6][7] this compound's mechanism is host-directed and it also inhibits dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS), which contributes to its anti-inflammatory, antiviral, and anticancer effects.[5][8]

Q3: Has any specific toxicity been observed in preclinical or clinical studies?

A3: While generally well-tolerated, some isolated and generally low-grade adverse events have been noted in clinical trials. The most common possibly related adverse event in a Phase I study for multiple myeloma was decreased neutrophil counts.[9] In a study on COVID-19 patients, low-grade nausea, insomnia, and anxiety were reported as treatment-related adverse events in less than 10% of patients.[3] It is important to monitor for these potential effects in animal models, although significant toxicity has not been a prominent finding in preclinical studies.[1]

Troubleshooting Guide: Mitigating Potential this compound-Related Effects in Animal Models

While this compound has a good safety profile, it is crucial to have monitoring and mitigation strategies in place. This guide addresses potential issues that researchers might encounter.

Issue 1: Hematological Changes (e.g., Neutropenia)
  • Observation: A decrease in neutrophil counts or other hematological parameters is observed in treated animals compared to the control group.

  • Potential Cause: Although not a common preclinical finding, decreased neutrophil counts have been observed in some human clinical trial participants.[9]

  • Troubleshooting Steps:

    • Confirm the Finding: Repeat complete blood counts (CBCs) to verify the observation. Ensure proper blood collection and analysis techniques.

    • Dose-Response Assessment: Determine if the effect is dose-dependent. If conducting a dose-escalation study, analyze trends across different dose levels.

    • Supportive Care:

      • Environmental Enrichment: House animals in an enriched environment to minimize stress, which can impact hematological parameters.

      • Nutritional Support: Ensure ad libitum access to high-quality chow and water. Consider supplementing with nutrient-rich gels if animals show signs of reduced food intake.

      • Prophylactic Antibiotics: If neutropenia is significant and there is a risk of infection, consult with the institutional veterinarian about the prophylactic use of broad-spectrum antibiotics. This should be a last resort and carefully considered as it can be a confounding factor in some studies.

    • Pathology Evaluation: At the study endpoint, perform a thorough histopathological examination of the bone marrow and spleen to assess for any treatment-related changes in hematopoiesis.

Issue 2: Gastrointestinal Upset (e.g., Reduced Food Intake, Weight Loss)
  • Observation: Animals treated with this compound exhibit a reduction in food consumption, weight loss, or signs of nausea (e.g., pica).

  • Potential Cause: Low-grade nausea has been reported in a small percentage of human patients.[3] This could translate to subtle signs in animal models.

  • Troubleshooting Steps:

    • Monitor Food and Water Intake: Quantify daily food and water consumption to objectively assess any changes.

    • Body Weight Monitoring: Increase the frequency of body weight measurements (e.g., daily or every other day).

    • Dietary Modifications:

      • Provide a more palatable diet, such as a soft diet or nutrient-rich supplements.

      • Ensure easy access to food and water on the cage floor if animals appear lethargic.

    • Dosing Formulation and Administration:

      • Review the vehicle used for this compound administration. Ensure it is well-tolerated.

      • Consider the volume and frequency of administration to minimize any potential for gastrointestinal irritation.

    • Clinical Observations: Closely monitor for other clinical signs such as changes in fecal consistency, activity levels, and posture.

Data Presentation

Table 1: Summary of this compound Safety Findings in Clinical Trials

Study PopulationKey Safety FindingsReference
COVID-19 PneumoniaIncidence of ≥Grade 3 treatment-emergent adverse events was lower in the this compound group (17.4%) compared to placebo (33.3%). No new safety concerns were raised.[2]
Relapsed/Refractory Multiple MyelomaThe most common possibly related adverse event was decreased neutrophil counts. No serious adverse events were considered related to this compound.[9]
Severe COVID-19Adverse events were similar in both this compound and placebo treatment groups. Low-grade nausea, insomnia, and anxiety were clearly treatment-related adverse events, all occurring in less than 10% of patients.[3]

Experimental Protocols

Protocol: Monitoring for Potential Hematological Toxicity
  • Animal Model: Specify species, strain, sex, and age of the animals.

  • Dosing:

    • Drug: this compound (source and purity).

    • Vehicle: Describe the vehicle used for formulation (e.g., 0.5% methylcellulose in sterile water).

    • Dose Levels: Include a vehicle control group and at least three dose levels of this compound.

    • Route and Frequency: Specify the route of administration (e.g., oral gavage) and frequency (e.g., twice daily).

  • Blood Collection:

    • Schedule: Collect blood samples at baseline (pre-dose) and at specified time points during the study (e.g., weekly) and at termination.

    • Site and Volume: Specify the blood collection site (e.g., retro-orbital sinus, tail vein) and the volume to be collected, adhering to IACUC guidelines.

    • Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Complete Blood Count (CBC) Analysis:

    • Analyze samples for total and differential leukocyte counts (including neutrophils, lymphocytes, monocytes), red blood cell count, hemoglobin, hematocrit, and platelet count.

  • Data Analysis:

    • Compare the mean values of each hematological parameter between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

    • A statistically significant and dose-dependent decrease in neutrophil count would warrant further investigation.

Visualizations

Sphingolipid_Metabolism_and_Opaganib_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine SK2 Sphingosine Kinase 2 (SK2) Sphingosine->SK2 Phosphorylation S1P Sphingosine-1-Phosphate (S1P) SK2->S1P Proliferation Cell Proliferation, Survival, Inflammation S1P->Proliferation Promotes This compound This compound This compound->SK2 Inhibits

Caption: Mechanism of Action of this compound.

Toxicity_Monitoring_Workflow start Start Experiment: This compound Administration daily_obs Daily Clinical Observations: - Body Weight - Food/Water Intake - General Appearance start->daily_obs weekly_cbc Weekly Blood Collection for Complete Blood Count (CBC) daily_obs->weekly_cbc adverse_event Adverse Event Observed? weekly_cbc->adverse_event supportive_care Implement Supportive Care: - Nutritional Support - Environmental Enrichment adverse_event->supportive_care Yes necropsy Scheduled Necropsy and Histopathology adverse_event->necropsy No dose_mod Consider Dose Modification or Discontinuation supportive_care->dose_mod dose_mod->daily_obs end End of Study necropsy->end

References

Technical Support Center: Opaganib Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating opaganib resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2 (SK2).[1] It also inhibits dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).[2] By inhibiting SK2, this compound prevents the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a bioactive lipid that promotes cancer cell proliferation, survival, and migration. This inhibition alters the cellular "sphingolipid rheostat," leading to an accumulation of pro-apoptotic ceramides and a reduction in pro-survival S1P.[3][4] This shift ultimately suppresses critical oncogenic signaling pathways.[5][6]

Q2: Which signaling pathways are affected by this compound treatment?

This compound treatment has been shown to suppress the phosphorylation and activation of several key pro-survival signaling pathways in cancer cells, including:

  • PI3K/AKT pathway: Involved in cell survival, proliferation, and growth.[6]

  • RAS/ERK (MAPK) pathway: Regulates cell proliferation, differentiation, and survival.[6][7]

  • NF-κB pathway: A critical regulator of inflammation, immunity, and cell survival.[5][6]

  • STAT3 pathway: Plays a key role in cell proliferation, apoptosis, and angiogenesis.[8][9]

This compound's inhibition of SK2 leads to the downregulation of downstream effectors of these pathways, contributing to its anti-cancer effects.[5]

Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

While specific clinical data on this compound resistance is emerging, based on its mechanism of action and known resistance mechanisms to other kinase inhibitors, potential resistance mechanisms in cancer cells could include:

  • Upregulation of SK2: Increased expression of the drug target, SK2, could require higher concentrations of this compound to achieve the same level of inhibition.

  • Activation of bypass signaling pathways: Cancer cells might activate alternative pro-survival pathways to compensate for the inhibition of SK2-dependent signaling. For instance, constitutive activation of downstream effectors of the PI3K/AKT or STAT3 pathways through other mechanisms could confer resistance.[10][11]

  • Alterations in sphingolipid metabolism: Changes in the expression or activity of other enzymes involved in sphingolipid metabolism could alter the ceramide/S1P balance, counteracting the effects of this compound.

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of this compound, although initial studies with other SK inhibitors have shown efficacy in cell lines with the multidrug resistance phenotype.[12]

Q4: How can I determine if my cancer cell line has developed resistance to this compound?

The most direct method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line using a cell viability assay (e.g., MTT or XTT assay). A significant increase (typically 5 to 10-fold or higher) in the IC50 value is a strong indicator of resistance.

Troubleshooting Guides

Guide 1: Unexpected Cell Viability Assay Results

Problem: You are not observing the expected dose-dependent decrease in cell viability after this compound treatment.

Possible Cause Suggested Solution
Cell Seeding Density Optimize cell seeding density. Too few cells may lead to insignificant changes, while too many cells can become confluent and stop proliferating, masking the drug's effect.
Drug Inactivity Ensure the this compound stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment.
Incorrect Assay Duration The anti-proliferative effects of this compound may require a longer incubation time. A standard duration is 72 hours, but this may need to be optimized for your specific cell line.
Cell Line Insensitivity The chosen cell line may have intrinsic resistance to this compound. Verify the expected sensitivity by consulting published data or testing a known sensitive cell line in parallel.
Contamination Check for microbial contamination (e.g., mycoplasma), which can affect cell health and experimental results.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., reducing tetrazolium salts). Include a "drug only" control (no cells) to check for this.
Guide 2: Inconsistent Western Blot Results for Signaling Pathway Analysis

Problem: You are not seeing a consistent decrease in the phosphorylation of AKT, ERK, or STAT3 after this compound treatment.

Possible Cause Suggested Solution
Suboptimal Treatment Time The effect of this compound on signaling pathways can be transient. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time point for observing maximal inhibition of phosphorylation.
Poor Antibody Quality Use validated antibodies specific for the phosphorylated and total forms of your proteins of interest. Run positive and negative controls to ensure antibody specificity and sensitivity.
Low Protein Expression The basal level of phosphorylated proteins in your cell line might be too low to detect a significant decrease. Consider stimulating the pathway (e.g., with a growth factor) before this compound treatment to increase the dynamic range.
Lysate Preparation Issues Prepare cell lysates quickly on ice and include phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.
Loading Inconsistency Ensure equal protein loading by performing a protein quantification assay (e.g., BCA assay) and normalizing to a loading control like β-actin or GAPDH.

Quantitative Data

Table 1: this compound IC50 Values in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a selection of human cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
Neuro-2a Neuroblastoma~3
SK-N-SH NeuroblastomaData Dependent
SK-N-AS NeuroblastomaData Dependent
IMR32 NeuroblastomaData Dependent
SK-H-(BE)2 NeuroblastomaData Dependent
MDA-MB-231 Breast Cancer6 - 48
A-498 Kidney Cancer6 - 48
PC-3 Prostate Cancer6 - 48
MCF-7 Breast Cancer6 - 48

Note: The IC50 values can vary depending on the specific experimental conditions. The data for neuroblastoma cell lines other than Neuro-2a is noted as "Data Dependent" as the source indicates variability.[13][14]

Table 2: Hypothetical Example of this compound IC50 in a Sensitive vs. Resistant Cell Line Pair

This table illustrates a hypothetical scenario for demonstrating acquired resistance to this compound.

Cell LineIC50 (µM)Fold Resistance
Parental Cancer Cell Line 5-
This compound-Resistant Cell Line 5010

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine this compound IC50

This protocol outlines the steps for a colorimetric assay to measure cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Harvest and count cells with >90% viability.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blotting for Phosphorylated and Total AKT

This protocol describes the detection of changes in AKT phosphorylation following this compound treatment.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations or for different time points. Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To analyze total AKT, strip the membrane and re-probe with a primary antibody against total AKT, or run a parallel gel.

    • Quantify the band intensities and normalize the phosphorylated AKT signal to the total AKT signal.

Protocol 3: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for developing this compound-resistant cancer cell lines through continuous exposure to escalating drug concentrations.

  • Initial IC50 Determination:

    • Determine the IC50 of this compound for the parental cancer cell line.

  • Initial Drug Exposure:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.

    • Maintain the culture, changing the medium with fresh drug every 3-4 days.

  • Dose Escalation:

    • Once the cells have resumed a normal growth rate, passage them and increase the this compound concentration by 1.5 to 2-fold.

    • Repeat this process of gradual dose escalation. If significant cell death occurs, maintain the cells at the current concentration until they recover.

  • Confirmation of Resistance:

    • After several months of continuous culture in the presence of a high concentration of this compound, establish a "resistant" cell line.

    • Culture the resistant cells in a drug-free medium for at least two passages to ensure the resistance phenotype is stable.

    • Determine the IC50 of this compound for the resistant cell line and compare it to the parental cell line.

  • Cell Line Banking:

    • Cryopreserve aliquots of the resistant cells at different stages of the selection process.

Visualizations

Opaganib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Pro-Survival Signaling Sphingosine Sphingosine SK2 SK2 Sphingosine->SK2 substrate S1P S1P (Sphingosine-1-Phosphate) SK2->S1P phosphorylation Ceramide Ceramide (Pro-apoptotic) SK2->Ceramide maintains low levels of PI3K_AKT PI3K/AKT Pathway S1P->PI3K_AKT activates RAS_ERK RAS/ERK Pathway S1P->RAS_ERK activates NFkB NF-κB Pathway S1P->NFkB activates STAT3 STAT3 Pathway S1P->STAT3 activates This compound This compound This compound->SK2 inhibits

Caption: this compound inhibits SK2, blocking S1P production and pro-survival signaling.

Resistance_Mechanism_Bypass cluster_sensitive This compound-Sensitive Cell cluster_resistant This compound-Resistant Cell SK2_S SK2 S1P_S S1P SK2_S->S1P_S STAT3_S STAT3 S1P_S->STAT3_S activates Proliferation_S Proliferation/ Survival STAT3_S->Proliferation_S Opaganib_S This compound Opaganib_S->SK2_S SK2_R SK2 S1P_R S1P SK2_R->S1P_R STAT3_R STAT3 (Constitutively Active) S1P_R->STAT3_R activation blocked Proliferation_R Proliferation/ Survival STAT3_R->Proliferation_R Opaganib_R This compound Opaganib_R->SK2_R Bypass Activating Mutation (e.g., JAK) Bypass->STAT3_R activates

Caption: A potential resistance mechanism involving bypass signaling via STAT3 activation.

Experimental_Workflow_Resistance start Parental Cancer Cell Line ic50_initial Determine Initial This compound IC50 start->ic50_initial culture Continuous Culture with Escalating Doses of this compound (Months) ic50_initial->culture compare Compare IC50 Values (Fold Resistance) ic50_initial->compare resistant_line Establish Stable This compound-Resistant Cell Line culture->resistant_line ic50_final Determine Final This compound IC50 resistant_line->ic50_final ic50_final->compare characterize Characterize Resistance Mechanisms (e.g., Western Blot, RNA-seq) compare->characterize

References

Technical Support Center: Optimizing Opaganib and Radiotherapy Combination Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the combination of Opaganib and radiotherapy.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound's synergistic effect with radiotherapy?

A1: this compound is a selective inhibitor of sphingosine kinase-2 (SK2), an enzyme that produces the pro-survival signaling lipid sphingosine-1-phosphate (S1P) and consumes the pro-apoptotic lipid ceramide. By inhibiting SK2, this compound leads to a decrease in S1P levels and an elevation of intracellular ceramides.[1][2][3] This shift in the ceramide/S1P ratio has a dual effect: it sensitizes cancer cells to radiation-induced cell death and protects normal tissues from radiation damage.[2][3]

Q2: What is the optimal timing for this compound administration relative to radiotherapy?

A2: Preclinical studies suggest that the timing of this compound administration is crucial for maximizing its therapeutic window. The greatest efficacy in terms of tumor growth suppression and improved survival in animal models has been observed when this compound is administered both before and after radiation exposure.[1][2][3][4] Administration 4 hours before or 24 hours after radiation has also shown significant protective effects on normal tissues and enhanced anti-tumor activity.[1][2][3] For clinical applications in cancer radiotherapy, administering this compound prior to and following radiation treatment is considered feasible and is expected to yield the best results.[2]

Q3: Can this compound protect normal tissues from radiation-induced damage?

A3: Yes, multiple preclinical studies have demonstrated that this compound can substantially protect normal tissues, such as the gastrointestinal tract and lungs, from radiation-induced damage.[1][2][5][6] It has been shown to reduce radiation-induced lung inflammation and fibrosis.[1][5][6] This radioprotective effect on normal tissues is a key advantage, as it may allow for higher, more effective doses of radiation to be used in cancer treatment while minimizing dose-limiting toxicities.[2]

Q4: Does this compound interfere with the tumor-killing effects of radiotherapy?

A4: No, in fact, this compound has been shown to enhance the sensitivity of tumor cells to radiation.[2][3] By elevating ceramide levels, this compound promotes apoptosis and autophagy in cancer cells, making them more susceptible to the cytotoxic effects of ionizing radiation.[1][2]

Q5: What are the known signaling pathways affected by this compound in the context of radiotherapy?

A5: this compound primarily modulates the sphingolipid metabolism pathway. Its inhibition of SK2 leads to decreased S1P and increased ceramide levels. This impacts downstream signaling pathways, including the suppression of pro-survival signals like pERK and pAKT, and the inhibition of the pro-inflammatory transcription factor NFκB.[1][2] The elevation of ceramides can also induce autophagy.[1][2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High toxicity or mortality in animal models Incorrect timing of this compound administration relative to radiotherapy.Review and optimize the dosing schedule. Preclinical data suggests that administration both before and after radiation offers the best protection.[1][2][3][4] Consider a single dose 4 hours before or 24 hours after irradiation as alternatives.[1][2][3]
This compound dose is too high.Perform a dose-response study to determine the optimal, non-toxic dose of this compound in your specific model.
Synergistic toxicity with other agents.If using a triple combination (e.g., with cisplatin), consider reducing the dose of the chemotherapeutic agent.[3]
Lack of tumor radiosensitization Suboptimal this compound concentration at the tumor site.Ensure adequate oral bioavailability and tumor penetration of this compound in your model. Consider pharmacokinetic studies.
Timing of administration does not align with peak radiation-induced stress.Experiment with different schedules of this compound administration around the time of radiotherapy.
Tumor cell line is resistant to ceramide-induced apoptosis/autophagy.Investigate the status of apoptotic and autophagic pathways in your cancer cell line.
Inconsistent results between experiments Variability in animal handling and irradiation procedures.Standardize all experimental procedures, including animal age, weight, and the radiotherapy protocol (dose, fractionation, and targeted area).
Inconsistent formulation or administration of this compound.Ensure consistent preparation and oral gavage technique for this compound administration.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound and Radiotherapy Combination in Mouse Models

Cancer Model Treatment Groups Key Findings Reference
Pancreatic Cancer (PAN02 xenografts)Vehicle, this compound, TBI, this compound + TBIThis compound in combination with TBI significantly reduced tumor growth compared to control or TBI alone.[7]
Head & Neck Cancer (FaDu xenografts)Vehicle, this compound, TBI + cisplatin, this compound + TBI + cisplatinThe triple combination of this compound, TBI, and cisplatin resulted in the greatest reduction in tumor growth.[7]
Partially Shielded TBI ModelVehicle, this compound (pre-IR), this compound (post-IR), this compound (pre- and post-IR)The greatest improvement in survival was observed when this compound was given both before and after irradiation, reducing mortality from 82% to 4% at the highest radiation dose.[7]

Table 2: In Vitro Radiosensitization Effects of this compound

Cell Line Effect of this compound on Radiosensitivity Key Findings Reference
IEC6 (non-transformed intestinal epithelial)Decreased radiosensitivity (protective)The radiation dose required to kill 50% and 90% of cells increased in the presence of this compound.[7][8]
PAN02 (pancreatic cancer)Increased radiosensitivityThis compound increased the killing of pancreatic cancer cells by radiation, particularly at a high dose of 15 Gy.[7]

Experimental Protocols

In Vivo Murine Model of Pancreatic Cancer
  • Cell Line: PAN02 pancreatic adenocarcinoma cells.

  • Animal Model: C57BL/6 mice.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 PAN02 cells into the flank of each mouse.

  • Treatment Groups (n=8-10 per group):

    • Vehicle control (oral gavage).

    • This compound (e.g., 100 mg/kg, oral gavage, daily).

    • Total Body Irradiation (TBI) (e.g., 5 Gy, single dose).

    • This compound + TBI.

  • This compound Administration: Begin daily oral gavage of this compound when tumors reach a palpable size (e.g., 50-100 mm³).

  • Radiotherapy: On a designated day after the start of this compound treatment, irradiate the tumor-bearing mice with the specified dose of TBI.

  • Data Collection:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if significant morbidity is observed.

In Vitro Radiosensitization Assay
  • Cell Lines: PAN02 (cancer) and IEC6 (non-transformed).

  • Cell Culture: Culture cells in appropriate media and conditions.

  • This compound Treatment: Seed cells in 96-well plates. After 24 hours, treat with varying concentrations of this compound (e.g., 0-50 µM).

  • Irradiation: After a specified pre-incubation time with this compound (e.g., 24 hours), irradiate the plates with a range of radiation doses (e.g., 0-15 Gy) using a licensed irradiator.

  • Cell Viability Assay: 72 hours post-irradiation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 values for radiation in the presence and absence of this compound to determine the sensitizer enhancement ratio.

Visualizations

Signaling Pathway of this compound and Radiotherapy Interaction```dot

Opaganib_Radiotherapy_Pathway RT RT DNA_Damage DNA_Damage RT->DNA_Damage Apoptosis_Autophagy Apoptosis_Autophagy DNA_Damage->Apoptosis_Autophagy Induces This compound This compound SK2 SK2 This compound->SK2 Inhibits S1P S1P SK2->S1P Produces Cell_Survival Cell_Survival S1P->Cell_Survival Promotes pERK_pAKT pERK_pAKT S1P->pERK_pAKT Activates NFkB NFkB S1P->NFkB Activates Ceramide Ceramide Ceramide->SK2 Consumed by Ceramide->Apoptosis_Autophagy Promotes pERK_pAKT->Cell_Survival Promotes NFkB->Cell_Survival Promotes

Caption: A typical workflow for evaluating the combination of this compound and radiotherapy in a murine cancer model.

Logical Relationship for Optimizing Treatment Schedule

Treatment_Optimization_Logic cluster_factors Key Experimental Variables cluster_outcomes Desired Outcomes Goal Goal: Maximize Therapeutic Window Opaganib_Dose This compound Dose Goal->Opaganib_Dose Radiation_Dose Radiation Dose & Fractionation Goal->Radiation_Dose Timing Relative Timing of This compound and Radiotherapy Goal->Timing Tumor_Control Increased Tumor Growth Control Opaganib_Dose->Tumor_Control Normal_Tissue_Protection Decreased Normal Tissue Toxicity Opaganib_Dose->Normal_Tissue_Protection Radiation_Dose->Tumor_Control Radiation_Dose->Normal_Tissue_Protection Inverse Relationship Timing->Tumor_Control Timing->Normal_Tissue_Protection Tumor_Control->Goal Normal_Tissue_Protection->Goal

Caption: The interplay of dose and timing of both this compound and radiotherapy is critical to achieving maximal tumor control while minimizing normal tissue toxicity.

References

Technical Support Center: Optimizing Oral Bioavailability of Opaganib in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Opaganib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to the oral delivery of this compound in your preclinical experiments. While this compound is orally active, its physicochemical properties present unique challenges that require careful consideration in formulation and experimental design to ensure consistent and optimal oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that might affect its oral bioavailability?

A1: this compound, like many kinase inhibitors, possesses properties that can make oral absorption challenging. Key characteristics include:

  • Low Aqueous Solubility: this compound has a very low predicted water solubility of 0.000215 mg/mL.[1] This is a primary rate-limiting factor for oral absorption.

  • High Lipophilicity: With a predicted LogP value of around 4.5, this compound is highly lipophilic.[1] While this aids in membrane permeation, very high lipophilicity can sometimes lead to poor dissolution and sequestration in the gastrointestinal tract.

  • Weakly Basic Nature: The predicted pKa of the strongest basic group is 5.02.[1] This suggests that its solubility will be pH-dependent, with higher solubility in the acidic environment of the stomach and lower solubility in the more neutral pH of the small intestine where most drug absorption occurs.

Q2: Is the oral bioavailability of this compound considered "poor"?

Q3: What plasma concentrations of this compound have been achieved in preclinical models?

A3: In mouse xenograft models, therapeutic doses of this compound have been shown to achieve a maximum plasma concentration (Cmax) of approximately 3.5 µg/mL.[7] This provides a target concentration to aim for in your own preclinical efficacy studies.

Troubleshooting Guide

Issue: High variability in plasma concentrations of this compound between experimental animals.

This is a common issue for compounds with low solubility. Here are potential causes and solutions:

Potential Cause Troubleshooting Steps
Inadequate Drug Solubilization in the GI Tract 1. Optimize the Formulation: Move beyond simple suspensions. Consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or the use of lipophilic salts.[8] For kinase inhibitors, lipid-based formulations can enhance oral absorption by increasing solubilization in the GI tract.[8] 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized and uniform. Micronization or nanomilling can increase the surface area for dissolution.
Food Effects The presence of food can significantly alter the gastrointestinal environment (e.g., pH, bile salt concentrations), which can impact the absorption of poorly soluble drugs. 1. Standardize Feeding Protocol: Ensure that all animals are treated under the same feeding conditions (e.g., fasted or fed). 2. Evaluate Food Effect: If variability persists, consider conducting a small study to specifically assess the effect of food on this compound's pharmacokinetics with your chosen formulation.
Inconsistent Dosing Technique Oral gavage technique can introduce variability. 1. Ensure Proper Training: All personnel administering the drug should be proficient in the technique. 2. Vehicle Volume: Use a consistent and appropriate vehicle volume for the size of the animal.

Issue: Low systemic exposure (AUC, Cmax) despite administering a high dose.

This suggests that the absorption is dissolution rate-limited.

Potential Cause Troubleshooting Steps
Poor Dissolution of the Drug 1. Formulation Enhancement: This is the most critical step. Simple aqueous suspensions are unlikely to be sufficient. Explore the use of solubilizing excipients such as cyclodextrins, or lipid-based formulations. For example, a formulation of 10% DMSO and 90% corn oil has been used to achieve a solubility of ≥ 2.5 mg/mL.[9] 2. pH Modification: While more complex, co-administration with a pH-modifying agent could be explored, although this is generally less practical for routine preclinical studies.
First-Pass Metabolism While not explicitly detailed for this compound in the provided results, first-pass metabolism in the gut wall and liver is a potential contributor to low oral bioavailability for many drugs. 1. In Vitro Metabolism Studies: If resources permit, assess the metabolic stability of this compound in liver microsomes or hepatocytes from the species you are using. 2. Parenteral Dosing: To determine the absolute bioavailability and the extent of first-pass metabolism, a parenteral (e.g., intravenous) dosing arm in your pharmacokinetic study is necessary.

Experimental Protocols

Protocol 1: Basic Formulation Preparation for Preclinical Oral Dosing

This protocol provides a starting point for preparing a simple suspension and a more advanced lipid-based formulation.

A. Simple Aqueous Suspension (for initial range-finding)

  • Objective: To prepare a basic suspension for preliminary tolerability or dose-ranging studies.

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

    • Mortar and pestle or homogenizer

  • Procedure:

    • Weigh the required amount of this compound.

    • Triturate the powder in a mortar with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while mixing continuously to achieve the final desired concentration.

    • If available, use a homogenizer to ensure a uniform particle size distribution.

    • Stir continuously before and during dose administration to maintain a homogenous suspension.

B. Lipid-Based Formulation (SEDDS-like)

  • Objective: To prepare a formulation to enhance the solubility and absorption of this compound.

  • Materials:

    • This compound powder

    • Oil (e.g., corn oil, sesame oil)

    • Surfactant (e.g., Tween 80)

    • Co-solvent (e.g., PEG 400, DMSO)

  • Procedure:

    • Weigh the required amount of this compound.

    • In a glass vial, mix the oil, surfactant, and co-solvent. A common starting point is a ratio of 40:30:30 (oil:surfactant:co-solvent).

    • Gently warm the mixture (e.g., to 40°C) to facilitate the dissolution of this compound.

    • Add the this compound powder to the vehicle and vortex or sonicate until it is completely dissolved.

    • Allow the solution to cool to room temperature before dosing.

Protocol 2: Preclinical Pharmacokinetic Study Design

  • Objective: To determine the key pharmacokinetic parameters of this compound after oral administration.

  • Study Design:

    • Animals: Use a sufficient number of animals per time point to allow for statistical analysis (e.g., n=3-5).

    • Dose: Select a dose based on previous efficacy studies or dose-ranging studies.

    • Formulation: Administer this compound in the optimized formulation.

    • Blood Sampling: Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • IV Arm (Optional but Recommended): Include a group that receives an intravenous dose of this compound to determine absolute bioavailability.

  • Sample Analysis:

    • Process blood samples to obtain plasma.

    • Analyze plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters: Cmax, Tmax, AUC (Area Under the Curve), and half-life.

    • If an IV arm is included, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

G cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Dissolved Drug Dissolved Drug Dissolution->Dissolved Drug Solubility-Limited Permeation Permeation Dissolved Drug->Permeation Absorbed Drug Absorbed Drug Permeation->Absorbed Drug Absorption First Pass Metabolism First Pass Metabolism Permeation->First Pass Metabolism First Pass Metabolism->Absorbed Drug Reduced Bioavailability G Start Start Problem Low or Variable Oral Bioavailability? Start->Problem CheckSolubility Assess Physicochemical Properties (Solubility, LogP) Problem->CheckSolubility CheckFormulation Is the formulation optimized? CheckSolubility->CheckFormulation ImproveFormulation Develop Advanced Formulation (e.g., Lipid-based, Nanoparticles) CheckFormulation->ImproveFormulation No CheckDosing Review Dosing Procedure CheckFormulation->CheckDosing Yes PKStudy Conduct Pharmacokinetic Study with Optimized Formulation ImproveFormulation->PKStudy StandardizeDosing Standardize Gavage Technique and Vehicle CheckDosing->StandardizeDosing Inconsistent CheckDosing->PKStudy Consistent StandardizeDosing->PKStudy AnalyzeResults Analyze PK Data (AUC, Cmax, F%) PKStudy->AnalyzeResults

References

Technical Support Center: Interpreting Unexpected Phenotypes in Opaganib-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with Opaganib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2 (SPHK2).[1][2][3] It also inhibits dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).[4][5][6] This multi-target action disrupts sphingolipid metabolism, leading to a decrease in the pro-survival molecule sphingosine-1-phosphate (S1P) and an increase in the pro-apoptotic molecule ceramide.[2][5][7] Consequently, this compound is known to suppress signaling pathways such as pERK, pAKT, and NFκB, while inducing autophagy and apoptosis.[7][8]

Q2: I'm observing lower than expected cytotoxicity with this compound in my cancer cell line. What could be the reason?

Several factors could contribute to lower than expected cytotoxicity:

  • Cell Line Specific Resistance: The sensitivity to this compound can be cell-line dependent. Check the literature for IC50 values of this compound in your specific cell line or similar cancer types.

  • Suboptimal Drug Concentration or Treatment Duration: Ensure you are using a concentration range appropriate for your cell line and a sufficient treatment duration. IC50 values for this compound in various tumor cell lines can range from approximately 6 to 48 μM.[2]

  • High Serum Concentration in Culture Media: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration or using serum-free media for the duration of the treatment, if compatible with your cell line.

  • Cell Culture Density: Very high or very low cell densities can affect drug efficacy. It is crucial to maintain consistent and optimal cell seeding densities for your experiments.

Q3: My this compound-treated cells are showing an increase in a pro-survival signaling marker, which is the opposite of the expected effect. How is this possible?

This phenomenon, known as "paradoxical activation," can occur with some kinase inhibitors.[1][2][3][4] While this compound is expected to inhibit pro-survival pathways, under certain cellular contexts, inhibition of one kinase can lead to the compensatory activation of another pathway. For instance, some SPHK2 inhibitors have been observed to paradoxically increase cellular levels of S1P and dihydrosphingosine-1-phosphate (dhS1P) in certain cell lines.[7][9][10][11][12] This could potentially lead to the activation of S1P receptors and downstream pro-survival signaling.

Q4: I see an increase in LC3-II puncta after this compound treatment, but no significant increase in cell death. How should I interpret this?

An increase in LC3-II is an indicator of autophagosome formation, a key step in autophagy.[13][14][15] However, an accumulation of autophagosomes does not always equate to increased autophagic flux (the complete process of autophagy leading to degradation). It could indicate either an induction of autophagy or a blockage in the later stages of the autophagic process, where autophagosomes fuse with lysosomes. To distinguish between these possibilities, it is recommended to perform an autophagic flux assay.

Troubleshooting Guides

Problem 1: Unexpectedly High Cell Viability

Symptoms:

  • Cell viability assays (e.g., MTT, CellTiter-Glo®) show minimal reduction in viability after this compound treatment at expected cytotoxic concentrations.

  • Microscopic examination reveals healthy, confluent cell monolayers.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Incorrect Drug Concentration Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. Perform a dose-response curve to determine the optimal concentration for your cell line.
Cell Line Resistance Research the specific molecular profile of your cell line. Some cell lines may have compensatory mechanisms that circumvent SPHK2 inhibition. Consider using a different cell line as a positive control.
Serum Interference Reduce serum concentration in the culture medium during treatment or switch to a serum-free medium if your cells can tolerate it.
Assay Interference Some compounds can interfere with the chemical reactions of viability assays. Use an orthogonal method to confirm viability (e.g., Trypan Blue exclusion, live/dead cell staining).
Problem 2: Paradoxical Increase in Pro-Survival Signaling

Symptoms:

  • Western blot analysis shows an increase in the phosphorylation of pro-survival kinases like AKT or ERK after this compound treatment.

Logical Workflow for Troubleshooting Paradoxical Signaling:

G start Increased LC3-II Observed flux_assay Perform Autophagic Flux Assay (with lysosomal inhibitors like Bafilomycin A1) start->flux_assay measure_p62 Measure p62/SQSTM1 Levels by Western Blot start->measure_p62 flux_increased Increased LC3-II Accumulation with Inhibitor? flux_assay->flux_increased p62_decreased Decreased p62 Levels? measure_p62->p62_decreased autophagy_induced Conclusion: Autophagy is Induced flux_increased->autophagy_induced Yes autophagy_blocked Conclusion: Autophagic Flux is Blocked flux_increased->autophagy_blocked No p62_decreased->autophagy_induced Yes p62_decreased->autophagy_blocked No G cluster_downstream Downstream Effects This compound This compound SPHK2 SPHK2 This compound->SPHK2 DES1 DES1 This compound->DES1 GCS GCS This compound->GCS S1P S1P (pro-survival) SPHK2->S1P inhibition Ceramide Ceramide (pro-apoptotic) DES1->Ceramide inhibition leads to dihydroceramide accumulation pERK_pAKT pERK / pAKT (Proliferation, Survival) S1P->pERK_pAKT NFkB NFκB (Inflammation, Survival) S1P->NFkB Apoptosis Apoptosis Ceramide->Apoptosis Dihydroceramides Dihydroceramides Autophagy Autophagy Dihydroceramides->Autophagy pERK_pAKT->Apoptosis NFkB->Apoptosis

References

Opaganib formulation for improved delivery in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for opaganib formulations in animal studies. This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting common issues and providing clear guidance for experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in mice?

A1: A commonly used and effective vehicle for oral gavage of this compound in mice is 0.375% Tween-80 in water.[1] This formulation has been successfully used in studies investigating the effects of this compound on radiation-induced lung injury.

Q2: How can I prepare an this compound solution for oral administration in animal studies?

A2: A standard method for preparing an this compound solution for in vivo use involves a multi-solvent system to ensure solubility and stability. One published formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another detailed method involves creating a stock solution in DMSO and then diluting it with PEG300, Tween-80, and sterile water.[3] For example, a 24 mg/mL working solution can be prepared by mixing a 240 mg/mL DMSO stock with PEG300, Tween-80, and ddH2O.[3]

Q3: What are the known pharmacokinetic parameters of this compound in mice?

A3: Following oral administration in C57BL/6 mice, this compound reaches pharmacologically active concentrations in the kidney (approximately 24 μg/g tissue or ~63 μM) at 2 hours post-dosing.[4] The elimination half-life in the kidney is approximately 16 hours.[4]

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a selective inhibitor of sphingosine kinase-2 (SK2).[1][4][5][6][7] By inhibiting SK2, this compound reduces the production of sphingosine-1-phosphate (S1P), a key signaling lipid involved in inflammation and cell proliferation.[4][6][7] Additionally, this compound inhibits dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS), leading to an accumulation of dihydroceramides and a reduction in hexosylceramides.[4][5][8] This multi-target action suppresses signaling pathways such as pERK, pAKT, and NFκB, and promotes autophagy and/or apoptosis.[4][6][7]

Troubleshooting Guide

Issue 1: Poor Solubility of this compound During Formulation Preparation

  • Symptom: this compound powder does not fully dissolve in the chosen vehicle, or precipitation is observed.

  • Possible Cause: this compound has low aqueous solubility.[9] The use of an inappropriate solvent or an incorrect mixing procedure can lead to poor dissolution.

  • Solution:

    • Use a co-solvent system: Formulations combining DMSO, PEG300, Tween-80, and saline or water are effective for solubilizing this compound for in vivo studies.[2][3]

    • Prepare a high-concentration stock in DMSO: this compound is highly soluble in DMSO (e.g., 76 mg/mL).[3] Prepare a concentrated stock solution in fresh, anhydrous DMSO first.

    • Stepwise mixing: Add the components of the vehicle sequentially, ensuring the solution is clear after each addition before proceeding to the next. For example, add the DMSO stock to PEG300 and mix, then add Tween-80 and mix, and finally add saline or water.[3]

    • Use sonication: Gentle sonication can aid in the dissolution of this compound.

Issue 2: Inconsistent Results in Animal Studies

  • Symptom: High variability in experimental outcomes between animals receiving the same dose of this compound.

  • Possible Cause:

    • Inconsistent dosing due to improper formulation or administration technique.

    • Degradation of the this compound formulation.

  • Solution:

    • Ensure homogenous formulation: Vigorously mix the final formulation before each administration to ensure a uniform suspension, especially if any precipitation has occurred.

    • Precise administration: Use calibrated oral gavage needles and ensure consistent delivery volume for each animal based on its body weight.

    • Fresh formulation preparation: Prepare the this compound formulation fresh for each experiment. If short-term storage is necessary, store it protected from light and at a controlled temperature, and visually inspect for any precipitation before use.

Data Presentation

Table 1: this compound Formulation Components for In Vivo Studies

ComponentExample 1[3]Example 2[2]Example 3[1]
This compound Target ConcentrationTarget ConcentrationTarget Concentration
DMSO 10%10%Not specified
PEG300 40%40%Not specified
Tween-80 5%5%0.375%
Saline/Water 45% (ddH2O)45% (saline)Balance

Table 2: Pharmacokinetic Parameters of this compound in Mice[4]

ParameterValueTime PointTissue
Concentration ~63 μM (24 μg/g)2 hours post-doseKidney
Elimination Half-Life ~16 hours-Kidney

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (24 mg/mL) [3]

  • Prepare a 240 mg/mL stock solution of this compound in DMSO. Ensure the DMSO is fresh and anhydrous to maximize solubility.

  • In a sterile tube, add 400 μL of PEG300.

  • Add 100 μL of the 240 mg/mL this compound stock solution to the PEG300. Mix thoroughly until the solution is clear.

  • Add 50 μL of Tween-80 to the mixture. Mix again until the solution is clear.

  • Add 450 μL of sterile, deionized water (ddH2O) to bring the final volume to 1 mL. Mix thoroughly.

  • The final solution should be used immediately for optimal results.

Protocol 2: Oral Administration of this compound in Mice [1]

  • Accurately weigh each mouse to determine the correct dosing volume.

  • Prepare the this compound formulation at the desired concentration in 0.375% Tween-80.

  • Draw the calculated volume of the this compound solution into a syringe fitted with a proper-sized oral gavage needle.

  • Gently restrain the mouse and carefully insert the gavage needle into the esophagus.

  • Slowly administer the formulation.

  • Monitor the animal for any signs of distress after administration.

Visualizations

Opaganib_Signaling_Pathway This compound's Multi-Target Signaling Pathway This compound This compound SK2 Sphingosine Kinase 2 (SK2) This compound->SK2 DES1 Dihydroceramide Desaturase (DES1) This compound->DES1 GCS Glucosylceramide Synthase (GCS) This compound->GCS S1P Sphingosine-1-Phosphate (S1P) SK2->S1P Inhibits production Dihydroceramides Dihydroceramides DES1->Dihydroceramides Inhibits conversion Hexosylceramides Hexosylceramides GCS->Hexosylceramides Inhibits production SignalingPathways pERK, pAKT, NFκB Signaling S1P->SignalingPathways Autophagy Autophagy Dihydroceramides->Autophagy Promotes CellularEffects Inflammation, Proliferation SignalingPathways->CellularEffects Experimental_Workflow Workflow for In Vivo this compound Studies Formulation 1. Prepare this compound Formulation Dosing 2. Animal Dosing (Oral Gavage) Formulation->Dosing Monitoring 3. Experimental Monitoring Dosing->Monitoring Analysis 4. Sample Collection & Analysis Monitoring->Analysis

References

Technical Support Center: Assessing the Impact of Opaganib on Normal Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the impact of Opaganib on normal cell viability. The following resources are designed to address common questions and troubleshooting scenarios encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (formerly known as ABC294640) is an orally administered, first-in-class selective inhibitor of sphingosine kinase 2 (SPHK2).[1] SPHK2 is a key enzyme in sphingolipid metabolism, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell proliferation, survival, and inflammation. By inhibiting SPHK2, this compound disrupts the balance of these sphingolipids, leading to downstream effects on various cellular pathways.[2][3] Additionally, this compound has been shown to inhibit dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS), further modulating sphingolipid metabolism.[2]

Q2: What is the known effect of this compound on the viability of normal, non-cancerous cells?

Preclinical and clinical data suggest that this compound has a favorable safety profile regarding its impact on normal cell viability. A key study using a 3D tissue model of human bronchial epithelial cells (EpiAirway™) demonstrated that this compound, at concentrations that effectively inhibit SARS-CoV-2 replication (IC50 ~0.5 µM and complete blockage at <3 µM), did not compromise cell viability.[4] This suggests a selective action of the drug, targeting pathways that are more critical for pathological processes than for the survival of normal cells. Furthermore, research on other SPHK2 inhibitors has indicated a potential protective effect on certain normal cells, such as hematopoietic stem cells.[2]

Q3: Are there any quantitative data available on the cytotoxicity of this compound in normal cell lines?

While extensive data is available on the cytotoxic effects of this compound on various cancer cell lines, specific IC50 values for a wide range of normal human cell lines are less commonly reported in publicly available literature. However, the lack of observed toxicity in the human bronchial epithelial cell model at effective antiviral concentrations is a significant indicator of its safety profile.

Data Summary: Effect of this compound on Cell Viability

Cell TypeOrganismAssayConcentrationEffect on ViabilitySource
Human Bronchial Epithelial Cells (3D model)HumanNot specified~0.5 µM (IC50 for SARS-CoV-2) to <3 µMNo compromise in cell viability[4]
Neuroblastoma Cell Lines (SK-N-SH, SK-N-AS, SK-N-MC, IMR32, SK-H-(BE)2, Neuro-2a)Human, MouseCytotoxicity AssayIC50 values reportedEffective killing of cancer cells[5]

Researchers are encouraged to perform their own dose-response experiments on their specific normal cell lines of interest to establish the non-toxic concentration range for their experimental conditions.

Experimental Protocols

Here are detailed methodologies for two common cell viability assays that can be used to assess the impact of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the normal cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of the solvent used for this compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂ to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

Calcein-AM Cell Viability Assay

This fluorescence-based assay uses a non-fluorescent, cell-permeable dye that is converted into a fluorescent compound by intracellular esterases in viable cells.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 96-well black, clear-bottom plates

  • Calcein-AM stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or other balanced salt solution

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the normal cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound as described in the MTT assay protocol.

  • Incubation: Incubate for the desired duration.

  • Staining Solution Preparation: Prepare a working solution of Calcein-AM (typically 1-2 µM) in PBS or serum-free medium.

  • Staining: After the treatment period, wash the cells once with PBS. Add 100 µL of the Calcein-AM working solution to each well.

  • Incubation for Staining: Incubate the plate for 15-30 minutes at 37°C and 5% CO₂, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm using a fluorescence microplate reader.

  • Data Analysis: Determine the percentage of cell viability based on the fluorescence intensity relative to the vehicle control.

Troubleshooting Guides

MTT Assay Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background in cell-free wells - Contamination of reagents or medium- MTT reduction by components in the medium- Use fresh, sterile reagents and medium.- Test the medium for its ability to reduce MTT in the absence of cells.
Low signal or poor sensitivity - Low cell number- Insufficient incubation time with MTT- Incomplete solubilization of formazan crystals- Optimize cell seeding density.- Increase the MTT incubation time.- Ensure complete dissolution of crystals by gentle mixing or using a more potent solubilizer.
High variability between replicate wells - Uneven cell seeding- Edge effects in the 96-well plate- Pipetting errors- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and be consistent with pipetting technique.

Calcein-AM Assay Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence - Incomplete removal of excess Calcein-AM- Autofluorescence from the compound or medium- Wash cells thoroughly with PBS after staining.- Include a control with the compound but without cells to measure its intrinsic fluorescence.
Low fluorescence signal - Low cell number- Insufficient incubation time with Calcein-AM- Cell death- Optimize cell seeding density.- Increase the staining incubation time.- Confirm cell viability with an alternative method (e.g., Trypan Blue exclusion).
Signal leakage from cells - Some cell types actively transport the fluorescent calcein out- Minimize the time between staining and reading.- Perform the assay at a lower temperature (e.g., room temperature) after the initial 37°C incubation.

Visualizations

Signaling Pathway of this compound's Action

Opaganib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sphingosine Sphingosine SPHK2 SPHK2 Sphingosine->SPHK2 This compound This compound This compound->SPHK2 Inhibits DES1 DES1 This compound->DES1 Inhibits GCS GCS This compound->GCS Inhibits S1P S1P SPHK2->S1P Produces Proliferation_Survival Cell Proliferation & Survival S1P->Proliferation_Survival Promotes Inflammation Inflammation S1P->Inflammation Promotes Dihydroceramide Dihydroceramide DES1->Dihydroceramide Converts to other ceramides Glucosylceramide Glucosylceramide GCS->Glucosylceramide Produces

Caption: this compound inhibits SPHK2, DES1, and GCS, disrupting pro-survival and pro-inflammatory signaling.

Experimental Workflow for Assessing Cell Viability

Cell_Viability_Workflow Start Start Seed_Cells Seed Normal Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (Dose-Response) Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay_Choice Choose Assay Incubate->Assay_Choice MTT_Assay Add MTT Reagent & Solubilize Assay_Choice->MTT_Assay Metabolic Activity Calcein_Assay Add Calcein-AM Reagent Assay_Choice->Calcein_Assay Esterase Activity Measure_Absorbance Measure Absorbance (570 nm) MTT_Assay->Measure_Absorbance Measure_Fluorescence Measure Fluorescence (Ex/Em: 490/520 nm) Calcein_Assay->Measure_Fluorescence Analyze_Data Analyze Data & Determine Viability Measure_Absorbance->Analyze_Data Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the effect of this compound on normal cell viability using common assays.

References

Validation & Comparative

A Comparative Analysis of Opaganib and Other Sphingosine Kinase 2 (SPHK2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sphingosine kinase 2 (SPHK2), a critical enzyme in the sphingolipid metabolic pathway, has emerged as a promising therapeutic target for a range of diseases, including cancer, inflammatory conditions, and viral infections. This guide provides an objective comparison of the efficacy of opaganib (formerly ABC294640), a first-in-class SPHK2 inhibitor, with other notable SPHK2 inhibitors, supported by experimental data.

Mechanism of Action: The Role of SPHK2 Inhibition

Sphingosine kinases (SphKs) catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator.[1] S1P is involved in a multitude of cellular processes, including proliferation, survival, migration, and inflammation.[1] There are two main isoforms of SphK: SPHK1 and SPHK2. While both produce S1P, they have distinct subcellular localizations and functions. SPHK2 is primarily found in the nucleus, endoplasmic reticulum, and mitochondria.[2][3]

Inhibition of SPHK2 disrupts the balance of sphingolipids, leading to a decrease in S1P levels and an accumulation of sphingosine and ceramides. This shift can suppress oncogenic signaling pathways, such as PI3K/Akt and MAPK, and induce apoptosis in cancer cells.[1] Furthermore, by modulating S1P levels, SPHK2 inhibitors can influence immune cell trafficking, thereby exerting anti-inflammatory effects.[1]

This compound is a selective inhibitor of SPHK2.[4][5] Its mechanism of action also involves the inhibition of dihydroceramide desaturase (DES1), leading to the accumulation of dihydroceramides, which can promote autophagy.[6]

Quantitative Comparison of SPHK2 Inhibitor Potency

The following table summarizes the in vitro potency and selectivity of this compound and other prominent SPHK2 inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are key indicators of a drug's efficacy at the molecular level.

InhibitorTargetIC50 (µM)Ki (µM)Selectivity (over SPHK1)Reference(s)
This compound (ABC294640) hSPHK2~609.8>1.6-fold (IC50)[4][5]
SLM6031434 hSPHK20.40.3423-fold (Ki)[7]
mSPHK2-0.440-fold (Ki)[8]
HWG-35D hSPHK20.041-100-fold (IC50)[9]
K145 hSPHK24.36.4Inactive against SPHK1[10][11][12][13][14]

hSPHK2: human Sphingosine Kinase 2; mSPHK2: mouse Sphingosine Kinase 2

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies comparing the in vivo efficacy of these SPHK2 inhibitors are limited. The following table summarizes key findings from individual studies in various disease models. It is important to note that these studies were conducted under different conditions and in different models, so direct comparisons should be made with caution.

InhibitorDisease ModelKey Efficacy FindingsReference(s)
This compound Neuroblastoma Xenograft (SK-N-(BE)2)Suppressed in vivo tumor growth.[6]
Lewis Lung Carcinoma (LLC) XenograftIn combination with anti-CTLA-4, substantially inhibited tumor growth and increased survival.[15][16]
B16 Melanoma XenograftIn combination with anti-PD-1, strongly suppressed tumor growth and improved survival.[15][16]
K145 U937 XenograftInhibited tumor growth with a TGI (Tumor Growth Inhibition) value of 44.2% at 50 mg/kg.[11]
JC XenograftShowed potent inhibitory effects on tumor growth.[11]
SLM6031434 Unilateral Ureteral Obstruction (UUO) - Renal Fibrosis ModelAttenuated the fibrotic response, reduced collagen accumulation, and decreased expression of fibrotic markers.[17]
HWG-35D Imiquimod-Induced Psoriasis ModelAmeliorated skin lesions and normalized serum IL-17A levels. Showed efficacy at a lower dose compared to this compound in the same model.[18][19]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

SPHK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sphingosine Sphingosine SPHK2 SPHK2 Sphingosine->SPHK2 Substrate S1P_ext Extracellular S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) S1PR->Downstream_Signaling Activation S1P_int Intracellular S1P SPHK2->S1P_int Phosphorylation S1P_int->S1P_ext Export Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Inflammation Inflammation Downstream_Signaling->Inflammation This compound This compound This compound->SPHK2 Inhibition

Caption: SPHK2 Signaling Pathway and Inhibition by this compound.

SPHK2_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzymatic Assay (Recombinant SPHK2) Determine_IC50_Ki Determine IC50 & Ki Enzyme_Assay->Determine_IC50_Ki Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Animal_Model Disease Model Selection (e.g., Xenograft, Inflammation) Cell_Based_Assay->Animal_Model Determine_IC50_Ki->Cell_Based_Assay Selectivity_Assay Selectivity Profiling (vs. SPHK1) Selectivity_Assay->Determine_IC50_Ki Dosing Inhibitor Administration (e.g., Oral, IP) Animal_Model->Dosing Efficacy_Assessment Efficacy Assessment (e.g., Tumor Volume, Biomarkers) Dosing->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment Dosing->Toxicity_Assessment

Caption: General Experimental Workflow for SPHK2 Inhibitors.

Experimental Protocols

Sphingosine Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against SPHK2.

Materials:

  • Recombinant human SPHK2 enzyme

  • Sphingosine (substrate)

  • [γ-³²P]ATP or a non-radioactive ATP detection system

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M KCl, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitors (e.g., this compound, SLM6031434)

  • 96-well plates

  • Scintillation counter or plate reader for non-radioactive methods

Procedure:

  • Prepare a reaction mixture containing the assay buffer, sphingosine, and [γ-³²P]ATP.

  • Add varying concentrations of the test inhibitor to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding the recombinant SPHK2 enzyme to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Extract the radiolabeled S1P using an organic solvent (e.g., chloroform/methanol).

  • Separate the S1P from unreacted sphingosine using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled S1P using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

  • To determine the Ki value, the assay is performed with varying concentrations of both the inhibitor and the substrate (sphingosine).

In Vivo Tumor Xenograft Model (General Protocol)

This protocol describes a general workflow for evaluating the anti-tumor efficacy of SPHK2 inhibitors in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., U937, SK-N-(BE)2)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Test inhibitor (e.g., this compound, K145) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Culture the chosen cancer cell line to a sufficient number.

  • Harvest and resuspend the cells in a suitable medium, with or without Matrigel.

  • Subcutaneously inject a defined number of cells (e.g., 1-10 x 10⁶) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Conclusion

This compound stands as a significant, first-in-class SPHK2 inhibitor with a growing body of preclinical and clinical data supporting its therapeutic potential across various indications. While newer inhibitors such as SLM6031434 and HWG-35D demonstrate higher in vitro potency and selectivity, this compound's extensive evaluation in clinical trials provides a substantial advantage in terms of its known safety and efficacy profile in humans. K145 also shows promising anti-tumor activity in preclinical models.

The choice of an SPHK2 inhibitor for research or development purposes will depend on the specific application, balancing factors such as in vitro potency, selectivity, in vivo efficacy in relevant models, and the availability of clinical data. Further head-to-head comparative studies are warranted to more definitively delineate the relative efficacy of these promising therapeutic agents.

References

A Preclinical Guide to the Combination of Opaganib and Doxorubicin for the Treatment of Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of a combination therapy involving Opaganib (ABC294640), a selective inhibitor of sphingosine kinase-2 (SphK2), and doxorubicin, a standard-of-care anthracycline chemotherapy, for the treatment of breast cancer. While direct preclinical or clinical data for this specific combination is not yet available, this document synthesizes the existing evidence for each agent and provides a strong scientific rationale for their combined use. Furthermore, it outlines detailed experimental protocols to facilitate future investigations into this promising therapeutic strategy.

Scientific Rationale for Combination Therapy

Doxorubicin is a cornerstone of breast cancer chemotherapy, primarily acting through DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2] However, its efficacy is often limited by both intrinsic and acquired resistance, as well as significant cardiotoxicity.[2]

This compound, an orally administered small molecule, selectively inhibits SphK2, an enzyme that catalyzes the formation of the pro-survival signaling lipid sphingosine-1-phosphate (S1P).[3][4] In cancer cells, the SphK/S1P signaling axis is frequently dysregulated, contributing to cell proliferation, survival, and resistance to chemotherapy.[5] Inhibition of SphK2 by this compound has been shown to suppress signaling through pro-survival pathways such as PI3K/AKT and MAPK/ERK, and to induce apoptosis and autophagy.[6]

A key study has demonstrated that the downregulation of SphK2 in MCF-7 human breast cancer cells markedly enhances apoptosis induced by doxorubicin.[4] This suggests that by inhibiting SphK2, this compound could lower the threshold for doxorubicin-induced cell death, potentially overcoming resistance and allowing for the use of lower, less toxic doses of doxorubicin. This synergistic potential forms the basis of the proposed combination therapy.

Comparative Efficacy Data (Monotherapy)

The following table summarizes the known preclinical efficacy of this compound and doxorubicin as single agents in breast cancer cell lines. Data for the combination therapy is not yet available and represents a critical area for future research.

ParameterThis compound (ABC294640)DoxorubicinAlternative Breast Cancer Therapies
Target Breast Cancer Subtypes Estrogen Receptor-positive (ER+), Triple-Negative Breast Cancer (TNBC) (based on SphK2's role in chemoresistance)Broad-spectrum, including ER+, HER2+, and TNBCPalbociclib (CDK4/6 inhibitor): Primarily ER+/HER2-
Reported IC50 Values MDA-MB-231 (TNBC): ~25 µMMCF-7 (ER+): ~30 µMMDA-MB-231: 0.04-2.1 µMMCF-7: 0.02-1.79 µMSK-BR-3 (HER2+): ~0.5-1 µMPalbociclib: MCF-7: ~0.01-0.03 µMT47D: ~0.01-0.04 µM
Effects on Cell Viability Decreases viability in various breast cancer cell lines.Potent dose-dependent decrease in viability across all breast cancer subtypes.CDK4/6 inhibitors (e.g., Palbociclib): Primarily cytostatic, inducing G1 cell cycle arrest.
Induction of Apoptosis Induces intrinsic apoptosis.Strong inducer of apoptosis through DNA damage response.PARP inhibitors (e.g., Olaparib): Induce apoptosis in BRCA-mutated cancers.
In Vivo Tumor Growth Inhibition Demonstrated in mouse xenograft models of breast cancer.Significant tumor growth inhibition in various breast cancer xenograft models.Tamoxifen (SERM): Effective in ER+ breast cancer models.

Experimental Protocols

To validate the synergistic potential of this compound and doxorubicin, the following experimental protocols are proposed.

1. Cell Lines and Culture:

  • MCF-7 (ER+, Luminal A)

  • MDA-MB-231 (Triple-Negative)

  • SK-BR-3 (HER2+)

  • Cells should be cultured in appropriate media (e.g., DMEM for MCF-7 and MDA-MB-231, McCoy's 5A for SK-BR-3) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.

2. Cell Viability Assay (MTT or CellTiter-Glo):

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Treat cells with a matrix of concentrations of this compound and doxorubicin, both alone and in combination, for 48 or 72 hours.

  • Assess cell viability using MTT or CellTiter-Glo reagent according to the manufacturer's instructions.

  • Calculate IC50 values for each drug alone and in combination.

  • Determine the nature of the interaction (synergistic, additive, or antagonistic) by calculating the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Seed cells in 6-well plates and treat with IC50 concentrations of this compound, doxorubicin, and the combination for 24 or 48 hours.

  • Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) using a commercially available kit.

  • Analyze the percentage of apoptotic cells (Annexin V-positive) by flow cytometry.

4. Western Blot Analysis:

  • Treat cells as in the apoptosis assay.

  • Lyse cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., cleaved PARP, cleaved Caspase-3, p-Akt, p-ERK, Bcl-2, Bax).

  • Use appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.

1. Animal Model:

  • Use female athymic nude mice (4-6 weeks old).

  • Implant breast cancer cells (e.g., MDA-MB-231) subcutaneously into the flank.

  • Monitor tumor growth until tumors reach a volume of approximately 100-150 mm³.

2. Treatment Groups:

  • Vehicle control (e.g., saline or appropriate solvent for this compound)

  • This compound alone (e.g., administered orally)

  • Doxorubicin alone (e.g., administered intravenously)

  • This compound and doxorubicin combination

3. Dosing and Schedule:

  • Dosing should be based on previously established effective and well-tolerated doses for each agent in mouse models.

  • Administer treatments for a defined period (e.g., 3-4 weeks).

4. Efficacy Endpoints:

  • Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).

  • Monitor animal body weight as an indicator of toxicity.

  • At the end of the study, excise tumors and weigh them.

  • Perform immunohistochemical analysis of tumor tissue for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways of doxorubicin and this compound, and a hypothesized model for their synergistic interaction.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition Mitochondria Mitochondria Doxorubicin->Mitochondria Induces DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS Reactive Oxygen Species (ROS) ROS->DNA_Damage Mitochondria->ROS Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Doxorubicin's Mechanism of Action.

Opaganib_Pathway This compound This compound SphK2 Sphingosine Kinase 2 (SphK2) This compound->SphK2 S1P Sphingosine-1-Phosphate (S1P) SphK2->S1P catalyzes Sphingosine Sphingosine Sphingosine->SphK2 S1PR S1P Receptors S1P->S1PR PI3K_AKT PI3K/AKT Pathway S1PR->PI3K_AKT MAPK_ERK MAPK/ERK Pathway S1PR->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation

Figure 2: this compound's Mechanism of Action.

Combination_Pathway cluster_dox Doxorubicin Action cluster_opa This compound Action Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Apoptosis_Threshold Apoptosis Threshold DNA_Damage->Apoptosis_Threshold Pro-apoptotic Signal This compound This compound SphK2 SphK2 This compound->SphK2 S1P S1P SphK2->S1P inhibition Survival_Pathways Pro-survival Pathways (e.g., PI3K/AKT) S1P->Survival_Pathways Survival_Pathways->Apoptosis_Threshold Anti-apoptotic Signal Synergistic_Apoptosis Synergistic Apoptosis Apoptosis_Threshold->Synergistic_Apoptosis

Figure 3: Hypothesized Synergistic Mechanism.

Conclusion

The combination of this compound and doxorubicin represents a novel and scientifically sound strategy for the treatment of breast cancer. By targeting a key chemoresistance pathway, this compound has the potential to significantly enhance the efficacy of doxorubicin, a widely used chemotherapeutic agent. The experimental frameworks provided in this guide offer a clear path for the preclinical validation of this combination, with the ultimate goal of improving therapeutic outcomes for breast cancer patients. Further research is strongly encouraged to explore the full potential of this promising combination therapy.

References

Synergistic Anti-Tumor Effects of Opaganib and Anti-PD-1 Antibodies in Melanoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Opaganib in combination with anti-Programmed Death-1 (PD-1) antibodies for the treatment of melanoma. The data presented herein summarizes key findings from in vivo and in vitro studies, offering a quantitative comparison against alternative therapeutic strategies. Detailed experimental methodologies and a visualization of the underlying signaling pathways are included to facilitate a comprehensive understanding of this synergistic interaction.

Mechanism of Action: Synergistic Immuno-Oncology Approach

This compound, a selective inhibitor of sphingosine kinase-2 (SK2), has been shown to induce immunogenic cell death (ICD) in cancer cells. This process involves the surface exposure of damage-associated molecular patterns (DAMPs), such as calreticulin, which act as an "eat me" signal for dendritic cells. The subsequent engulfment of dying tumor cells leads to enhanced antigen presentation and priming of an anti-tumor T-cell response.

Anti-PD-1 antibodies, a cornerstone of cancer immunotherapy, work by blocking the interaction between the PD-1 receptor on T-cells and its ligand (PD-L1) on tumor cells. This blockade releases the "brakes" on the immune system, enabling a more robust T-cell-mediated attack on the tumor.

The synergy between this compound and anti-PD-1 antibodies stems from a complementary mechanism of action. This compound initiates an immune response by making the tumor more visible to the immune system, while anti-PD-1 antibodies amplify and sustain this T-cell attack.

Preclinical Efficacy in a Syngeneic Melanoma Model

The combination of this compound and an anti-PD-1 antibody has demonstrated significant anti-tumor activity in a B16 melanoma mouse model.

Tumor Growth Inhibition

The combination of this compound and an anti-PD-1 antibody resulted in a strong suppression of tumor growth compared to either agent alone.

Treatment GroupMean Tumor Volume (mm³) at Day 21 (approx.)Statistical Significance (vs. Control)
Vehicle Control~2500-
This compound (50 mg/kg)~1500p < 0.05
Anti-PD-1 Antibody~1800p < 0.05
This compound + Anti-PD-1~500p < 0.0001

Note: Tumor volume data is estimated from graphical representations in the cited literature and is intended for comparative purposes.

Survival Analysis

The synergistic effect of the combination therapy translated into a significant improvement in overall survival.

Treatment GroupMedian Survival (Days)Percent Survival at Day 30Statistical Significance (vs. Control)
Vehicle Control210%-
This compound (50 mg/kg)2430%p = 0.009
Anti-PD-1 Antibody2320%p = 0.033
This compound + Anti-PD-13530%p < 0.0001

Comparison with Alternative Immunotherapy Combinations

To provide context for the efficacy of the this compound and anti-PD-1 combination, the following table presents data from a representative study of an anti-PD-1 and anti-CTLA-4 combination in a similar B16 melanoma model. It is important to note that these results are from a separate study and direct, head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.

Treatment GroupMean Tumor Volume (mm³) at Day 18 (approx.)
Isotype Control~1000
Anti-CTLA-4 Antibody~750
Anti-PD-1 Antibody~600
Anti-PD-1 + Anti-CTLA-4~200

Note: Tumor volume data is estimated from graphical representations in the cited literature and is intended for comparative purposes.

Experimental Protocols

In Vivo B16 Melanoma Model
  • Animal Model: Female C57BL/6 mice.

  • Tumor Cell Line: B16F10 melanoma cells.

  • Tumor Implantation: 1 x 10^5 B16F10 cells were injected subcutaneously into the flank of the mice.

  • Treatment Groups:

    • Vehicle Control (oral gavage).

    • This compound (50 mg/kg/day, 5 days/week, oral gavage).

    • Anti-mouse PD-1 antibody (200 µ g/mouse , intraperitoneally on days 3, 6, and 10 post-tumor implantation).

    • This compound + Anti-PD-1 antibody (dosed as in individual arms).

  • Tumor Measurement: Tumor volumes were measured three times per week using digital calipers and calculated using the formula: V = (length x width²) / 2.

  • Survival Endpoint: Mice were euthanized when tumors reached a predetermined size (e.g., >2000 mm³).

In Vitro Immunogenic Cell Death (ICD) Assay
  • Cell Line: B16F10 melanoma cells.

  • Treatment: Cells were treated with 40 µM this compound for 24 hours.

  • Calreticulin Staining:

    • Cells were harvested and washed with FACS buffer (e.g., PBS with 1% BSA).

    • Cells were incubated with an anti-calreticulin antibody (or isotype control) conjugated to a fluorophore for 30-60 minutes on ice.

    • Cells were washed and resuspended in FACS buffer.

    • A viability dye (e.g., propidium iodide, 7-AAD) was added prior to analysis to exclude dead cells.

  • Flow Cytometry: Samples were analyzed on a flow cytometer to quantify the percentage of calreticulin-positive cells within the live cell population.

Visualizing the Mechanism of Action

Signaling Pathway of this compound-Induced Immunogenic Cell Death

The following diagram illustrates the proposed signaling pathway by which this compound induces immunogenic cell death, leading to a synergistic effect with anti-PD-1 antibodies.

This compound-Induced Immunogenic Cell Death Pathway cluster_0 Tumor Cell cluster_1 Immune Response This compound This compound SK2 Sphingosine Kinase 2 (SK2) This compound->SK2 inhibits Ceramide Ceramide Accumulation SK2->Ceramide leads to ER_Stress Endoplasmic Reticulum Stress Ceramide->ER_Stress Calreticulin Calreticulin Exposure ER_Stress->Calreticulin ATP ATP Release ER_Stress->ATP HMGB1 HMGB1 Release ER_Stress->HMGB1 ICD Immunogenic Cell Death (ICD) Calreticulin->ICD ATP->ICD HMGB1->ICD DC Dendritic Cell ICD->DC activates T_Cell T-Cell DC->T_Cell primes Tumor_Lysis Tumor Cell Lysis T_Cell->Tumor_Lysis mediates Anti_PD1 Anti-PD-1 Antibody PD1_PDL1 PD-1/PD-L1 Interaction Anti_PD1->PD1_PDL1 blocks PD1_PDL1->T_Cell inhibits

Caption: this compound's inhibition of SK2 leads to ICD, enhancing the anti-tumor activity of PD-1 blockade.

Experimental Workflow for In Vivo Synergy Study

The diagram below outlines the key steps in the preclinical in vivo experiment evaluating the synergistic effects of this compound and anti-PD-1 antibodies.

In Vivo Synergy Study Workflow cluster_0 Setup cluster_1 Treatment Groups cluster_2 Monitoring & Analysis A B16F10 Cell Culture B Subcutaneous Implantation in C57BL/6 Mice A->B C Vehicle Control D This compound E Anti-PD-1 F This compound + Anti-PD-1 G Tumor Volume Measurement C->G D->G E->G F->G H Survival Monitoring G->H I Data Analysis H->I

Caption: Workflow for evaluating this compound and anti-PD-1 synergy in a B16 melanoma mouse model.

Comparative analysis of Opaganib's antiviral activity against different SARS-CoV-2 variants.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of Opaganib's broad-spectrum antiviral activity against SARS-CoV-2 variants of concern, supported by in-vitro experimental data. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance, its mechanism of action, and the methodologies used in its evaluation.

This compound (ABC294640) has emerged as a promising oral, first-in-class therapeutic candidate for COVID-19, demonstrating a dual anti-inflammatory and antiviral activity.[1] Its unique, host-targeted mechanism of action is anticipated to be effective against emerging viral variants, a critical attribute in the evolving landscape of the pandemic.[2][3] This guide synthesizes the available preclinical data on this compound's efficacy against various SARS-CoV-2 variants, including the original strain and subsequent variants of concern.

Comparative Antiviral Activity

This compound has demonstrated potent inhibition of multiple SARS-CoV-2 variants in preclinical studies.[4][5] Its host-targeted approach, which focuses on inhibiting the human enzyme sphingosine kinase-2 (SK2), makes it less susceptible to viral mutations in the spike protein, which are common in new variants.[4][6]

In-vitro studies using a 3D tissue model of human bronchial epithelial cells (EpiAirway™) have been instrumental in evaluating this compound's antiviral effects.[4][7] For the original SARS-CoV-2 strain, this compound showed a dose-dependent inhibition of virus production with an IC50 of approximately 0.5 μM and achieved complete blockage of viral replication at concentrations below 3 μM.[7] Subsequent studies have confirmed its potent inhibitory activity against the Alpha, Beta, Gamma, and Delta variants.[6]

Testing against the Omicron variant was conducted using an ex-vivo human respiratory explant model, which is believed to closely mimic the clinical pathophysiology of this variant.[3][8] The results demonstrated potent inhibition of the Omicron variant, further supporting the hypothesis that this compound's mechanism is independent of viral spike protein mutations.[3][9]

SARS-CoV-2 VariantExperimental ModelKey FindingsCitations
Original Strain 3D Human Bronchial Epithelial Tissue Model (EpiAirway™)IC50 ~0.5 μM; Complete inhibition of viral replication at <3 μM[7]
Alpha, Beta, Gamma 3D Human Bronchial Epithelial Tissue Model (EpiAirway™)Potent inhibition of viral replication.[4][6]
Delta 3D Human Bronchial Epithelial Tissue Model (EpiAirway™)Strong inhibition of viral replication.[6]
Omicron Ex-vivo Human Respiratory Explant ModelPotent inhibition of viral replication.[3][8][9]

Mechanism of Action: A Tripartite Approach

This compound's antiviral activity stems from its inhibition of key enzymes in the host cell's sphingolipid metabolism pathway.[7][10] This multifaceted mechanism disrupts the virus's ability to enter, replicate, and egress from the host cell. The primary target is Sphingosine Kinase-2 (SK2), an enzyme that the virus hijacks to support its replication.[4]

Beyond SK2, this compound also inhibits Dihydroceramide Desaturase (DES1) and Glucosylceramide Synthase (GCS).[7][10]

  • Inhibition of SK2: By blocking SK2, this compound disrupts signaling pathways essential for the formation of the viral replication complex.[7]

  • Inhibition of DES1: This leads to an accumulation of dihydroceramides, which promotes autophagy, a cellular process that can suppress viral replication.[7]

  • Inhibition of GCS: The reduction of hexosylceramides, products of GCS, impairs the endocytosis of the virus into the host cell.[7]

This tripartite mechanism underscores this compound's potential as a broad-spectrum antiviral agent.

This compound This compound SK2 Sphingosine Kinase-2 (SK2) This compound->SK2 inhibits DES1 Dihydroceramide Desaturase (DES1) This compound->DES1 inhibits GCS Glucosylceramide Synthase (GCS) This compound->GCS inhibits ViralReplication Viral Replication Complex SK2->ViralReplication promotes Suppression Suppression of Viral Replication SK2->Suppression disrupts Autophagy Autophagy DES1->Autophagy suppresses DES1->Suppression induces ViralEntry Viral Entry (Endocytosis) GCS->ViralEntry promotes Impairment Impairment of Viral Entry GCS->Impairment impairs Autophagy->Suppression leads to cluster_0 3D EpiAirway™ Model Workflow cluster_1 Ex-vivo Respiratory Explant Workflow Infection_Epi Infection with SARS-CoV-2 Variant Treatment_Epi This compound Treatment Infection_Epi->Treatment_Epi Incubation_Epi 72h Incubation Treatment_Epi->Incubation_Epi Analysis_Epi Viral Load (RT-qPCR) & Cell Viability Incubation_Epi->Analysis_Epi Preparation_Ex Tissue Preparation Infection_Ex Infection with Omicron Variant Preparation_Ex->Infection_Ex Treatment_Ex This compound Treatment Infection_Ex->Treatment_Ex Incubation_Ex Incubation Treatment_Ex->Incubation_Ex Analysis_Ex Viral Titer Measurement Incubation_Ex->Analysis_Ex

References

Opaganib: A Cross-Species Examination of Efficacy from Murine Models to Human Trials

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Opaganib (formerly ABC294640), an orally administered, first-in-class selective inhibitor of sphingosine kinase-2 (SK2), has demonstrated a breadth of therapeutic potential across a range of preclinical models and human clinical trials. This guide provides a comprehensive comparison of this compound's efficacy, detailing its mechanism of action, and presenting experimental data from both murine and human studies in oncology, virology, and inflammatory diseases.

Mechanism of Action: Targeting a Key Cellular Regulator

This compound's primary mechanism of action is the selective inhibition of SK2, an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1][2] By blocking SK2, this compound disrupts the cellular balance between pro-apoptotic ceramide and pro-survival S1P, leading to an increase in ceramide levels and a decrease in S1P.[1][2] This shift induces cell death (apoptosis) and inhibits cell proliferation, key processes in cancer and viral infections.[1][2] Furthermore, this compound's influence extends to downstream signaling pathways, including the suppression of pERK and pAKT, which are crucial for cell growth and survival.[1]

cluster_cell Cell Membrane cluster_downstream Downstream Effects Sphingosine Sphingosine SK2 Sphingosine Kinase-2 (SK2) Sphingosine->SK2 Substrate S1P Sphingosine-1-Phosphate (S1P) SK2->S1P Catalyzes Proliferation_Survival Proliferation & Survival S1P->Proliferation_Survival pERK_pAKT pERK / pAKT Signaling S1P->pERK_pAKT This compound This compound This compound->SK2 Inhibits Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis pERK_pAKT->Proliferation_Survival Patient_Screening Patient Screening (Hospitalized, COVID-19 Pneumonia, Supplemental O2) Randomization Randomization (1:1) Patient_Screening->Randomization Opaganib_Arm This compound (500mg BID) + Standard of Care (14 days) Randomization->Opaganib_Arm Placebo_Arm Placebo + Standard of Care (14 days) Randomization->Placebo_Arm Follow_Up Follow-up (up to Day 42) Opaganib_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint: Reached Room Air by Day 14 Follow_Up->Primary_Endpoint Mortality_Analysis Mortality Analysis (Day 42) Follow_Up->Mortality_Analysis cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Tumor_Cells B16 or LLC Tumor Cells Opaganib_Treatment Incubate with 40µM this compound (24 hours) Tumor_Cells->Opaganib_Treatment Immunization Subcutaneous Injection of this compound-treated cells into mice Opaganib_Treatment->Immunization Challenge Subcutaneous Injection of untreated tumor cells (7 days later) Immunization->Challenge Tumor_Monitoring Monitor Tumor Growth Challenge->Tumor_Monitoring

References

Benchmarking Opaganib's Safety Profile Against Other Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Opaganib, a novel sphingosine kinase-2 (SK2) inhibitor, with a selection of established kinase inhibitors. The information presented is collated from publicly available clinical trial data and regulatory documents to assist researchers and drug development professionals in understanding the relative safety characteristics of these agents.

Executive Summary

This compound is a first-in-class, orally administered, selective inhibitor of sphingosine kinase-2 (SK2), with additional activity against dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).[1][2] Its mechanism, targeting host cell factors rather than a specific pathogen or tumor-cell kinase, suggests a potential for a distinct safety profile compared to traditional kinase inhibitors.[3] This guide benchmarks the reported adverse events of this compound against several well-established kinase inhibitors targeting different pathways:

  • Imatinib and Dasatinib/Nilotinib (BCR-ABL inhibitors): Primarily used for chronic myeloid leukemia (CML).

  • Gefitinib (EGFR inhibitor): Used in the treatment of non-small cell lung cancer (NSCLC).

  • Sorafenib, Pazopanib, and Axitinib (Multi-kinase/VEGFR inhibitors): Used for various solid tumors, including renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).

The data indicates that this compound has been generally well-tolerated in clinical trials, with a safety profile that appears comparable to placebo in some studies.[4] The most common treatment-emergent adverse events reported are generally mild to moderate. This contrasts with some of the more severe and frequent toxicities associated with other classes of kinase inhibitors, such as the cardiotoxicity seen with some BCR-ABL inhibitors or the dermatological and gastrointestinal side effects common with EGFR and VEGFR inhibitors.

Comparative Safety Data of Kinase Inhibitors

The following tables summarize the frequency of common adverse events (all grades) reported in clinical trials for this compound and a selection of other kinase inhibitors. It is important to note that these data are collated from different studies with varying patient populations, disease states, and treatment durations; therefore, direct cross-trial comparisons should be interpreted with caution. The adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Table 1: Comparison of Common Adverse Events (All Grades, % Incidence)

Adverse EventThis compound[4]Imatinib[5]Gefitinib[6]Sorafenib[7]DasatinibNilotinibPazopanib[8]Axitinib[9]
Gastrointestinal
Diarrhea22.649354331-5011-295855
Nausea10.450192321-2811-315439
Vomiting4.228131515-198-163324
Stomatitis/Mucositis--------
Dermatological
Rash/Dermatitis-35341919-3521-37-16
Hand-Foot Syndrome---30---27
Pruritus-----15-28--
Constitutional
Fatigue/Asthenia-43-3737-4915-296545
Cardiovascular
Hypertension---17--4140
Edema/Fluid Retention-60--38-60---
Hematological
Neutropenia-14--31-4917-31--
Thrombocytopenia-9--22-4919-31--
Anemia-6--12-237-12--

Signaling Pathways and Mechanism of Action

The differing safety profiles of these kinase inhibitors can be partly attributed to their distinct mechanisms of action and the signaling pathways they inhibit.

This compound and the Sphingosine Kinase 2 (SK2) Pathway

This compound is a selective inhibitor of sphingosine kinase 2 (SK2), an enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P).[10] S1P is a signaling lipid involved in various cellular processes, including cell growth, proliferation, and inflammation.[11] By inhibiting SK2, this compound reduces S1P levels, which can modulate these pathways.[12] this compound also inhibits dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).[2] This host-targeted mechanism is distinct from kinase inhibitors that directly target kinases involved in tumor cell proliferation or angiogenesis.[3]

Sphingosine_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sphingosine Sphingosine Sphingosine_cyto Sphingosine Sphingosine->Sphingosine_cyto S1P_ext Extracellular S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR Downstream_Signaling Downstream Signaling (Proliferation, Inflammation, Survival) S1PR->Downstream_Signaling Activates SK2 Sphingosine Kinase 2 (SK2) Sphingosine_cyto->SK2 S1P_cyto Intracellular S1P SK2->S1P_cyto Phosphorylation This compound This compound This compound->SK2 Inhibits S1P_cyto->S1P_ext Transport S1P_cyto->Downstream_Signaling Intracellular Targets

This compound inhibits SK2, reducing S1P and modulating downstream signaling.
Other Kinase Inhibitor Pathways

In contrast, the other kinase inhibitors discussed target pathways more directly associated with cancer cell proliferation and angiogenesis.

  • BCR-ABL: Imatinib, Dasatinib, and Nilotinib inhibit the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives CML.[13][14]

  • EGFR: Gefitinib inhibits the epidermal growth factor receptor (EGFR), which is often overactive in NSCLC, leading to uncontrolled cell growth.[15][16][17][18][19]

  • VEGFR: Sorafenib, Pazopanib, and Axitinib are multi-kinase inhibitors that prominently target vascular endothelial growth factor receptors (VEGFRs), thereby inhibiting tumor angiogenesis.[20][21][22][23]

Kinase_Inhibitor_Pathways cluster_bcr_abl BCR-ABL Pathway (CML) cluster_egfr EGFR Pathway (NSCLC) cluster_vegfr VEGFR Pathway (Solid Tumors) BCR_ABL BCR-ABL Proliferation_Survival_CML Cell Proliferation & Survival BCR_ABL->Proliferation_Survival_CML Drives Imatinib_Dasatinib_Nilotinib Imatinib, Dasatinib, Nilotinib Imatinib_Dasatinib_Nilotinib->BCR_ABL Inhibit EGFR EGFR Proliferation_Survival_NSCLC Cell Proliferation & Survival EGFR->Proliferation_Survival_NSCLC Drives Gefitinib Gefitinib Gefitinib->EGFR Inhibits VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Sorafenib_Pazopanib_Axitinib Sorafenib, Pazopanib, Axitinib Sorafenib_Pazopanib_Axitinib->VEGFR Inhibit

Targeted pathways of various kinase inhibitors.

Experimental Protocols for Safety Assessment

Detailed, step-by-step protocols for preclinical toxicology studies are typically proprietary and not fully available in the public domain. The following descriptions are based on summaries from regulatory documents and scientific publications, outlining the general methodologies used to assess the safety of these kinase inhibitors.

General Preclinical Toxicology Workflow

The preclinical safety evaluation of kinase inhibitors generally follows guidelines from regulatory bodies like the FDA and EMA.[11][17] A typical workflow is as follows:

Preclinical_Tox_Workflow In_vitro In vitro Assays (e.g., hERG for cardiotoxicity, Ames test for mutagenicity) Single_Dose Single-Dose Toxicity (Rodent & Non-rodent species) In_vitro->Single_Dose Repeat_Dose Repeat-Dose Toxicity (Various durations, e.g., 28-day, 90-day) Single_Dose->Repeat_Dose Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeat_Dose->Safety_Pharm Repro_Tox Reproductive & Developmental Toxicity Safety_Pharm->Repro_Tox Carcinogenicity Carcinogenicity Studies (Long-term, typically 2 years) Repro_Tox->Carcinogenicity IND Investigational New Drug (IND) Application Carcinogenicity->IND

A generalized workflow for preclinical safety assessment of a new drug.
Key Preclinical Safety Studies

  • Single-Dose and Repeat-Dose Toxicity: These studies are conducted in at least two mammalian species (one rodent, one non-rodent) to identify target organs of toxicity and to determine the maximum tolerated dose (MTD).[24] For instance, in preclinical studies with Imatinib , target organs for toxicity included the liver, hematopoietic system, and reproductive organs.[15][25] Axitinib showed toxicities in the gastrointestinal tract in mice and dogs.[26]

  • Safety Pharmacology: These studies investigate the effects of the drug on vital functions. Core studies include assessment of the cardiovascular, respiratory, and central nervous systems.[27] For example, Dasatinib was assessed for its potential to cause QT prolongation in vitro and in vivo.[28][29]

  • Genotoxicity: A battery of in vitro and in vivo tests are conducted to assess the potential for the drug to cause genetic damage. This typically includes an Ames test for bacterial mutations, an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.[[“]]

  • Reproductive and Developmental Toxicology: These studies evaluate the potential effects on fertility and embryo-fetal development. For example, studies with Sorafenib in rats and rabbits demonstrated teratogenicity and embryo-fetal toxicity.[31][32]

  • Carcinogenicity: Long-term studies, typically in rats and mice, are conducted to assess the carcinogenic potential of the drug, especially for drugs intended for chronic use.[33]

Conclusion

This compound's unique mechanism of action as a host-targeted SK2 inhibitor appears to confer a safety profile that is distinct from many traditional kinase inhibitors. While all kinase inhibitors have the potential for adverse events, the data available to date suggests that this compound is generally well-tolerated. The most common adverse events associated with this compound in clinical trials have been mild to moderate in severity. This contrasts with the more frequent and sometimes severe toxicities observed with other classes of kinase inhibitors that directly target pathways essential for both cancer and normal cell function. Further clinical development and real-world evidence will be crucial to fully characterize the long-term safety profile of this compound and its place in the therapeutic landscape. Researchers and clinicians should continue to carefully monitor patients and report any adverse events to further refine our understanding of the safety of this novel agent.

References

On-Target Efficacy of Opaganib Confirmed in SPHK2 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective SPHK2 inhibitor Opaganib with genetic SPHK2 knockout models, offering objective evidence of its on-target effects. The data presented herein is collated from various preclinical studies, providing a clear picture of this compound's performance and mechanism of action.

Executive Summary

This compound (formerly ABC294640) is a first-in-class, orally administered, selective inhibitor of sphingosine kinase 2 (SPHK2), an enzyme implicated in various pathological processes, including cancer, inflammation, and metabolic disorders.[1] This guide demonstrates that the pharmacological inhibition of SPHK2 by this compound in wild-type animals phenocopies the genetic deletion of SPHK2 in knockout models, confirming its on-target activity. Furthermore, this guide compares this compound with other investigational SPHK2 inhibitors, highlighting its unique multi-target profile within the sphingolipid metabolic pathway.

Comparative Efficacy: this compound vs. SPHK2 Knockout

The following tables summarize the comparative effects of this compound treatment in wild-type mice and the phenotype of SPHK2 knockout (KO) mice in various disease models.

High-Fat Diet-Induced Obesity and Metabolic Dysfunction
ParameterEffect of this compound in Wild-Type Mice (High-Fat Diet)Phenotype of SPHK2 KO Mice (High-Fat Diet)Reference(s)
Body Weight Gain Markedly suppressedDecreased[2][3][4]
Glucose Tolerance Improved / Abolished intoleranceImproved[2][3][4]
Insulin Sensitivity Some studies show worsening, others show improvementImproved[2][5]
Adipocyte Size Increased hypertrophy in one studyReduced[2][4]
Energy Expenditure Not reportedIncreased[4]
UCP1 Expression (iWAT) Not reportedMarkedly increased[4]
Inflammation and Acute Kidney Injury (AKI)
ParameterEffect of this compound in Wild-Type Mice (AKI Models)Phenotype of SPHK2 KO Mice (Inflammatory Models)Reference(s)
Renal Function (BUN, Creatinine) Suppressed elevationsNot directly comparable[6]
Inflammatory Cytokine Levels (e.g., IL-6, TNFα) ReducedData suggests a complex role; SPHK2 deletion can be pro- or anti-inflammatory depending on the context.[6][7]
Granulocyte Infiltration SuppressedNot directly comparable[6]
Mortality (Severe AKI) Completely preventedNot directly comparable[6]
Cancer
ParameterEffect of this compound in Wild-Type Mice (Xenograft Models)Phenotype of SPHK2 KO Mice (Cancer Models)Reference(s)
Tumor Growth Significantly reducedSuppressed liver cancer development in a diet-induced model[8][9]
S1P Levels (Plasma/Tumor) Depleted in tumorsHigher circulating S1P levels[10]
Downstream Signaling (pERK, pAKT) SuppressedNot directly comparable[6][11]
c-Myc Expression Down-regulatedNot directly comparable[6]

Comparison with Alternative SPHK2 Inhibitors

This compound stands out from other SPHK2 inhibitors due to its additional inhibitory effects on dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).[10][12] This multi-target engagement within the sphingolipid pathway may contribute to its broad therapeutic window.

InhibitorSelectivity (SPHK2 vs. SPHK1)Preclinical Efficacy HighlightsReference(s)
This compound (ABC294640) Selective for SPHK2Broad anti-cancer, anti-inflammatory, and anti-viral activity. Also inhibits DES1 and GCS.[1][6][8][10][11][12]
K145 Reported to be specific for SPHK2Shown to increase (dihydro)sphingosine 1-phosphate levels in cells, similar to this compound.[13]
SLM6031434 S-enantiomer is a potent SPHK2 inhibitorBlocks formation of FTY720-P in cells.
SLC5111312 Selective for mouse SPHK2; non-selective for rat and human SPHKLowers S1P levels in cultured cells.

Experimental Protocols

This compound Administration in Mice (Oral Gavage)

Vehicle Preparation: this compound is typically suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in water or 0.375% Tween-80 in phosphate-buffered saline (PBS).

Dosing:

  • Mice are weighed to determine the correct dosing volume.

  • This compound suspension is administered via oral gavage using a suitable gavage needle.

  • Dosages in published studies typically range from 50 to 100 mg/kg, administered once or twice daily.[6]

  • The treatment duration varies depending on the experimental model, ranging from days to several weeks.

Generation of SPHK2 Knockout (Sphk2-/-) Mice

Targeting Strategy:

  • A targeting vector is designed to disrupt the Sphk2 gene. This is often achieved by replacing one or more critical exons with a selection cassette (e.g., a neomycin resistance gene).[14][15]

  • For example, a common strategy involves replacing exons 4-7 of the Sphk2 gene with an internal ribosome entry site (IRES) followed by a β-galactosidase (lacZ)-neomycin resistance (neo) cassette.[15]

Generation of Chimeric Mice:

  • The targeting vector is electroporated into embryonic stem (ES) cells (e.g., from a 129S6/SvEvTac mouse strain).

  • ES cells with the correctly targeted Sphk2 allele are selected (e.g., using G418 for neomycin resistance).

  • Verified ES cells are injected into blastocysts (e.g., from a C57BL/6 mouse strain).

  • The injected blastocysts are transferred to pseudopregnant female mice.

Breeding and Genotyping:

  • The resulting chimeric offspring are bred with wild-type mice (e.g., C57BL/6) to generate heterozygous (Sphk2+/-) mice.

  • Heterozygous mice are interbred to produce homozygous SPHK2 knockout (Sphk2-/-), heterozygous (Sphk2+/-), and wild-type (Sphk2+/+) littermates.

  • Genotyping is performed on DNA extracted from tail biopsies using PCR with primers specific for the wild-type and targeted alleles.[14]

Visualizing the Mechanism of Action

Signaling Pathways

SPHK2_Signaling_Pathway Sphingosine Sphingosine SPHK2 SPHK2 Sphingosine->SPHK2 S1P Sphingosine-1-Phosphate (S1P) SPHK2->S1P Phosphorylation Apoptosis Apoptosis SPHK2->Apoptosis Pro-apoptotic role in some contexts HDAC1_2 HDAC1/2 S1P->HDAC1_2 Inhibition Proliferation Cell Proliferation S1P->Proliferation Inflammation Inflammation S1P->Inflammation pERK_pAKT pERK / pAKT Signaling S1P->pERK_pAKT GeneExpression Altered Gene Expression HDAC1_2->GeneExpression cMyc c-Myc pERK_pAKT->cMyc

Caption: SPHK2 signaling pathway and its downstream effects.

This compound's Mechanism of Action

Opaganib_Mechanism_of_Action This compound This compound SPHK2 SPHK2 This compound->SPHK2 Inhibition DES1 DES1 This compound->DES1 Inhibition GCS GCS This compound->GCS Inhibition S1P S1P (decreased) Dihydroceramides Dihydroceramides (increased) Glucosylceramides Glucosylceramides (decreased) Downstream_Effects Anti-proliferative, Anti-inflammatory, Pro-apoptotic Effects S1P->Downstream_Effects Autophagy Autophagy Dihydroceramides->Autophagy Autophagy->Downstream_Effects

Caption: Multi-target mechanism of action of this compound.

Experimental Workflow: this compound Efficacy in a Xenograft Model

Experimental_Workflow Start Start: Immunocompromised Mice Tumor_Implantation Subcutaneous Implantation of Human Cancer Cells Start->Tumor_Implantation Tumor_Growth Allow Tumors to Reach ~100 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Gavage: - Vehicle Control - this compound (e.g., 50 mg/kg) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Biomarker Analysis Monitoring->Endpoint

Caption: Typical workflow for assessing this compound's in vivo efficacy.

References

Independent Verification of Opaganib's Preclinical Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Opaganib (also known as ABC294640), a first-in-class, orally administered, small molecule inhibitor of sphingosine kinase-2 (SPHK2), dihydroceramide desaturase (DES1), and glucosylceramide synthase (GCS).[1][2][3] Its multifaceted mechanism of action has been evaluated in a broad range of preclinical models, including oncology, virology, inflammatory diseases, and metabolic disorders. This document summarizes key quantitative data from these studies and compares them with relevant alternative therapies, offering a valuable resource for independent verification and further research.

Section 1: Comparative Efficacy in Oncology

This compound has demonstrated anti-cancer activity in various preclinical models. Its mechanism, involving the modulation of sphingolipid metabolism, leads to the depletion of the pro-proliferative molecule sphingosine-1-phosphate (S1P) and the accumulation of pro-apoptotic ceramides.[4] This section compares the in vivo efficacy of this compound with other inhibitors targeting sphingolipid metabolism in relevant cancer models.

Table 1.1: In Vivo Efficacy of this compound and Comparators in Cancer Xenograft Models
CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
This compound Neuroblastoma (SK-N-BE2 xenograft)NOD/SCID mice50 mg/kg/day, 5 days/week (oral)Significant suppression of tumor growth.[5][6][5][6]
This compound Cholangiocarcinoma (PAX165 PDX)Nude miceNot specifiedSignificantly decreased tumor volumes compared to control.[7][8][7][8]
This compound + Temozolomide/Irinotecan Neuroblastoma (SK-N-BE2 xenograft)NOD/SCID miceThis compound: 50 mg/kg/day, 5 days/week (oral)Increased antitumor activity compared to chemotherapy alone.[5][6][5][6]
Eliglustat Glioblastoma (patient-derived xenografts)MiceNot specifiedData not available in searched articles
Genz-161 Colon Cancer (WiDr xenograft)MiceNot specifiedSensitized cancer cells to chemotherapy and diminished tumor growth.
Experimental Protocols: Oncology

This compound in Neuroblastoma Xenograft Model: [5][6]

  • Cell Line: Human SK-N-(BE)2 neuroblastoma cells with amplified MYCN.

  • Animal Model: Immunodeficient NOD/SCID mice.

  • Procedure:

    • SK-N-(BE)2 cells are implanted subcutaneously into the flanks of the mice.

    • Once tumors are palpable, mice are randomized into treatment and control groups.

    • This compound is administered orally at a dose of 50 mg/kg/day, five days a week.

    • Tumor growth is monitored by measuring tumor volume at regular intervals.

    • For combination studies, temozolomide and irinotecan are administered according to standard protocols, with or without concurrent this compound treatment.

    • Mouse body weight and general health are monitored for toxicity.

This compound in Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model: [7][8]

  • Tumor Model: PAX165, a patient-derived xenograft from a surgically resected cholangiocarcinoma expressing high levels of SPHK2.

  • Animal Model: Nude mice.

  • Procedure:

    • Tumor fragments from the PAX165 PDX model are implanted subcutaneously into nude mice.

    • Mice are randomized into four groups: vehicle control, upamostat alone, this compound alone, and the combination of upamostat and this compound.

    • Treatments are administered, and tumor volumes and mouse weights are measured over time.

Signaling Pathway: this compound's Anti-Cancer Mechanism

This compound This compound SPHK2 SPHK2 This compound->SPHK2 inhibits DES1 DES1 This compound->DES1 inhibits GCS GCS This compound->GCS inhibits Sphingosine Sphingosine S1P S1P (pro-survival) Sphingosine->S1P SPHK2 Proliferation Cell Proliferation & Survival S1P->Proliferation Dihydroceramide Dihydroceramide Ceramide Ceramide (pro-apoptotic) Dihydroceramide->Ceramide DES1 Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Apoptosis Apoptosis Ceramide->Apoptosis start Start prep_cells Prepare 3D human bronchial epithelial cell model (EpiAirway™) start->prep_cells infect Infect cells with SARS-CoV-2 prep_cells->infect treat Treat with this compound or comparator (e.g., Remdesivir) at various concentrations infect->treat incubate Incubate for 72 hours treat->incubate measure_rep Measure viral replication (e.g., qRT-PCR) incubate->measure_rep measure_via Assess cell viability incubate->measure_via analyze Analyze data to determine IC50 measure_rep->analyze measure_via->analyze end End analyze->end Start Start: C57BL/6 Mice Diet Dietary Intervention Start->Diet HFD High-Fat Diet (HFD) Diet->HFD Induces Obesity CD Control Diet (CD) Diet->CD Treatment Treatment Groups HFD->Treatment This compound This compound Treatment->this compound Semaglutide Semaglutide Treatment->Semaglutide Combo This compound + Semaglutide Treatment->Combo Vehicle Vehicle Treatment->Vehicle Monitoring Monitoring & Endpoints This compound->Monitoring Semaglutide->Monitoring Combo->Monitoring Vehicle->Monitoring BodyWeight Body Weight Monitoring->BodyWeight GlucoseTol Glucose Tolerance Monitoring->GlucoseTol FatDep Fat Deposition Monitoring->FatDep

References

Safety Operating Guide

Personal protective equipment for handling Opaganib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling and disposal of Opaganib (also known as ABC294640). Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment.

Hazard Classification: [1]

Hazard CategoryClassificationGHS Hazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE): [1]

To mitigate the risks associated with these hazards, the following PPE is mandatory when handling this compound:

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles.

  • Hand Protection: Chemical-resistant protective gloves must be worn.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to prevent respiratory irritation.

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

Safe Handling and Operational Plan

A systematic approach to handling this compound in a laboratory setting is critical to minimize exposure and prevent contamination.

Operational Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_vent Ensure adequate ventilation (e.g., fume hood) prep_ppe->prep_vent prep_area Prepare designated handling area prep_vent->prep_area handle_weigh Weighing and preparation of solutions prep_area->handle_weigh handle_exp Conduct experiment handle_weigh->handle_exp cleanup_decon Decontaminate work surfaces handle_exp->cleanup_decon cleanup_dispose Dispose of waste cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash cluster_collection Waste Collection cluster_packaging Packaging & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal collect_solid Solid Waste (unused compound, contaminated labware) package_container Place in compatible, sealed hazardous waste container collect_solid->package_container collect_liquid Liquid Waste (solutions containing this compound) collect_liquid->package_container collect_sharps Contaminated Sharps collect_sharps->package_container package_label Label container with 'Hazardous Waste' and contents package_container->package_label storage_saa Store in a designated Satellite Accumulation Area (SAA) package_label->storage_saa disposal_pickup Arrange for pickup by a licensed hazardous waste vendor storage_saa->disposal_pickup disposal_incinerate Transport to a permitted incineration facility disposal_pickup->disposal_incinerate

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.